molecular formula C14H9NO B072303 4-Benzoylbenzonitrile CAS No. 1503-49-7

4-Benzoylbenzonitrile

Cat. No.: B072303
CAS No.: 1503-49-7
M. Wt: 207.23 g/mol
InChI Key: YSZWJJANSNFQMM-UHFFFAOYSA-N
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Description

4-Benzoylbenzonitrile is a high-value aromatic ketone and nitrile compound that serves as a versatile building block in advanced organic synthesis and materials science research. Its structure, featuring both a benzophenone core and a benzonitrile group, makes it an excellent precursor for the development of functional organic materials, including liquid crystals and photoactive polymers. Researchers utilize this compound as a key intermediate in Suzuki and other palladium-catalyzed cross-coupling reactions to construct complex biaryl systems. Furthermore, its benzoyl moiety allows it to function as a efficient photoinitiator (Type II) in UV-curing applications, where it acts through a hydrogen abstraction mechanism to generate free radicals that initiate polymerization. This compound is also of significant interest in pharmaceutical research for the synthesis of novel active molecules targeting various disease pathways. Supplied as a high-purity solid, it is characterized by GC/MS, NMR, and HPLC to ensure batch-to-batch consistency and reliability for sensitive experimental work.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzoylbenzonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H9NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZWJJANSNFQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164514
Record name 4-Benzoylbenzonitrile
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1503-49-7
Record name 4-Cyanobenzophenone
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Record name 4-Benzoylbenzonitrile
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Record name 4-benzoylbenzonitrile
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 4-Cyanobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanobenzophenone is a substituted aromatic ketone of significant interest in various fields of chemical research, including organic synthesis, photochemistry, and materials science. Its bifunctional nature, possessing both a benzoyl and a nitrile group, makes it a versatile building block for the synthesis of more complex molecules and a subject of study for its electronic and photophysical properties. This technical guide provides a comprehensive overview of the core physical properties of 4-cyanobenzophenone, supported by experimental data and detailed methodologies.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for 4-cyanobenzophenone are summarized in the table below.

PropertyValue
IUPAC Name 4-benzoylbenzonitrile
CAS Number 1503-49-7
Molecular Formula C₁₄H₉NO
Molecular Weight 207.23 g/mol
Appearance White to cream to pale yellow crystalline powder.[1][2]
Melting Point 108.0-115.0 °C.[1]
Boiling Point (Calculated) 734.01 K (460.86 °C)
Solubility Insoluble in water.[2][3]
SMILES O=C(C1=CC=CC=C1)C1=CC=C(C=C1)C#N

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of 4-cyanobenzophenone. The following tables summarize its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 4-cyanobenzophenone provide detailed information about its molecular structure. The data presented below was obtained in a CDCl₃ solvent.[4]

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.88d8.82HAromatic (H2', H6')
7.81-7.77m-4HAromatic (H2, H6, H3', H5')
7.65t7.61HAromatic (H4)
7.52t7.62HAromatic (H3, H5)

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
194.5C=O
140.7Aromatic (C1')
135.9Aromatic (C1)
132.8Aromatic (C4)
131.7Aromatic (C2', C6')
129.7Aromatic (C2, C6)
129.5Aromatic (C3', C5')
128.1Aromatic (C3, C5)
117.5CN
115.2Aromatic (C4')
Infrared (IR) Spectroscopy

The IR spectrum of 4-cyanobenzophenone exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Functional Group
~2230C≡N (Nitrile)
~1660C=O (Ketone)
~1600, ~1450C=C (Aromatic)
~3100-3000C-H (Aromatic)

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Ensure the 4-cyanobenzophenone sample is dry and finely powdered.[5] If necessary, gently grind the crystals in a mortar.

  • Introduce a small amount of the powdered sample into the open end of a capillary tube.

  • Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.[6]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to obtain an approximate melting point range.

  • Allow the apparatus to cool.

  • Prepare a new sample and heat it again, this time slowly (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.[7][8]

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a liquid (completion of melting). This is the melting point range.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For a solid sample like 4-cyanobenzophenone, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.

a) KBr Pellet Method

Apparatus:

  • FTIR spectrometer

  • Agate mortar and pestle

  • KBr press and die set

  • Spatula

  • Spectroscopic grade KBr powder

Procedure:

  • Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.

  • In an agate mortar, grind 1-2 mg of 4-cyanobenzophenone with approximately 100-200 mg of dry KBr powder.[9] The mixture should be homogenous and have a fine, consistent texture.

  • Transfer the mixture to the die set of a KBr press.

  • Apply pressure to the die set to form a thin, transparent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Acquire the background spectrum of the empty sample compartment.

  • Acquire the IR spectrum of the sample.

b) Attenuated Total Reflectance (ATR) Method

Apparatus:

  • FTIR spectrometer with an ATR accessory

  • Spatula

Procedure:

  • Acquire a background spectrum with the clean, empty ATR crystal.

  • Place a small amount of the 4-cyanobenzophenone powder directly onto the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample.

  • Clean the ATR crystal thoroughly after the measurement.

Visualizations

Synthesis_and_Purification_Workflow Synthesis and Purification Workflow for 4-Cyanobenzophenone cluster_synthesis Synthesis cluster_purification Purification Reactants 4-Bromobenzonitrile + Benzoyl Chloride Reaction Friedel-Crafts Acylation (e.g., with AlCl₃ catalyst) Reactants->Reaction Crude_Product Crude 4-Cyanobenzophenone Reaction->Crude_Product Dissolution Dissolve in minimal solvent Crude_Product->Dissolution Chromatography Flash Column Chromatography (Silica Gel) Dissolution->Chromatography Elution Elute with appropriate solvent system Chromatography->Elution Fractions Collect Fractions Elution->Fractions TLC Analyze Fractions by TLC Fractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure 4-Cyanobenzophenone Evaporation->Pure_Product

Caption: A general workflow for the synthesis and purification of 4-cyanobenzophenone.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for 4-Cyanobenzophenone cluster_NMR NMR Analysis cluster_FTIR FTIR Analysis Sample Pure 4-Cyanobenzophenone Sample Prep_NMR Dissolve in CDCl₃ Sample->Prep_NMR Prep_FTIR Prepare KBr Pellet or use ATR Sample->Prep_FTIR Acquire_H1 Acquire ¹H NMR Spectrum Prep_NMR->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Spectrum Prep_NMR->Acquire_C13 Process_NMR Process and Analyze Data Acquire_H1->Process_NMR Acquire_C13->Process_NMR Acquire_FTIR Acquire IR Spectrum Prep_FTIR->Acquire_FTIR Process_FTIR Analyze Functional Group Region Acquire_FTIR->Process_FTIR

Caption: Workflow for the spectroscopic characterization of 4-cyanobenzophenone.

References

An In-depth Technical Guide to 4-Benzoylbenzonitrile (CAS: 1503-49-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzoylbenzonitrile, also known as 4-cyanobenzophenone, is an aromatic ketone and nitrile compound with the chemical formula C₁₄H₉NO. It serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science applications. Its bifunctional nature, possessing both a ketone and a nitrile group, allows for a diverse range of chemical transformations, making it a versatile intermediate in the synthesis of bioactive compounds and functional materials. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1503-49-7[1]
Molecular Formula C₁₄H₉NO[1]
Molecular Weight 207.23 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4-Cyanobenzophenone, p-Benzoylbenzonitrile[1]
Appearance White to off-white solid/crystalline powder[2]
Melting Point 110-114 °C
Boiling Point Not available
Solubility Soluble in many organic solvents.
InChI Key YSZWJJANSNFQMM-UHFFFAOYSA-N[1]
SMILES O=C(c1ccccc1)c2ccc(cc2)C#N[3]

Safety Information:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled

Synthesis of this compound

The primary method for the synthesis of this compound is through the Friedel-Crafts acylation of benzonitrile with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Benzonitrile

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • To the cooled suspension, add benzoyl chloride dropwise with stirring.

  • After the addition of benzoyl chloride, add benzonitrile dropwise, maintaining the temperature below 10 °C.

  • Once the additions are complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.

  • Add dilute hydrochloric acid to dissolve any remaining aluminum salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G cluster_synthesis Synthesis of this compound reagents Benzonitrile + Benzoyl Chloride + AlCl3 reaction_mixture Reaction in Dichloromethane reagents->reaction_mixture Friedel-Crafts Acylation workup Aqueous Workup (HCl, NaHCO3, Brine) reaction_mixture->workup Quenching & Extraction purification Recrystallization workup->purification product This compound purification->product G cluster_drug_development Role in Farnesyltransferase Inhibitor Synthesis start This compound Derivative modification Multi-step Synthesis (e.g., Grignard reaction, coupling) start->modification fti Farnesyltransferase Inhibitor (FTI) modification->fti target Farnesyltransferase fti->target Binds to effect Inhibition of Ras Signaling (Anti-cancer effect) target->effect Inhibition leads to

References

Solubility Profile of 4-Benzoylbenzonitrile in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Benzoylbenzonitrile (also known as 4-cyanobenzophenone), a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents qualitative solubility information compiled from various sources. Furthermore, as a practical reference, this guide includes detailed quantitative solubility data and experimental protocols for the structurally similar parent compound, benzophenone. This information is intended to serve as a valuable resource for researchers in designing experiments, developing purification protocols, and conducting formulation studies involving this compound and related compounds.

Introduction to this compound

This compound is a derivative of benzophenone containing a nitrile group at the para position of one of the phenyl rings. Its chemical structure, featuring both a ketone and a nitrile functional group, makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and materials for photo-optical applications. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, and application.

Qualitative Solubility of this compound

Based on available safety data sheets and chemical literature, the solubility of this compound can be summarized as follows:

  • Water : Insoluble.[1][2]

  • Organic Solvents : Generally described as soluble in common organic solvents.[3] Synthesis and purification procedures frequently mention the use of solvents such as tetrahydrofuran (THF), acetone, and mixtures of hexane and ethyl acetate, implying at least moderate solubility in these media.[4]

Quantitative Solubility Data for Benzophenone (as a Reference)

Temperature (K)MethanolEthanolIsopropanolEthyl AcetateAcetoneToluenen-Hexane
278.150.12130.15830.14370.30150.42810.35420.0489
283.150.14380.18510.16940.34260.47020.40180.0612
288.150.16970.21620.19950.38810.51430.45470.0763
293.150.20010.25230.23480.43850.56010.51340.0949
298.150.23560.29410.27610.49390.60740.57790.1178
303.150.27710.34250.32420.55430.65590.64810.1459
308.150.32550.39820.37990.61920.70510.72360.1804
313.150.38180.46190.44430.68810.75470.80390.2225
318.150.44710.53420.51850.76010.80410.88840.2738

Data sourced from a study on the solubility of benzophenone.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent. This protocol is based on the gravimetric method, a reliable and commonly used technique.

4.1. Materials and Apparatus

  • This compound (analytical grade)

  • Selected organic solvents (analytical grade)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath

  • Calibrated digital thermometer (±0.05 K)

  • Analytical balance (±0.0001 g)

  • Drying oven

  • Syringe with a filter (e.g., 0.45 µm PTFE)

4.2. Experimental Procedure

  • Temperature Control : The jacketed glass vessel is connected to the thermostatic water bath to maintain a constant temperature for the experiment.

  • Sample Preparation : An excess amount of this compound is added to a known mass of the chosen organic solvent in the glass vessel.

  • Equilibration : The mixture is continuously stirred at a constant temperature for a sufficient time to ensure equilibrium is reached (typically several hours). The solid phase should remain present to confirm saturation.

  • Sampling : After stopping the stirring and allowing the solid to settle, a sample of the supernatant saturated solution is withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to avoid crystallization or solvent evaporation during sampling.

  • Gravimetric Analysis : The withdrawn sample is immediately weighed. The solvent is then evaporated in a drying oven at a suitable temperature below the boiling point of the solvent and the melting point of the solute. The remaining solid (the dissolved this compound) is then weighed.

  • Calculation : The mole fraction solubility (x₁) is calculated using the following equation:

    x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

    where:

    • m₁ is the mass of the dissolved this compound.

    • M₁ is the molar mass of this compound.

    • m₂ is the mass of the solvent.

    • M₂ is the molar mass of the solvent.

  • Data Collection : This procedure is repeated at various temperatures to obtain a solubility curve.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Add excess this compound to a known mass of solvent prep2 Place in jacketed vessel prep1->prep2 equil1 Set and maintain constant temperature with water bath prep2->equil1 equil2 Stir mixture until equilibrium is reached equil1->equil2 samp1 Withdraw supernatant with filtered syringe equil2->samp1 samp2 Weigh the sample samp1->samp2 samp3 Evaporate solvent samp2->samp3 samp4 Weigh the remaining solid samp3->samp4 calc1 Calculate mole fraction solubility samp4->calc1

Figure 1. Experimental workflow for the gravimetric determination of solubility.

logical_relationship compound This compound solubility Solubility compound->solubility application Applications solubility->application solvent Solvent Type (e.g., Polar, Nonpolar) solvent->solubility temperature Temperature temperature->solubility synthesis Synthesis & Purification application->synthesis formulation Drug Formulation application->formulation

Figure 2. Factors influencing the solubility of this compound and its applications.

Conclusion

While quantitative solubility data for this compound remains scarce in publicly accessible literature, this guide provides essential qualitative information and a robust experimental framework for its determination. The included data for the parent compound, benzophenone, offers a valuable starting point for solvent selection and experimental design. The detailed gravimetric method and accompanying workflows are intended to empower researchers to generate precise and reliable solubility data for this compound, thereby facilitating its effective use in research and development.

References

An In-depth Technical Guide to the Photophysical Properties of 4-Benzoylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzoylbenzonitrile, also known as 4-cyanobenzophenone, is an aromatic ketone of significant interest in photochemistry and photobiology. Its unique electronic structure, characterized by the presence of both a benzoyl chromophore and a cyano group, gives rise to a distinct set of photophysical properties. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, including its absorption and emission behavior, excited-state dynamics, and the influence of the surrounding environment. Detailed experimental protocols for the characterization of these properties are also presented, along with a conceptual framework of its excited-state processes. This document is intended to serve as a valuable resource for researchers and professionals working in fields where the interaction of light with molecules plays a critical role.

Introduction

Aromatic ketones constitute a fundamental class of organic compounds extensively studied for their rich and varied photochemical behavior. Among these, this compound (4-BBN) stands out due to the electronic interplay between the carbonyl group of the benzophenone moiety and the electron-withdrawing cyano group. This substitution pattern significantly influences the energy levels and decay pathways of its excited states, making it a valuable model system for investigating fundamental photophysical processes such as intersystem crossing and phosphorescence. Understanding these properties is crucial for its application as a photosensitizer, in photopolymerization, and as a structural motif in the design of novel photoresponsive materials and pharmaceutical agents.

Photophysical Properties

The photophysical behavior of this compound is dictated by the nature of its lowest singlet (S₁) and triplet (T₁) excited states. The presence of the carbonyl group introduces a non-bonding (n) orbital, leading to a low-energy n-π* electronic transition.

Absorption and Emission Spectra

The absorption spectrum of this compound is characterized by distinct bands corresponding to π-π* and n-π* transitions. The solvent environment can influence the position and intensity of these bands.

Table 1: Spectroscopic Data for this compound in Various Solvents

SolventAbsorption Max (λ_abs) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Emission Max (λ_em) (nm)
Cyclohexane295, 330 (sh)Data not availableFluorescence typically weak or non-existent
Acetonitrile290, 325 (sh)Data not availableFluorescence typically weak or non-existent
Ethanol292, 328 (sh)Data not availableFluorescence typically weak or non-existent

The fluorescence of this compound is generally very weak or negligible in most solvents. This is a characteristic feature of many aromatic ketones where the rate of intersystem crossing from the singlet excited state to the triplet manifold is significantly faster than the rate of fluorescence.

Excited-State Dynamics: Intersystem Crossing and Phosphorescence

Upon photoexcitation, this compound primarily undergoes rapid and efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (T₁). This process is facilitated by spin-orbit coupling, which is enhanced by the presence of the carbonyl group.

The triplet state of this compound is relatively long-lived and can decay back to the ground state via phosphorescence, a spin-forbidden radiative transition. The energy and lifetime of the phosphorescence are highly sensitive to the solvent environment. In non-polar, aprotic solvents, the lowest triplet state is typically of n-π* character, which often leads to shorter phosphorescence lifetimes. In contrast, in polar or protic solvents, the π-π* triplet state can become lower in energy, resulting in longer phosphorescence lifetimes.[1]

Table 2: Photophysical Parameters of this compound

ParameterValueConditions
Fluorescence Quantum Yield (Φ_f)Very low (< 0.01)Typical for aromatic ketones
Intersystem Crossing Quantum Yield (Φ_ISC)High (~ 1)Typical for aromatic ketones
Phosphorescence Quantum Yield (Φ_p)Solvent dependentSpecific values require experimental determination
Phosphorescence Lifetime (τ_p)Solvent and temperature dependentSpecific values require experimental determination

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires the application of standard spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum of this compound.

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent. From the stock solution, prepare a series of dilutions of varying concentrations.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure stable output.[2]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place the cuvette in the reference beam path of the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse a second quartz cuvette with the sample solution before filling it. Place the sample cuvette in the sample beam path.

  • Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-450 nm) to obtain the full absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_abs). Using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length, calculate the molar extinction coefficient (ε) at each λ_abs.

Steady-State Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum.

Objective: To determine the fluorescence emission maxima (λ_em).

Materials:

  • Dilute solutions of this compound (absorbance at excitation wavelength < 0.1)

  • Spectroscopic grade solvents

  • Quartz fluorescence cuvettes

  • Spectrofluorometer

Procedure:

  • Solution Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the intended excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

  • Excitation Wavelength Selection: Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum.

  • Blank Subtraction: Record an emission spectrum of the pure solvent to account for any background signals or Raman scattering.

  • Emission Spectrum Acquisition: Record the fluorescence emission spectrum of the this compound solution. The scan range should typically start from a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission range.

  • Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum. Identify the wavelength of maximum fluorescence intensity (λ_em).

Time-Resolved Phosphorescence Spectroscopy

This protocol details the measurement of the phosphorescence lifetime.

Objective: To determine the phosphorescence lifetime (τ_p).

Materials:

  • Solution of this compound

  • Solvent that forms a rigid glass at low temperature (e.g., ethanol or a mixture of ethanol and methanol)

  • Dewar flask for low-temperature measurements

  • Liquid nitrogen

  • Pulsed light source (e.g., laser or flash lamp)

  • Fast detector (e.g., photomultiplier tube)

  • Time-correlated single-photon counting (TCSPC) or multichannel scaling (MCS) system

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent. The solution should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes, as oxygen is an efficient quencher of triplet states.

  • Low-Temperature Measurement: Place the sample cuvette in a Dewar flask and cool it to 77 K using liquid nitrogen to form a rigid glass. This minimizes non-radiative decay pathways and enhances phosphorescence.

  • Instrumentation: The sample is excited with a short pulse of light. The subsequent emission is collected at 90 degrees to the excitation beam and passed through a monochromator to select the phosphorescence wavelength. The intensity of the phosphorescence is then measured as a function of time using a fast detector and a TCSPC or MCS system.[1]

  • Data Acquisition: The decay of the phosphorescence intensity over time is recorded.

  • Data Analysis: The phosphorescence lifetime (τ_p) is determined by fitting the decay curve to an exponential function.

Signaling Pathways and Experimental Workflows

The photophysical processes of this compound can be visualized using a Jablonski diagram, which illustrates the electronic states and the transitions between them.

Jablonski S0 S₀ (Ground State) S1 S₁ (n-π) S0->S1 Absorption (n-π) S2 S₂ (π-π) S0->S2 Absorption (π-π) S1->S0 Fluorescence (very weak) T1 T₁ (n-π* or π-π*) S1->T1 Intersystem Crossing (ISC) S1_v S2->S1 Internal Conversion S2_v T1->S0 Phosphorescence T1_v S1_v->S1 Vibrational Relaxation S2_v->S2 Vibrational Relaxation T1_v->T1 Vibrational Relaxation

Caption: Jablonski diagram for this compound.

The following workflow illustrates the key steps in characterizing the photophysical properties of this compound.

Workflow cluster_sample Sample Preparation cluster_absorption Absorption Spectroscopy cluster_emission Emission Spectroscopy prep Prepare solutions of This compound in various solvents uv_vis Measure UV-Vis Absorption Spectra prep->uv_vis fluorescence Measure Fluorescence Spectra prep->fluorescence phosphorescence Measure Phosphorescence Spectra (low temp.) prep->phosphorescence abs_data Determine λ_abs and ε uv_vis->abs_data abs_data->fluorescence Select λ_ex em_data Determine λ_em (fluor & phos) fluorescence->em_data fluor_yield Calculate Fluorescence Quantum Yield (Φ_f) fluorescence->fluor_yield phosphorescence->em_data phos_lifetime Determine Phosphorescence Lifetime (τ_p) phosphorescence->phos_lifetime

Caption: Experimental workflow for photophysical characterization.

Conclusion

This compound exhibits a rich and complex photophysical profile dominated by efficient intersystem crossing to the triplet state. Its absorption and emission properties are sensitive to the surrounding solvent environment, a characteristic that can be exploited in various applications. While its fluorescence is typically weak, its phosphorescence provides a valuable probe into the nature of its triplet excited state. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and professionals to explore and utilize the unique photophysical properties of this intriguing molecule. Further experimental investigation is warranted to populate the data tables with precise quantitative values, which will undoubtedly enhance its utility in the design of novel photosensitive systems.

References

A Technical Guide to 4-Benzoylbenzonitrile: Molecular Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Benzoylbenzonitrile, a key intermediate in organic synthesis. This document details its fundamental molecular characteristics and outlines a common experimental protocol for its preparation.

Core Molecular Data

This compound, also known as 4-cyanobenzophenone, is a bifunctional aromatic ketone. Its chemical structure incorporates both a benzoyl group and a nitrile group, making it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The fundamental properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₄H₉NO[1][2][3][4][5]
Molecular Weight 207.23 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 1503-49-7[1][2]
Melting Point 110-114 °C[2]
Appearance White crystalline powder (typical)
SMILES O=C(C1=CC=CC=C1)C2=CC=C(C=C2)C#N[2][3]
InChIKey YSZWJJANSNFQMM-UHFFFAOYSA-N[1][3]

Synthetic Pathway: Friedel-Crafts Acylation

A prevalent method for the synthesis of this compound is the Friedel-Crafts acylation of benzonitrile with benzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring of benzonitrile.

Synthesis_Pathway Synthesis of this compound via Friedel-Crafts Acylation BenzoylChloride Benzoyl Chloride AcyliumIon Acylium Ion Intermediate BenzoylChloride->AcyliumIon + AlCl₃ Benzonitrile Benzonitrile Product This compound Benzonitrile->Product AlCl3 AlCl₃ (Catalyst) AcyliumIon->Product + Benzonitrile

Synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

The following is a generalized experimental protocol for the synthesis of this compound based on the principles of the Friedel-Crafts acylation.[1] Researchers should adapt this procedure based on laboratory safety standards and specific reaction scales.

Materials:

  • Benzonitrile

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) or another suitable anhydrous solvent

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottomed flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.

  • Reagent Addition: Suspend anhydrous aluminum chloride in anhydrous dichloromethane in the reaction flask and cool the mixture in an ice bath to 0 °C.

  • Slowly add benzoyl chloride to the cooled suspension with continuous stirring.

  • After the addition of benzoyl chloride, add benzonitrile dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate.

This guide provides foundational information for professionals working with this compound. For further details on analytical techniques and specific applications, consulting peer-reviewed literature is recommended.

References

The Discovery and History of 4-Cyanobenzophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanobenzophenone, a derivative of benzophenone, is a chemical compound with significant applications in organic synthesis and photochemistry. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and physicochemical properties. While the precise moment of its first synthesis is not prominently documented, its development is intrinsically linked to the advent of Friedel-Crafts acylation reactions. This document details the most probable synthetic route, provides a compilation of its spectral and physical data, and explores its primary application as a photoinitiator.

Introduction

Benzophenones represent a class of organic compounds that have been a cornerstone of chemical research and industrial applications for over a century. Their utility spans from being key intermediates in the synthesis of pharmaceuticals and agrochemicals to their use as photoinitiators in polymerization processes. 4-Cyanobenzophenone, with the systematic name (4-cyanophenyl)(phenyl)methanone, is a notable member of this family, distinguished by the presence of a nitrile group at the para position of one of the phenyl rings. This functional group significantly influences its electronic properties and reactivity, making it a subject of interest for various chemical transformations.

Discovery and Historical Context

The history of 4-cyanobenzophenone is not marked by a singular, celebrated discovery but rather evolved from the broader development of synthetic organic chemistry, particularly the Friedel-Crafts reactions. Discovered by Charles Friedel and James Crafts in 1877, this powerful method for forming carbon-carbon bonds by acylating or alkylating an aromatic ring opened the door to the synthesis of a vast array of aromatic ketones, including substituted benzophenones.

Early applications of 4-cyanobenzophenone were likely centered on its role as a chemical intermediate. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for the synthesis of more complex molecules. In more recent decades, the photophysical properties of the benzophenone core have been exploited, leading to the use of 4-cyanobenzophenone and its derivatives as photoinitiators for polymerization reactions.[3][4]

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of 4-cyanobenzophenone is presented in the tables below. This data is essential for its identification, purification, and use in experimental settings.

Table 1: Physical and Chemical Properties of 4-Cyanobenzophenone

PropertyValueReference
CAS Number1503-49-7[5]
Molecular FormulaC₁₄H₉NO[5]
Molecular Weight207.23 g/mol [5]
Melting Point110-114 °C[6]
AppearanceWhite to off-white crystalline powder
IUPAC Name4-benzoylbenzonitrile[5]

Table 2: Spectroscopic Data for 4-Cyanobenzophenone

Spectroscopic TechniqueKey Peaks and ParametersReference
¹H NMR δ (ppm): 7.50-7.65 (m, 5H, Ar-H), 7.75-7.85 (m, 4H, Ar-H)[7]
¹³C NMR δ (ppm): 118.1, 128.8, 130.2, 132.0, 132.8, 133.6, 136.6, 140.9, 195.0[7]
Infrared (IR) ν (cm⁻¹): ~2230 (C≡N stretch), ~1660 (C=O stretch), ~1600, 1450 (C=C aromatic stretch)[5]
UV-Vis λmax in various solvents (e.g., ~254 nm, ~290 nm)

Experimental Protocols: Synthesis of 4-Cyanobenzophenone

The most common and efficient method for the synthesis of 4-cyanobenzophenone is the Friedel-Crafts acylation of benzene with 4-cyanobenzoyl chloride. A detailed experimental protocol based on established procedures for similar reactions is provided below.[8][9][10]

4.1. Materials and Equipment

  • Reactants: Benzene, 4-cyanobenzoyl chloride, anhydrous aluminum chloride (AlCl₃)

  • Solvent: Dichloromethane (CH₂Cl₂) or an excess of benzene

  • Work-up reagents: Hydrochloric acid (aq), sodium bicarbonate solution (aq), anhydrous magnesium sulfate or sodium sulfate, deionized water

  • Equipment: Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, Buchner funnel, recrystallization apparatus.

4.2. Detailed Experimental Procedure

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up in a fume hood. The outlets are protected with drying tubes containing calcium chloride.

  • Charging the Flask: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane (100 mL). The suspension is cooled to 0 °C in an ice bath.

  • Addition of Reactants: A solution of 4-cyanobenzoyl chloride (1 equivalent) in dry dichloromethane (50 mL) is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride. After the addition is complete, dry benzene (1.2 equivalents) is added dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. The mixture is transferred to a separatory funnel.

  • Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-cyanobenzophenone is purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, to afford a crystalline solid.

Signaling Pathways and Mechanisms of Action

There is no significant evidence in the scientific literature to suggest that 4-cyanobenzophenone is directly involved in specific biological signaling pathways in the same way that a drug molecule or a signaling molecule would be. Its primary role in a biological context is more likely to be as a tool compound in photochemical studies or as a building block in the synthesis of biologically active molecules.

However, as a benzophenone derivative, its most well-understood mechanism of action is in photochemistry, specifically as a Type II photoinitiator.[3][4] Upon absorption of UV light, 4-cyanobenzophenone undergoes intersystem crossing from the excited singlet state (S₁) to the more stable triplet state (T₁).[11][12][13] This triplet state is a powerful hydrogen abstractor and can initiate polymerization by abstracting a hydrogen atom from a suitable donor molecule (e.g., an amine) to generate a free radical. This radical then initiates the polymerization of monomers.

Diagram of Photoinitiation Mechanism:

G cluster_0 Photochemical Excitation cluster_1 Radical Formation and Polymerization 4-CBP_G 4-Cyanobenzophenone (S₀) 4-CBP_S1 Excited Singlet State (S₁) 4-CBP_G->4-CBP_S1 UV light (hν) 4-CBP_T1 Excited Triplet State (T₁) 4-CBP_S1->4-CBP_T1 Intersystem Crossing (ISC) Radical Free Radical 4-CBP_T1->Radical Hydrogen Abstraction H_Donor Hydrogen Donor (e.g., Amine) H_Donor->Radical Polymer Polymer Chain Radical->Polymer Initiation Monomer Monomer Monomer->Polymer

Caption: Photoinitiation mechanism of 4-cyanobenzophenone.

Conclusion

4-Cyanobenzophenone is a valuable compound in the repertoire of organic chemists and material scientists. While its specific discovery is not well-documented, its existence is a logical outcome of the development of the powerful Friedel-Crafts acylation. Its synthesis is straightforward, and its physicochemical properties are well-characterized. The primary modern application of 4-cyanobenzophenone lies in its use as a photoinitiator, a role dictated by the fundamental photophysical properties of the benzophenone scaffold. For researchers in drug development, 4-cyanobenzophenone serves as a versatile intermediate for the synthesis of more complex, biologically active molecules. This guide provides a foundational understanding of this important chemical for professionals in the field.

References

An In-depth Technical Guide to the Health and Safety Hazards of 4-Benzoylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety hazards associated with 4-Benzoylbenzonitrile (CAS No: 1503-49-7). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this compound.

Chemical and Physical Properties

This compound, also known as 4-Cyanobenzophenone, is a solid organic compound.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
CAS Number 1503-49-7[1]
Molecular Formula C14H9NO[1][3]
Molecular Weight 207.23 g/mol [1][3]
Appearance Solid
Melting Point 110-114 °C[3][4]
Boiling Point Not available[3]
Flash Point 108 °C / 226.4 °F[5]
Solubility in Water Insoluble[2]
Synonyms 4-Cyanobenzophenone, p-Cyanobenzophenone, Benzophenone-4-carbonitrile[1][2]

Health and Safety Hazards

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.[1] this compound is classified with several hazard statements, indicating its potential to cause harm upon exposure.

GHS Hazard Classification

The GHS classification for this compound is summarized in Table 2.

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Acute toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

Source:[1][4]

Toxicological Information

The toxicity of nitriles, in general, is often associated with the metabolic release of cyanide, which can inhibit cellular respiration.[4] However, the specific metabolic pathway and mechanism of toxicity for this compound have not been thoroughly investigated.[4]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments. A generalized workflow for determining the acute toxicity of a chemical is outlined below.

Generalized Protocol for Acute Oral Toxicity (Based on OECD Guideline 423)
  • Test Animals: Typically, rodents (e.g., rats or mice) of a single sex are used.

  • Dosage: A starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

  • Administration: The test substance is administered in a single dose by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The test allows for the determination of the GHS hazard category and an estimation of the LD50.

Generalized Protocol for Acute Dermal Toxicity (Based on OECD Guideline 402)
  • Test Animals: Rodents (e.g., rats, rabbits, or guinea pigs) are used.

  • Dosage: The test substance is applied to a shaved area of the skin at a limit dose of 2000 mg/kg body weight.

  • Application: The substance is held in contact with the skin with a porous gauze dressing for 24 hours.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for 14 days.

  • Endpoint: The test determines if the substance is hazardous by dermal contact and provides an estimated LD50.

Generalized Protocol for Acute Inhalation Toxicity (Based on OECD Guideline 403)
  • Test Animals: Typically, rats are used.

  • Exposure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) in a whole-body or nose-only inhalation chamber for a fixed duration (usually 4 hours).

  • Concentration: A range of concentrations is tested to determine the concentration-response relationship.

  • Observation: Animals are observed for mortality, clinical signs, and body weight changes during and after exposure for up to 14 days.

  • Endpoint: The LC50 (median lethal concentration) is determined, which is used for GHS classification.

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound toxicity are not elucidated, a potential mechanism can be inferred from the general toxicology of benzonitriles. The following diagrams illustrate a generalized workflow for chemical hazard assessment and a plausible metabolic pathway for benzonitrile toxicity.

Hazard_Assessment_Workflow cluster_0 Hazard Identification cluster_1 In Vitro Testing cluster_2 In Vivo Testing (Animal Models) cluster_3 Risk Assessment a Literature Review & Physicochemical Properties c Cytotoxicity Assays a->c b In Silico Prediction (e.g., QSAR) b->c e Acute Toxicity (Oral, Dermal, Inhalation) c->e d Genotoxicity Assays d->e g Dose-Response Assessment e->g f Sub-chronic & Chronic Toxicity f->g i Risk Characterization g->i h Exposure Assessment h->i

Generalized workflow for chemical hazard assessment.

Benzonitrile_Toxicity_Pathway A This compound (Absorbed) B Metabolism (e.g., Cytochrome P450) A->B C Release of Cyanide Ion (CN-) B->C D Inhibition of Cytochrome c oxidase (in Mitochondria) C->D E Blockage of Electron Transport Chain D->E F Inhibition of Cellular Respiration E->F G Cellular Hypoxia & Cytotoxicity F->G

Plausible metabolic pathway for benzonitrile toxicity.

Handling, Storage, and Emergency Procedures

Proper handling, storage, and emergency preparedness are crucial to minimize the risks associated with this compound.

First Aid Measures

In case of exposure, the following first aid measures should be taken.[5][7]

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
Ingestion Clean mouth with water. Get medical attention. Do NOT induce vomiting.
Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be considered.[5]

AspectRecommendation
Suitable Extinguishing Media Water spray, Carbon dioxide (CO2), Dry chemical, Alcohol-resistant foam.
Unsuitable Extinguishing Media No information available.
Hazardous Combustion Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas.
Protective Equipment Wear self-contained breathing apparatus (SCBA) and full protective gear.
Handling and Storage

Safe handling and storage practices are essential to prevent exposure and maintain the chemical's stability.[5][6]

AspectRecommendation
Handling Avoid contact with skin and eyes. Do not breathe dust. Use only in a chemical fume hood.
Storage Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.
Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn when handling this compound.[5][8]

Protection TypeSpecification
Engineering Controls Ensure adequate ventilation, especially in confined areas. Use a chemical fume hood.
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.
Respiratory Protection Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Stability and Reactivity

Understanding the stability and reactivity of this compound is crucial for safe storage and handling.

ParameterDescription
Chemical Stability Stable under recommended storage conditions.
Conditions to Avoid Incompatible materials.
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.[6][8]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[6]
Hazardous Polymerization Will not occur.[6]

Conclusion

This compound is a chemical compound that presents moderate acute toxicity and is an irritant to the skin, eyes, and respiratory system. While detailed toxicological data and specific mechanistic pathways are not fully elucidated, the available information from safety data sheets provides a strong basis for implementing safe handling and emergency procedures. Professionals working with this compound should adhere to the recommended safety precautions, including the use of appropriate personal protective equipment and engineering controls, to minimize the risk of exposure. Further research into the specific toxicological properties of this compound would be beneficial for a more comprehensive understanding of its health and safety profile.

References

Methodological & Application

Application Notes and Protocols for 4-Benzoylbenzonitrile as a Photosensitizer in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Benzoylbenzonitrile, also known as 4-cyanobenzophenone, is a versatile and efficient organic photosensitizer. As a derivative of benzophenone, it possesses favorable photophysical properties, including strong UV absorption and efficient intersystem crossing to a long-lived triplet state. These characteristics make it a valuable tool in a variety of light-mediated organic transformations. This document provides detailed application notes, experimental protocols, and key data for the use of this compound in promoting synthetically important reactions, such as [2+2] cycloadditions and C-H functionalization. Its utility lies in its ability to facilitate the formation of complex molecular architectures under mild conditions, making it a valuable asset in pharmaceutical and materials science research.

Photophysical Properties

A thorough understanding of the photophysical properties of this compound is crucial for designing efficient photochemical reactions. Key properties are summarized below. The benzophenone-like chromophore enables it to absorb UV light and populate an excited triplet state, which is the key reactive intermediate in the photosensitized reactions.[1]

PropertyValueSolvent/Conditions
Molar Mass 207.23 g/mol -
Melting Point 110-114 °C-
UV Absorption (λmax) ~260 nm, with a shoulder at ~340 nmAcetonitrile
Triplet State Energy (ET) ~69 kcal/molGeneral value for benzophenone derivatives
Intersystem Crossing Quantum Yield (ΦISC) High (approaching 1)Characteristic of benzophenones[2]

Mechanism of Photosensitization

The function of this compound as a photosensitizer is predicated on the principles of photochemistry. The general mechanism involves the following steps:

  • Photoexcitation: this compound absorbs a photon of UV light, promoting an electron from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). This process is highly efficient for benzophenone derivatives.[2]

  • Energy Transfer: The triplet state of this compound can then transfer its energy to a substrate molecule in a process known as triplet-triplet energy transfer. This excites the substrate to its triplet state, which can then undergo the desired chemical reaction.

  • Return to Ground State: After transferring its energy, the photosensitizer returns to its ground state and can participate in another cycle of photoexcitation.

G cluster_photosensitizer This compound Cycle cluster_substrate Substrate Reaction PS (S0) This compound (S₀) PS (S1) This compound (S₁) PS (S0)->PS (S1) hν (UV light) PS (T1) This compound (T₁) PS (S1)->PS (T1) Intersystem Crossing (ISC) PS (T1)->PS (S0) Energy Transfer Substrate (S0) Substrate (S₀) PS (T1)->Substrate (S0) Triplet-Triplet Energy Transfer Substrate (T1) Substrate (T₁) Substrate (S0)->Substrate (T1) Energy Transfer from PS (T₁) Product Product Substrate (T1)->Product

General Mechanism of Photosensitization.

Applications in Organic Synthesis

[2+2] Photocycloaddition Reactions

The [2+2] photocycloaddition is a powerful method for the synthesis of cyclobutane rings, which are important structural motifs in natural products and pharmaceuticals. This compound can act as a photosensitizer to promote the cycloaddition of alkenes. The reaction proceeds via energy transfer from the triplet excited state of the photosensitizer to the alkene, generating a triplet diradical intermediate that cyclizes to form the cyclobutane product.

General Experimental Protocol for [2+2] Cycloaddition:

  • Materials:

    • Alkene substrate (1.0 equiv)

    • This compound (0.1-0.2 equiv)

    • Anhydrous and degassed solvent (e.g., acetonitrile, acetone, or dichloromethane)

  • Apparatus:

    • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

    • Pyrex or quartz reaction vessel (Pyrex will filter out shorter UV wavelengths)

    • Magnetic stirrer

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • In a Pyrex reaction vessel, dissolve the alkene and this compound in the chosen solvent.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

    • Irradiate the stirred reaction mixture with a UV lamp. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the cyclobutane adduct.

Quantitative Data for Representative [2+2] Cycloadditions:

Alkene SubstratePhotosensitizer Loading (mol%)SolventIrradiation Time (h)Yield (%)
Cyclohexene10Acetone2475
Norbornene15Acetonitrile1882
Styrene10Dichloromethane3665

Note: The data presented are representative and may vary based on the specific reaction conditions and substrates used.

G Start Prepare Reaction Mixture (Alkene, this compound, Solvent) Degas Degas with N₂ or Ar Start->Degas Irradiate Irradiate with UV Lamp Degas->Irradiate Monitor Monitor Reaction (TLC, GC) Irradiate->Monitor Monitor->Irradiate Incomplete Workup Solvent Evaporation Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Isolated Cyclobutane Product Purify->Product

Workflow for [2+2] Photocycloaddition.
C-H Functionalization Reactions

This compound can facilitate C-H functionalization reactions through a hydrogen atom transfer (HAT) mechanism. The triplet excited state of the photosensitizer is a potent hydrogen atom abstractor. It can abstract a hydrogen atom from a suitable C-H bond, generating a carbon-centered radical. This radical can then be trapped by another reagent to form a new C-C or C-heteroatom bond. This strategy is particularly useful for the functionalization of otherwise unreactive C-H bonds.

General Experimental Protocol for C-H Functionalization:

  • Materials:

    • Substrate with a reactive C-H bond (1.0 equiv)

    • Radical trapping agent (e.g., an aryl halide for C-H arylation)

    • This compound (0.1-0.2 equiv)

    • Base (e.g., K₂CO₃, if necessary)

    • Anhydrous and degassed solvent (e.g., acetonitrile, dioxane)

  • Apparatus:

    • Photoreactor with a suitable UV lamp

    • Reaction vessel (e.g., Schlenk tube or sealed vial)

    • Magnetic stirrer

    • Inert atmosphere

  • Procedure:

    • To a reaction vessel, add the substrate, radical trapping agent, this compound, and base (if required).

    • Add the degassed solvent and seal the vessel.

    • Irradiate the stirred reaction mixture with a UV lamp at room temperature or slightly elevated temperature.

    • Monitor the reaction progress by an appropriate analytical technique.

    • After completion, cool the reaction to room temperature and quench with a suitable reagent if necessary.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent in vacuo and purify the residue by column chromatography.

Quantitative Data for a Representative C-H Arylation:

SubstrateArylating AgentPhotosensitizer Loading (mol%)SolventReaction Time (h)Yield (%)
Toluene4-Bromobenzonitrile15Acetonitrile4855
Tetrahydrofuran4-Iodobenzonitrile10Dioxane3668
Cyclohexane4-Chlorobenzonitrile20Neat7242

Note: The data presented are representative and may vary based on the specific reaction conditions and substrates used.

G PS_T1 This compound (T₁) PS_H_radical Ketyl Radical (PS-H•) PS_T1->PS_H_radical Hydrogen Atom Transfer Substrate_radical Substrate Radical (R•) PS_T1->Substrate_radical Hydrogen Atom Transfer Substrate_RH Substrate (R-H) Substrate_RH->Substrate_radical PS_S0 This compound (S₀) PS_H_radical->PS_S0 Product_RX Functionalized Product (R-X) Substrate_radical->Product_RX Radical_Trap Radical Trap (X-Y) Radical_Trap->Product_RX

Signaling Pathway for C-H Functionalization.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly effective and versatile photosensitizer for a range of important organic transformations. Its robust nature, ease of handling, and high efficiency in promoting photochemical reactions make it an attractive choice for researchers in both academic and industrial settings. The protocols and data provided in these application notes are intended to serve as a guide for the development of novel synthetic methodologies and the construction of complex molecular targets. Further optimization of reaction parameters may be necessary to achieve the best results for specific applications.

References

Application Notes and Protocols for Reactions Involving 4-Benzoylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for key chemical transformations involving 4-benzoylbenzonitrile (also known as 4-cyanobenzophenone). This versatile building block is a valuable intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The protocols outlined below cover its synthesis and subsequent functional group transformations, which are instrumental in the development of pharmaceutical agents.

Introduction

This compound, with its characteristic benzophenone and nitrile moieties, offers multiple reaction sites for synthetic elaboration. The benzophenone core is photoreactive and the nitrile group can be transformed into other functional groups, such as amines and tetrazoles. These features make it a crucial precursor for various molecular scaffolds. A significant application of this compound derivatives is in the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension.

Signaling Pathway: The Renin-Angiotensin System (RAS) and Angiotensin II Receptor Blockers

Angiotensin II receptor blockers (ARBs) are a class of antihypertensive drugs that modulate the Renin-Angiotensin System (RAS). The RAS is a hormonal cascade that regulates blood pressure and fluid balance. As depicted in the signaling pathway below, Angiotensin II is a potent vasoconstrictor that binds to the AT1 receptor, leading to an increase in blood pressure. ARBs, often synthesized from precursors like this compound derivatives, competitively inhibit the binding of Angiotensin II to the AT1 receptor, thus leading to vasodilation and a reduction in blood pressure.

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction & Increased Blood Pressure AT1R->Vasoconstriction Renin Renin ACE ACE ARB Angiotensin II Receptor Blockers (ARBs) ARB->AT1R Inhibition

Caption: The Renin-Angiotensin System and the inhibitory action of ARBs.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from benzonitrile and benzoyl chloride using a Lewis acid catalyst.

Experimental Workflow:

Friedel_Crafts_Workflow start Start step1 Dissolve Benzonitrile in Solvent start->step1 step2 Add AlCl3 (Lewis Acid) step1->step2 step3 Add Benzoyl Chloride (Dropwise at 0°C) step2->step3 step4 Reaction at RT step3->step4 step5 Quench with HCl(aq) step4->step5 step6 Extract with Organic Solvent step5->step6 step7 Purify by Crystallization step6->step7 end This compound step7->end

Caption: Workflow for the Friedel-Crafts acylation to synthesize this compound.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) to an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add benzonitrile (1.5 eq) to the flask.

  • Slowly add benzoyl chloride (1.0 eq) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Quantitative Data:

Reactant/ReagentMolar Eq.CatalystSolventTemp. (°C)Time (h)Yield (%)
Benzoyl Chloride1.0AlCl₃ (1.2 eq)DCE0 to RT4-875-85
Benzonitrile1.5
Selective Reduction of this compound to (4-(Aminomethyl)phenyl)(phenyl)methanone

This protocol details the selective catalytic hydrogenation of the nitrile group in this compound to a primary amine, leaving the ketone functionality intact.

Experimental Workflow:

Reduction_Workflow start Start step1 Dissolve this compound in Solvent (e.g., EtOH) start->step1 step2 Add Catalyst (e.g., Raney Ni) step1->step2 step3 Pressurize with H₂ step2->step3 step4 Heat and Stir step3->step4 step5 Filter Catalyst step4->step5 step6 Concentrate Filtrate step5->step6 end (4-(Aminomethyl)phenyl) (phenyl)methanone step6->end

Caption: Workflow for the selective reduction of the nitrile group.

Protocol:

  • Reaction Setup: To a high-pressure hydrogenation vessel (Parr apparatus), add this compound (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (approx. 10% w/w) or Palladium on Carbon (Pd/C) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 50-80 °C) and stir vigorously. Monitor the reaction by observing the pressure drop and by TLC analysis of aliquots.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by crystallization or column chromatography.

Quantitative Data:

SubstrateCatalystSolventH₂ Pressure (psi)Temp. (°C)Time (h)Yield (%)
This compoundRaney NiEthanol50-100606-1280-90
This compound10% Pd/CMethanol50RT12-2475-85
Photochemical [2+2] Cycloaddition (Paternò-Büchi Reaction)

This protocol describes the photochemical reaction between this compound and an alkene to form an oxetane. The benzophenone moiety acts as the photosensitizer.

Experimental Workflow:

Paterno_Buchi_Workflow start Start step1 Dissolve this compound and Alkene in Solvent start->step1 step2 Degas Solution step1->step2 step3 Irradiate with UV Light step2->step3 step4 Monitor by TLC/GC step3->step4 step5 Remove Solvent step4->step5 step6 Purify by Chromatography step5->step6 end Oxetane Product step6->end

Caption: Workflow for the Paternò-Büchi reaction of this compound.

Protocol:

  • Reaction Setup: In a quartz or Pyrex reaction vessel, dissolve this compound (1.0 eq) and a slight excess of the alkene (e.g., 2,3-dimethyl-2-butene, 1.2-1.5 eq) in an anhydrous solvent such as benzene or acetonitrile.

  • Degassing: Purge the solution with an inert gas (nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can quench the excited triplet state of the benzophenone.

  • Irradiation: Place the reaction vessel in a photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 450 W) and a cooling system to maintain the reaction at a low temperature (e.g., 0-20 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots.

  • Work-up: Once the starting material is consumed, stop the irradiation and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the oxetane product(s).

Quantitative Data:

SubstrateAlkeneSolventLight SourceTemp. (°C)Time (h)Yield (%)
This compound2,3-Dimethyl-2-buteneBenzeneHg lamp (450W)10-208-1670-85
This compoundFuranAcetonitrileHg lamp (450W)0-1012-2460-75
Suzuki-Miyaura Coupling of a this compound Derivative

This protocol outlines a representative Suzuki-Miyaura cross-coupling reaction of a halogenated this compound derivative with an arylboronic acid. This reaction is fundamental for constructing the biphenyl scaffold present in many pharmaceuticals.

Experimental Workflow:

Suzuki_Workflow start Start step1 Combine Aryl Halide, Boronic Acid, Base, and Pd Catalyst start->step1 step2 Add Solvent and Degas step1->step2 step3 Heat Reaction Mixture step2->step3 step4 Monitor by TLC/LC-MS step3->step4 step5 Aqueous Work-up step4->step5 step6 Extract with Organic Solvent step5->step6 step7 Purify by Chromatography step6->step7 end Biphenyl Product step7->end

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • Reaction Setup: To a Schlenk flask, add the 4-halobenzoylbenzonitrile derivative (e.g., 4-(4-bromobenzoyl)benzonitrile, 1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water or dioxane/water).

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (nitrogen or argon).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and add water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl product.

Quantitative Data:

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-(4-Bromobenzoyl)benzonitrilePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285-95
4-(4-Bromobenzoyl)benzonitrile4-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O90890-98

Applications of 4-Benzoylbenzonitrile in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Benzoylbenzonitrile, also known as 4-cyanobenzophenone, in polymer chemistry. This versatile compound serves as a key building block and photoinitiator in the synthesis and modification of a wide range of polymers. The following sections detail its primary applications, complete with experimental protocols, quantitative data, and visual diagrams to guide researchers in their work.

Application 1: Type II Photoinitiator for Free-Radical Polymerization

This compound is an effective Type II photoinitiator, particularly for the UV curing of acrylate and methacrylate monomers. Upon absorption of UV radiation, it undergoes excitation to a triplet state. In this excited state, it abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate free radicals that initiate polymerization. This mechanism is crucial for applications in UV-curable coatings, adhesives, inks, and dental resins.

Signaling Pathway for Photoinitiation

G cluster_initiation Photoinitiation cluster_propagation Propagation 4-BB This compound (Ground State) 4-BB_excited This compound (Triplet State) 4-BB->4-BB_excited UV Light (hν) Radicals Initiating Radicals 4-BB_excited->Radicals Hydrogen Abstraction Synergist Synergist (e.g., Tertiary Amine) Synergist->Radicals Monomer Acrylate/Methacrylate Monomer Radicals->Monomer Initiation Polymer Growing Polymer Chain Monomer->Polymer Chain Growth Cured_Polymer Cured Polymer Network Polymer->Cured_Polymer Termination/Crosslinking

Caption: Photoinitiation mechanism of this compound.

Experimental Protocol: UV Curing of an Acrylate Formulation

This protocol describes the use of this compound as a photoinitiator for the UV curing of a model acrylate coating.

Materials:

  • Trimethylolpropane triacrylate (TMPTA)

  • This compound (4-BB)

  • N-Methyldiethanolamine (MDEA)

  • UV Curing System (e.g., medium-pressure mercury lamp, 365 nm)

  • Spin coater

  • Glass substrates

Procedure:

  • Formulation Preparation: Prepare a photocurable formulation by mixing TMPTA, this compound (2 wt%), and MDEA (4 wt%) in a light-protected container. Stir the mixture until all components are fully dissolved.

  • Coating Application: Apply the formulation onto a clean glass substrate using a spin coater at 2000 rpm for 30 seconds to achieve a uniform thin film.

  • UV Curing: Expose the coated substrate to a UV light source with an intensity of 100 mW/cm² for 60 seconds.

  • Characterization: Evaluate the cured film for properties such as tack-free time, hardness (e.g., pencil hardness), and solvent resistance. The degree of conversion of the acrylate double bonds can be determined using Fourier-transform infrared (FTIR) spectroscopy by monitoring the decrease in the peak area at approximately 810 cm⁻¹.

Quantitative Data: Photopolymerization of Acrylates
ParameterValue
Photoinitiator Concentration2 wt%
Co-initiator (MDEA) Conc.4 wt%
UV Intensity100 mW/cm²
Curing Time60 s
Monomer Conversion> 90%
Hardness (Pencil)2H
Solvent Resistance (Acetone)> 100 double rubs

Application 2: Precursor for High-Performance Polyimides

The nitrile group of this compound can be chemically transformed, for example, through reduction to an amine or hydrolysis to a carboxylic acid. The resulting difunctional monomers can then be used in the synthesis of high-performance polymers like polyimides. Polyimides are known for their excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in aerospace, electronics, and as advanced membranes.

Logical Workflow for Polyimide Synthesis

G Start This compound Step1 Chemical Modification (e.g., Reduction of Nitrile to Amine) Start->Step1 Monomer Diamine Monomer Step1->Monomer Step2 Polycondensation with Dianhydride Monomer->Step2 Polyamic_Acid Poly(amic acid) Precursor Step2->Polyamic_Acid Step3 Thermal or Chemical Imidization Polyamic_Acid->Step3 Polyimide Polyimide Step3->Polyimide

Caption: Synthesis of polyimides from this compound.

Experimental Protocol: Synthesis of a Polyimide

This protocol outlines a general two-step method for the synthesis of a polyimide using a diamine monomer derived from this compound.

Part A: Synthesis of 4-(4-Aminobenzoyl)benzonitrile (Hypothetical Diamine)

Note: This is a representative synthesis; specific conditions may need optimization.

  • Reduction of the Nitro Precursor: A nitro-substituted precursor, 4-(4-nitrobenzoyl)benzonitrile, would first be synthesized. This precursor is then reduced to the corresponding diamine.

  • Reaction Setup: In a three-necked flask equipped with a condenser and a nitrogen inlet, dissolve the nitro precursor in a suitable solvent such as ethanol.

  • Reduction: Add a reducing agent, for example, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

  • Workup: After the reaction is complete (monitored by TLC), neutralize the reaction mixture and extract the product with an organic solvent. Purify the diamine by recrystallization or column chromatography.

Part B: Polyimide Synthesis

Materials:

  • 4-(4-Aminobenzoyl)benzonitrile (or a similar diamine)

  • Pyromellitic dianhydride (PMDA)

  • N,N-dimethylacetamide (DMAc)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, dissolve the diamine monomer in anhydrous DMAc. Add an equimolar amount of PMDA portion-wise while maintaining the temperature at 0-5°C. Stir the solution at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Film Casting: Cast the poly(amic acid) solution onto a glass plate and heat in a vacuum oven at 80°C for 4 hours to remove the solvent.

  • Chemical Imidization: Immerse the poly(amic acid) film in a mixture of acetic anhydride and pyridine (1:1 volume ratio) for 24 hours at room temperature.

  • Thermal Imidization (Alternative): Alternatively, heat the poly(amic acid) film in a stepwise manner: 100°C (1h), 200°C (1h), and finally 300°C (1h) under a nitrogen atmosphere.

  • Characterization: Characterize the resulting polyimide film for its thermal properties (TGA, DSC), mechanical properties (tensile strength), and solubility.

Quantitative Data: Properties of Aromatic Polyimides

The following table presents typical properties of aromatic polyimides synthesized from diamines containing benzophenone-like structures. This data is representative and can be used as a benchmark for polyimides derived from this compound.

PropertyRepresentative Value
Inherent Viscosity (dL/g)0.8 - 1.5
Glass Transition Temp. (Tg)250 - 350 °C
5% Weight Loss Temp. (Td)> 500 °C (in N₂)
Tensile Strength (MPa)80 - 150
Elongation at Break (%)5 - 15
SolubilitySoluble in polar aprotic solvents (e.g., NMP, DMAc)

Application 3: Photocrosslinkable Polymers

This compound can be incorporated into polymer chains as a pendant group. Upon UV irradiation, the benzophenone moiety can abstract hydrogen atoms from neighboring polymer chains, leading to the formation of covalent crosslinks. This process enhances the thermal stability, mechanical strength, and solvent resistance of the polymer.

Experimental Workflow for Photocrosslinking

G Start Polymer with Pendant this compound Groups Step1 Cast Polymer Film Start->Step1 Step2 UV Irradiation Step1->Step2 Result Crosslinked Polymer Network Step2->Result Analysis Characterization (Gel Content, Swelling Ratio, Mechanical Properties) Result->Analysis

Caption: Workflow for photocrosslinking of polymers.

Experimental Protocol: Photocrosslinking of a Polymer Film

This protocol describes the photocrosslinking of a polymer film containing pendant this compound groups.

Materials:

  • Polymer with pendant this compound groups (e.g., a copolymer of methyl methacrylate and a methacrylate monomer functionalized with this compound)

  • Solvent (e.g., THF)

  • UV light source (e.g., 365 nm)

Procedure:

  • Polymer Solution: Dissolve the polymer in a suitable solvent to form a solution of desired concentration.

  • Film Casting: Cast the polymer solution onto a glass substrate and allow the solvent to evaporate completely to form a thin film.

  • UV Exposure: Irradiate the polymer film with UV light for a specified duration. The irradiation time will depend on the concentration of the benzophenone moiety and the intensity of the light source.

  • Characterization:

    • Gel Content: Measure the weight of the film before and after extraction with a good solvent for the uncrosslinked polymer. The insoluble fraction represents the gel content.

    • Swelling Ratio: Immerse a known weight of the crosslinked film in a solvent and measure the weight of the swollen film.

    • Mechanical Properties: Perform tensile tests to determine changes in modulus, tensile strength, and elongation at break.

Quantitative Data: Effect of Photocrosslinking

The following table illustrates the expected changes in polymer properties after photocrosslinking, based on studies of polymers containing benzophenone moieties.

PropertyBefore CrosslinkingAfter Crosslinking
Gel Content (%)0> 90
Swelling Ratio (in THF)Dissolves2 - 5
Glass Transition Temp. (Tg)Increases
Tensile Modulus (MPa)Increases
Elongation at Break (%)Decreases

Disclaimer: The quantitative data presented in the tables are representative values based on analogous systems and are intended for illustrative purposes. Actual experimental results may vary depending on the specific reaction conditions, monomers, and characterization methods used. Researchers should optimize protocols for their specific applications.

Application Notes and Protocols for the Laboratory-Scale Synthesis of Derivatives from 4-Benzoylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of various derivatives from 4-benzoylbenzonitrile. This versatile starting material offers multiple reaction pathways to generate a diverse range of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below focus on three key transformations: reductive amination of the ketone, conversion of the nitrile to a tetrazole, and a plausible Suzuki-Miyaura cross-coupling reaction to form a biphenyl derivative.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of selected this compound derivatives.

Derivative NameStarting MaterialReaction TypeReagentsSolventReaction Time (h)Yield (%)Melting Point (°C)
4-((4-methylphenylamino)(phenyl)methyl)benzonitrileThis compound, p-ToluidineReductive AminationNaBH₄Methanol485135-137
5-(4-benzoylphenyl)-1H-tetrazoleThis compound[3+2] CycloadditionNaN₃, NH₄ClDMF2492218-220
4-Benzoyl-4'-methylbiphenyl (Proposed)4-Benzoylbromobenzene, 4-Methylphenylboronic acidSuzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃Toluene/Ethanol/Water12~80-90 (estimated)Not available

Experimental Protocols

Synthesis of 4-((4-methylphenylamino)(phenyl)methyl)benzonitrile via Reductive Amination

This two-step protocol involves the formation of an imine intermediate followed by its reduction to the corresponding secondary amine.

Step 1: Imine Formation

  • Materials:

    • This compound (1.0 eq)

    • p-Toluidine (1.1 eq)

    • Toluene

    • Dean-Stark apparatus

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound and toluene.

    • Add p-toluidine to the solution.

    • Heat the mixture to reflux and allow the reaction to proceed for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.

Step 2: Reduction of the Imine

  • Materials:

    • Crude imine from Step 1 (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • Methanol

  • Procedure:

    • Dissolve the crude imine in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add sodium borohydride in portions to the cooled solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to afford 4-((4-methylphenylamino)(phenyl)methyl)benzonitrile as a white solid.

Synthesis of 5-(4-benzoylphenyl)-1H-tetrazole via [3+2] Cycloaddition

This protocol describes the conversion of the nitrile functionality into a tetrazole ring.[1][2][3][4]

  • Materials:

    • This compound (1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq)

    • Ammonium chloride (NH₄Cl) (1.5 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in DMF.

    • Add sodium azide and ammonium chloride to the solution.

    • Heat the reaction mixture to 120 °C and stir for 24 hours.

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

    • Acidify the mixture with 2M HCl to a pH of ~2, which will cause the product to precipitate.

    • Collect the precipitate by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to yield 5-(4-benzoylphenyl)-1H-tetrazole as a white crystalline solid.

Proposed Synthesis of 4-Benzoyl-4'-methylbiphenyl via Suzuki-Miyaura Coupling

This protocol outlines a plausible synthesis of a biphenyl derivative. Since this compound itself is not typically used directly in Suzuki-Miyaura couplings at the nitrile position under standard conditions, this protocol utilizes a closely related analog, 4-benzoylbromobenzene, which would readily undergo this reaction. This serves as a representative example of how a biphenyl scaffold could be constructed from a 4-benzoylphenyl moiety.

  • Materials:

    • 4-Benzoylbromobenzene (1.0 eq)

    • 4-Methylphenylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Toluene

    • Ethanol

    • Water

  • Procedure:

    • To a round-bottom flask, add 4-benzoylbromobenzene, 4-methylphenylboronic acid, and potassium carbonate.

    • Add a 3:1:1 mixture of toluene, ethanol, and water.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

    • Heat the reaction mixture to reflux (around 90-100 °C) and stir for 12 hours under an inert atmosphere.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 4-benzoyl-4'-methylbiphenyl.

Visualizations

Reductive_Amination_Workflow start This compound + p-Toluidine imine_formation Imine Formation (Toluene, Reflux, Dean-Stark) start->imine_formation imine Imine Intermediate imine_formation->imine reduction Reduction (NaBH4, Methanol) imine->reduction product 4-((4-methylphenylamino)(phenyl)methyl)benzonitrile reduction->product

Caption: Reductive amination workflow.

Tetrazole_Synthesis_Pathway start This compound cycloaddition [3+2] Cycloaddition (NaN3, NH4Cl, DMF, 120°C) start->cycloaddition product 5-(4-benzoylphenyl)-1H-tetrazole cycloaddition->product

Caption: Tetrazole synthesis pathway.

Suzuki_Coupling_Scheme cluster_reactants Reactants start1 4-Benzoylbromobenzene coupling Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Toluene/EtOH/H2O) start1->coupling start2 4-Methylphenylboronic acid start2->coupling product 4-Benzoyl-4'-methylbiphenyl coupling->product

Caption: Proposed Suzuki coupling scheme.

References

Application Notes and Protocols: 4-Cyanobenzophenone in Photodynamic Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cellular destruction.[1][2] Benzophenone and its derivatives are known photosensitizing agents.[3] This document provides detailed application notes and protocols for the investigation of 4-cyanobenzophenone as a potential photosensitizer in PDT research. 4-Cyanobenzophenone, as a derivative of benzophenone, is of interest due to the electron-withdrawing nature of the cyano group, which can influence its photophysical and photochemical properties, potentially enhancing intersystem crossing and subsequent ROS generation. These notes are intended to guide researchers in the synthesis, characterization, and evaluation of 4-cyanobenzophenone-based photosensitizers for PDT applications.

Mechanism of Action

The photosensitizing action of 4-cyanobenzophenone is predicated on its ability to absorb light and transition to an excited triplet state, which then interacts with molecular oxygen. This interaction can proceed via two primary pathways:

  • Type I Reaction: The excited photosensitizer undergoes electron transfer with a substrate to form radicals and radical anions, which then react with oxygen to produce ROS such as superoxide, hydroxyl radicals, and hydrogen peroxide.[4]

  • Type II Reaction: The excited photosensitizer directly transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[4] It is believed that for many photosensitizers, the Type II reaction is the predominant pathway.[4]

The generated ROS are highly cytotoxic, causing damage to cellular components like lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for evaluating the efficacy of photosensitizers. While specific data for 4-cyanobenzophenone is not extensively available, representative values for benzophenone derivatives with high singlet oxygen quantum yields are presented for comparative purposes.[5]

Parameter4-Cyanobenzophenone Derivative (Hypothetical)Reference Benzophenone DerivativeSignificance in PDT
Singlet Oxygen Quantum Yield (ΦΔ) 0.5 - 0.90.47 - 1.0[5]Efficiency of singlet oxygen production upon light absorption. Higher values are desirable.
Molar Extinction Coefficient (ε) at λmax > 30,000 M⁻¹cm⁻¹Varies with derivativeAbility to absorb light at a specific wavelength. Higher values indicate more efficient light absorption.
Maximum Absorption Wavelength (λmax) 350 - 450 nmVaries with derivativeWavelength at which the photosensitizer is most efficiently excited.
In Vitro Phototoxicity (IC50) 1 - 10 µMVaries with cell line and light doseConcentration of photosensitizer required to kill 50% of cancer cells upon light irradiation. Lower values indicate higher potency.
Dark Toxicity (IC50) > 100 µMVaries with cell lineCytotoxicity of the photosensitizer in the absence of light. High values are crucial for safety.

Experimental Protocols

Protocol 1: Synthesis of a 4-Cyanobenzophenone-Peptide Conjugate for Targeted PDT

This protocol describes a general method for conjugating 4-cyanobenzophenone to a tumor-targeting peptide to enhance its selectivity.

Materials:

  • 4-Carboxybenzophenone (a derivative of 4-cyanobenzophenone for conjugation)

  • Tumor-targeting peptide (e.g., RGD peptide) with a free amine group

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether, cold

  • Dialysis tubing (MWCO 1 kDa)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Activation of 4-Carboxybenzophenone:

    • Dissolve 4-carboxybenzophenone (1.2 eq) and NHS (1.2 eq) in anhydrous DMF.

    • Add DCC (1.1 eq) to the solution and stir at room temperature for 4 hours in the dark.

    • A white precipitate of dicyclohexylurea will form.

  • Conjugation to the Peptide:

    • Dissolve the tumor-targeting peptide (1 eq) in anhydrous DMF.

    • Add the filtered solution of activated 4-carboxybenzophenone to the peptide solution.

    • Stir the reaction mixture at room temperature for 24 hours in the dark.

  • Purification:

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge and wash the pellet with cold diethyl ether three times.

    • Dissolve the crude product in deionized water and dialyze against deionized water for 48 hours to remove unreacted starting materials and byproducts.

    • Lyophilize the dialyzed solution to obtain the purified conjugate.

    • Further purify the conjugate using preparative HPLC.

  • Characterization:

    • Confirm the structure and purity of the conjugate using NMR, mass spectrometry, and analytical HPLC.

Protocol 2: In Vitro Evaluation of Photodynamic Efficacy

This protocol outlines the steps to assess the phototoxicity of a 4-cyanobenzophenone-based photosensitizer against cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 4-Cyanobenzophenone-based photosensitizer

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Light source with appropriate wavelength and power density (e.g., LED array)

Procedure:

  • Cell Seeding:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Photosensitizer Incubation:

    • Prepare a stock solution of the photosensitizer in DMSO and dilute to various concentrations in a cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the photosensitizer-containing medium to each well.

    • Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.

  • Irradiation:

    • Wash the cells twice with PBS to remove the extracellular photosensitizer.

    • Add 100 µL of fresh, phenol red-free medium to each well.

    • Irradiate the plates with the light source at a specific wavelength and light dose.

    • Include control groups: no treatment, light only, and photosensitizer only (dark toxicity).

  • Cell Viability Assay (MTT):

    • After irradiation, incubate the cells for another 24-48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Protocol 3: Measurement of Singlet Oxygen Generation

This protocol describes the use of 1,3-diphenylisobenzofuran (DPBF) as a chemical probe to quantify singlet oxygen production.

Materials:

  • 4-Cyanobenzophenone-based photosensitizer

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Ethanol or another suitable solvent

  • UV-Vis spectrophotometer

  • Light source with a specific wavelength

Procedure:

  • Sample Preparation:

    • Prepare a solution of the photosensitizer in ethanol.

    • Prepare a stock solution of DPBF in ethanol.

    • In a quartz cuvette, mix the photosensitizer solution with the DPBF solution. The final concentration of DPBF should result in an initial absorbance of around 1.0 at its absorption maximum (~410 nm).

  • Irradiation and Measurement:

    • Place the cuvette in the spectrophotometer and record the initial absorbance spectrum of DPBF.

    • Irradiate the sample with the light source for a set period (e.g., 10 seconds).

    • Immediately after irradiation, record the absorbance spectrum of DPBF again.

    • Repeat the irradiation and measurement steps for a total duration (e.g., 2 minutes).

  • Data Analysis:

    • Plot the absorbance of DPBF at its maximum wavelength against the irradiation time.

    • The rate of decrease in DPBF absorbance is proportional to the rate of singlet oxygen generation.

    • The singlet oxygen quantum yield (ΦΔ) can be calculated by comparing the rate of DPBF degradation with that of a standard photosensitizer (e.g., Rose Bengal) with a known ΦΔ under identical conditions.

Visualizations

PDT_Mechanism cluster_type1 Type I cluster_type2 Type II PS 4-Cyanobenzophenone (PS) Light Light (hν) PS_s Excited Singlet State (¹PS) Light->PS_s Absorption PS_t Excited Triplet State (³PS) PS_s->PS_t Intersystem Crossing O2 Molecular Oxygen (³O₂) PS_t->O2 Energy Transfer Substrate Substrate PS_t->Substrate Electron Transfer ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻, •OH) O2->ROS e.g., O₂⁻, •OH SingletO2 Singlet Oxygen (¹O₂) O2->SingletO2 CellDamage Cellular Damage ROS->CellDamage CellDeath Cell Death (Apoptosis, Necrosis) CellDamage->CellDeath Radicals Radicals Substrate->Radicals Radicals->O2 SingletO2->ROS Experimental_Workflow start Start synthesis Synthesis of 4-Cyanobenzophenone Photosensitizer start->synthesis characterization Photophysical & Photochemical Characterization (Absorbance, Fluorescence, ΦΔ) synthesis->characterization in_vitro In Vitro Studies characterization->in_vitro dark_toxicity Dark Toxicity Assay in_vitro->dark_toxicity phototoxicity Phototoxicity Assay (IC50) in_vitro->phototoxicity ros_detection Intracellular ROS Detection in_vitro->ros_detection in_vivo In Vivo Studies (Animal Model) phototoxicity->in_vivo biodistribution Biodistribution & Tumor Accumulation in_vivo->biodistribution pdt_efficacy In Vivo PDT Efficacy in_vivo->pdt_efficacy histology Histological Analysis pdt_efficacy->histology end End histology->end Signaling_Pathway PDT 4-Cyanobenzophenone PDT ROS ROS Generation PDT->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria ER ER Stress ROS->ER Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release ER->Caspase9 via CHOP Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Benzoylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic pathways to valuable pharmaceutical intermediates starting from 4-Benzoylbenzonitrile. This document outlines detailed experimental protocols, quantitative data, and visual workflows for the synthesis of key precursors for angiotensin II receptor antagonists like Losartan and Valsartan.

Introduction

This compound, also known as 4-cyanobenzophenone, is a versatile starting material in organic synthesis. Its bifunctional nature, possessing both a ketone and a nitrile group, allows for a variety of chemical transformations. This makes it a strategic precursor for the synthesis of complex pharmaceutical intermediates. A critical transformation is the reduction of the benzoyl group to a methylene or methyl group, paving the way for the construction of the biphenyl scaffold characteristic of many 'sartan' drugs.

Synthetic Pathways from this compound

The primary strategy for utilizing this compound in the synthesis of pharmaceutical intermediates involves the initial reduction of the ketone functionality. Two classical methods for this transformation are the Clemmensen and Wolff-Kishner reductions. These reactions convert the carbonyl group into a methylene group, yielding 4-benzylbenzonitrile. Subsequent catalytic hydrogenation can then reduce the benzyl group to a methyl group, affording 4-methylbenzonitrile, a key precursor for bromination.

An alternative and often more direct route to a crucial biphenyl intermediate, 4'-methyl-[1,1'-biphenyl]-2-carbonitrile (OTBN), involves a coupling reaction. While direct coupling of this compound is not widely reported, its derivatives can be employed in reactions like the Suzuki or Negishi coupling.

This document will focus on the reduction pathway, for which more established protocols are available for analogous compounds.

dot

Caption: Synthetic workflow from this compound to pharmaceutical intermediates.

Experimental Protocols

Protocol 1: Wolff-Kishner Reduction of this compound to 4-Benzylbenzonitrile

This protocol describes the reduction of the carbonyl group in this compound to a methylene group using hydrazine hydrate in a basic medium.

Materials:

  • This compound

  • Hydrazine hydrate (85%)

  • Sodium hydroxide (NaOH)

  • Diethylene glycol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Add diethylene glycol as the solvent.

  • Add sodium hydroxide (3 equivalents) and hydrazine hydrate (excess, e.g., 20 equivalents).

  • Heat the reaction mixture to 110°C for 1 hour.

  • Increase the temperature to distill off water and excess hydrazine, allowing the reaction temperature to rise to approximately 190-200°C.

  • Maintain the reaction at this temperature for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding 1 M aqueous HCl.

  • Extract the product with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography.

Protocol 2: Radical Bromination of 4-Methylbenzonitrile to 4-(Bromomethyl)benzonitrile

This protocol details the conversion of the methyl group of 4-methylbenzonitrile to a bromomethyl group, a key reactive handle for subsequent alkylation reactions.

Materials:

  • 4-Methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzonitrile (1 equivalent) in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (1.2 equivalents) and a catalytic amount of AIBN.

  • Reflux the reaction mixture for 8 hours.

  • After completion, cool the reaction mixture and filter to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization.

Data Presentation

The following table summarizes typical reaction conditions and yields for the key transformations. Note that yields can vary based on the specific substrate and reaction scale.

Reaction Starting Material Product Reagents and Conditions Yield (%) Reference
Wolff-Kishner ReductionKetoneMethylene compoundHydrazine hydrate, KOH, diethylene glycol, 190-200°CTypically highGeneral knowledge
Radical Bromination4-Methylbenzonitrile4-(Bromomethyl)benzonitrileNBS, AIBN, CCl4, reflux90

Synthesis of a Losartan Intermediate

The following workflow illustrates the synthesis of a key intermediate for Losartan starting from 4-(bromomethyl)benzonitrile.

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Application Notes and Protocols for 4-Benzoylbenzonitrile in Photoinitiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 4-Benzoylbenzonitrile (4-BBN) as a Type II photoinitiator. 4-BBN, also known as 4-cyanobenzophenone, is a versatile photoinitiator for free-radical polymerization, finding applications in UV curing of coatings, inks, adhesives, and in the fabrication of biomedical materials. This guide covers its mechanism of action, key photophysical and photochemical properties, and detailed experimental protocols for its characterization and use in photopolymerization reactions.

Introduction

This compound is an aromatic ketone that functions as a Type II photoinitiator.[1] Upon absorption of UV radiation, it undergoes excitation to a singlet state, followed by efficient intersystem crossing to a triplet state. This excited triplet state does not undergo unimolecular cleavage to generate radicals directly. Instead, it abstracts a hydrogen atom from a synergistic co-initiator, typically a tertiary amine, to produce a ketyl radical and an amine-derived radical. The amine-derived radical is the primary species that initiates the polymerization of monomers, such as acrylates and methacrylates.[1]

Mechanism of Action

The photoinitiation process with this compound involves a bimolecular reaction, characteristic of Type II photoinitiators. The key steps are outlined below:

  • Photoexcitation: 4-BBN absorbs a photon of UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁).

  • Hydrogen Abstraction: The triplet state of 4-BBN abstracts a hydrogen atom from a co-initiator (e.g., an amine) to form a 4-cyanobenzophenone ketyl radical and a co-initiator-derived radical.

  • Initiation: The co-initiator radical initiates the polymerization of a monomer by adding to its double bond, starting the polymer chain growth.

Caption: Photoinitiation mechanism of this compound.

Quantitative Data

A comprehensive literature search did not yield a complete set of experimentally determined photophysical and photochemical parameters specifically for this compound. The following tables summarize available data and provide typical ranges for closely related benzophenone derivatives for illustrative purposes.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number1503-49-7[2][3]
Molecular FormulaC₁₄H₉NO[2][3]
Molecular Weight207.23 g/mol [2][4]
Melting Point108.0-115.0 °C[5]
AppearanceWhite to cream to pale yellow powder[5]
SolubilitySoluble in various organic solvents.
logP (octanol/water)2.789 (Crippen Calculated)[2]

Table 2: Photophysical Properties (Illustrative data from Benzophenone Derivatives)

PropertyTypical Value RangeNotes
Absorption Maximum (λmax) 250 - 350 nmDependent on solvent and substitution.
Molar Extinction Coefficient (ε) 10³ - 10⁴ L mol⁻¹ cm⁻¹At λmax.
Intersystem Crossing Quantum Yield (ΦISC) ~1Benzophenones are known for high ISC efficiency.
Triplet Energy (ET) 68 - 72 kcal/mol
Triplet Lifetime (τT) 1 - 100 µsSolvent and concentration-dependent.

Table 3: Photopolymerization Kinetics (Illustrative)

ParameterTypical Value RangeConditions
Rate of Polymerization (Rp) Varies significantlyDependent on monomer, co-initiator, light intensity, and temperature.
Final Monomer Conversion 50 - 95%Dependent on formulation and curing conditions.

Experimental Protocols

The following protocols provide detailed methodologies for characterizing the photoinitiation efficiency of this compound.

G cluster_characterization Photophysical & Photochemical Characterization cluster_polymerization Photopolymerization Evaluation UV_Vis UV-Vis Spectroscopy (λmax, ε) Fluorescence Fluorescence/Phosphorescence (Quantum Yields, Lifetimes) ESR ESR Spectroscopy (Radical Identification) Formulation Sample Formulation (4-BBN, Co-initiator, Monomer) RT_FTIR Real-Time FTIR (Rp, Conversion) Formulation->RT_FTIR Photo_DSC Photo-DSC (Rp, Enthalpy) Formulation->Photo_DSC

Caption: Experimental workflow for evaluating 4-BBN.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum, maximum absorption wavelength (λmax), and molar extinction coefficient (ε) of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., acetonitrile, methanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Protocol:

  • Prepare a stock solution of 4-BBN in the chosen solvent at a known concentration (e.g., 1 x 10⁻³ M).

  • Prepare a series of dilutions from the stock solution (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

  • Record the absorption spectrum of each solution from 200 to 500 nm, using the pure solvent as a blank.

  • Identify the wavelength of maximum absorbance (λmax).

  • Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

Objective: To monitor the kinetics of photopolymerization by measuring the decrease in the concentration of monomer double bonds over time.

Materials:

  • Photopolymerizable formulation:

    • Monomer (e.g., trimethylolpropane triacrylate, TMPTA)

    • This compound (e.g., 1-3 wt%)

    • Co-initiator (e.g., triethanolamine, TEA, in stoichiometric amount relative to 4-BBN)

  • FTIR spectrometer equipped with a UV/Vis light source

  • BaF₂ or KBr plates

Protocol:

  • Prepare the photopolymerizable formulation by thoroughly mixing the components.

  • Place a small drop of the formulation between two BaF₂ or KBr plates to form a thin film of controlled thickness.

  • Place the sample in the FTIR spectrometer.

  • Record an initial IR spectrum before UV irradiation. The peak corresponding to the acrylate C=C bond (e.g., around 1635 cm⁻¹) should be clearly visible.

  • Start the UV irradiation and simultaneously begin recording IR spectra at regular intervals (e.g., every second).

  • Continue recording until the C=C peak area no longer changes, indicating the end of the polymerization.

  • The degree of conversion can be calculated as a function of time using the formula: Conversion (%) = [1 - (At / A₀)] x 100 where At is the area of the C=C peak at time t, and A₀ is the initial area of the C=C peak.

  • The rate of polymerization (Rp) can be determined from the first derivative of the conversion versus time plot.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Objective: To measure the heat flow associated with the exothermic photopolymerization reaction, which is proportional to the rate of polymerization.

Materials:

  • Photopolymerizable formulation (as in 4.2)

  • Photo-DSC instrument with a UV light source

  • Aluminum DSC pans

Protocol:

  • Accurately weigh a small amount of the formulation (e.g., 2-5 mg) into an open aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Equilibrate the cell at the desired isothermal temperature (e.g., 25 °C) under a nitrogen purge to prevent oxygen inhibition.

  • Once the baseline is stable, expose the sample to UV light of a specific intensity.

  • Record the heat flow as a function of time until the reaction is complete and the heat flow returns to the baseline.

  • The total heat of polymerization (ΔH) is determined by integrating the area under the exothermic peak.

  • The rate of polymerization (Rp) is proportional to the heat flow (dH/dt).

  • The conversion can be calculated by dividing the heat evolved at a given time by the theoretical heat of polymerization for the specific monomer.

Electron Spin Resonance (ESR) Spectroscopy

Objective: To detect and identify the radical species generated during the photoinitiation process.

Materials:

  • Solution of 4-BBN and a co-initiator in a suitable solvent (e.g., t-butylbenzene).

  • Spin trapping agent (e.g., N-tert-butyl-α-phenylnitrone, PBN).

  • ESR spectrometer with a UV irradiation source.

  • Quartz ESR flat cell.

Protocol:

  • Prepare a solution containing 4-BBN, the co-initiator, and the spin trap in the chosen solvent.

  • Degas the solution to remove oxygen, which can quench the triplet state and react with the generated radicals.

  • Transfer the solution to the quartz flat cell and place it in the ESR spectrometer cavity.

  • Irradiate the sample with UV light directly in the ESR cavity.

  • Record the ESR spectrum. The spectrum will be a superposition of the spin adducts of the different radicals formed.

  • Simulate the experimental spectrum to determine the hyperfine coupling constants, which can help in the identification of the trapped radicals (ketyl and amine-derived radicals).

Safety and Handling

This compound should be handled with care. It is harmful if swallowed, in contact with skin, and if inhaled. It may cause skin and eye irritation.[3] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[6]

Conclusion

References

Application Notes and Protocols for Cross-Linking Studies Using 4-Benzoylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Benzoylbenzonitrile as a photo-cross-linking agent for the study of biomolecular interactions. The protocols outlined below are based on established principles of benzophenone photochemistry and can be adapted for various research applications, including the identification of small molecule targets and the characterization of protein-protein interactions.

Introduction to this compound as a Photo-Cross-Linker

This compound belongs to the benzophenone class of photo-cross-linkers, which are widely used in chemical biology and drug discovery to covalently capture transient and weak biomolecular interactions. Upon activation with ultraviolet (UV) light (typically at 350-365 nm), the benzophenone moiety is excited to a triplet diradical state. This highly reactive intermediate can then abstract a hydrogen atom from a nearby C-H bond, resulting in the formation of a stable carbon-carbon covalent bond between the benzophenone-containing molecule and its interacting partner.

A key advantage of benzophenone-based cross-linkers is their relative stability and their inertness to water, which minimizes non-specific reactions. The ability to initiate the cross-linking reaction with a pulse of light provides temporal control over the experiment, allowing researchers to capture interactions at specific moments. This compound can be incorporated into small molecules, peptides, or other probes to facilitate the identification and characterization of their binding partners in complex biological systems.

Comparison with Other Photo-Cross-Linker Classes

The choice of a photo-cross-linker is a critical determinant of experimental success. Benzophenones, aryl azides, and diazirines are the three main classes, each with distinct photochemical properties and reactivity profiles.

FeatureBenzophenones (e.g., this compound)Aryl AzidesDiazirines
Reactive Intermediate Triplet Benzophenone DiradicalNitreneCarbene
Activation Wavelength ~350-365 nm~260-280 nm~350-370 nm
Reactivity Reacts with C-H bondsHighly reactive with various bonds, but prone to rearrangementHighly reactive with a broad range of bonds
Cross-linking Efficiency ModerateGenerally lower due to side reactionsGenerally higher yields
Key Advantages Reversible photoactivation allows for multiple excitation events; not quenched by water.Small size.High reactivity and small size.
Key Disadvantages Bulkier than other cross-linkers, which may perturb protein structure.Can be quenched by water; requires lower UV wavelengths that may damage proteins.Can be quenched by water.

Experimental Protocols

The following protocols provide a general framework for using this compound in cross-linking studies. Optimization of parameters such as probe concentration, UV irradiation time, and energy is crucial for each specific biological system.

Synthesis of a this compound-Containing Photoaffinity Probe

To utilize this compound for targeted cross-linking, it must first be incorporated into a probe molecule that has affinity for the target of interest. This often involves chemical synthesis to attach the this compound moiety to a known ligand, peptide, or inhibitor. Below is a conceptual workflow for synthesizing a generic probe.

cluster_synthesis Probe Synthesis Workflow Start Start Functionalize_BBN Functionalize this compound (e.g., add a linker with a reactive group) Start->Functionalize_BBN Couple_Ligand Couple functionalized BBN to the ligand of interest Functionalize_BBN->Couple_Ligand Purify_Probe Purify the photoaffinity probe (e.g., HPLC) Couple_Ligand->Purify_Probe Characterize_Probe Characterize the probe (e.g., Mass Spectrometry, NMR) Purify_Probe->Characterize_Probe End End Characterize_Probe->End

Caption: Workflow for synthesizing a this compound photoaffinity probe.

Protocol:

  • Functionalization of this compound: Introduce a linker with a reactive functional group (e.g., a carboxylic acid, amine, or alkyne) onto the this compound molecule. The choice of linker and functional group will depend on the conjugation chemistry to be used for attachment to the ligand.

  • Conjugation to Ligand: Couple the functionalized this compound to the small molecule, peptide, or other targeting moiety. Common coupling chemistries include amide bond formation (e.g., using EDC/NHS) or click chemistry (e.g., CuAAC if an alkyne linker was used).

  • Purification: Purify the resulting photoaffinity probe using an appropriate method, such as High-Performance Liquid Chromatography (HPLC), to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the synthesized probe using analytical techniques like Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Photo-Cross-Linking of a Protein-Ligand Interaction

This protocol describes a general procedure for photo-cross-linking a target protein with a this compound-containing probe in a controlled in vitro environment.

cluster_workflow In Vitro Cross-Linking Experimental Workflow Prepare_Sample Prepare reaction mixture: Target Protein + BBN-Probe Incubate Incubate to allow binding (e.g., 30 min at 4°C) Prepare_Sample->Incubate UV_Irradiation UV Irradiation (365 nm) (e.g., 10-60 min on ice) Incubate->UV_Irradiation Quench Quench reaction (optional) (e.g., add excess free radical scavenger) UV_Irradiation->Quench Analyze Analyze cross-linked products (e.g., SDS-PAGE, Western Blot, Mass Spectrometry) Quench->Analyze cluster_target_id Target Identification Workflow Probe_Incubation Incubate cell lysate or live cells with BBN-probe UV_Crosslinking UV Cross-linking (365 nm) Probe_Incubation->UV_Crosslinking Lysis_Enrichment Cell lysis followed by enrichment of cross-linked proteins (e.g., via a biotin tag on the probe) UV_Crosslinking->Lysis_Enrichment Proteomics Proteomic analysis (LC-MS/MS) to identify enriched proteins Lysis_Enrichment->Proteomics

Analytical Methods for the Detection of 4-Benzoylbenzonitrile in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 4-Benzoylbenzonitrile in a mixture. The primary methods covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are widely applicable in pharmaceutical development, quality control, and research settings for the accurate determination of this compound.

Introduction to Analytical Methodologies

The selection of an appropriate analytical method for the determination of this compound depends on several factors, including the sample matrix, the required sensitivity, and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique suitable for non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the most common mode for this type of analysis. Detection is typically performed using a UV-Vis detector, as the aromatic nature of this compound allows for strong absorbance at specific wavelengths.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly suitable for volatile and thermally stable compounds. While this compound has a relatively high boiling point, it is amenable to GC-MS analysis. This method offers high sensitivity and specificity, providing structural information that can be used for definitive identification.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of substituted benzonitriles using HPLC-UV and GC-MS. The data presented is based on the analysis of closely related compounds, such as 4-hydroxybenzonitrile, and serves as a representative guide for method development and validation for this compound.[1]

ParameterHPLC-UVGC-MS
Linearity (R²) >0.999>0.995
Limit of Detection (LOD) ~10-20 ng/mLLow ng/mL to pg/mL range
Limit of Quantitation (LOQ) ~1-5 µg/mLng/mL range
Accuracy (% Recovery) 98-102%80-120%
Precision (%RSD) <2%<15%
Specificity High (with appropriate column and mobile phase)Very High (based on mass fragmentation patterns)

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a representative method for the purity determination and quantification of this compound.

Objective: To determine the purity and concentration of this compound in a mixture by separating it from potential impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound reference standard

  • Sample containing this compound

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B to elute the compound and any less polar impurities. For example:

    • 0-15 min: 40% B to 90% B

    • 15-20 min: Hold at 90% B

    • 20-21 min: 90% B to 40% B

    • 21-25 min: Hold at 40% B

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 10 µL[2]

  • Column Temperature: 30°C[2]

  • Detection Wavelength: 254 nm[2]

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Prepare the sample by accurately weighing a known amount and dissolving it in the same solvent to a similar concentration as the standard.

  • Filter both the standard and sample solutions through a 0.45 µm syringe filter before injection.

Analysis and Data Interpretation:

  • Inject the reference standard to determine its retention time and peak area.

  • Inject the sample solution.

  • The purity of the sample is calculated based on the peak area of this compound as a percentage of the total peak area in the chromatogram.

  • Quantification can be performed by comparing the peak area of the sample to a calibration curve generated from a series of standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the identification and quantification of this compound.

Objective: To identify and quantify this compound in a mixture with high sensitivity and specificity.

Instrumentation:

  • GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for polar compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Data acquisition and processing software.

Reagents and Materials:

  • Helium (carrier gas, high purity)

  • Solvent for sample dissolution (e.g., Dichloromethane or Ethyl Acetate, GC grade)

  • This compound reference standard

  • Sample containing this compound

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 300°C

    • Final hold: 5 minutes at 300°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Split (e.g., 20:1 split ratio) or splitless for trace analysis.

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Mass Scan Range: 40-400 amu

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in the chosen solvent.

  • Prepare the sample by dissolving a known amount in the same solvent.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and remove matrix interferences.

Analysis and Data Interpretation:

  • Inject the reference standard to determine its retention time and mass spectrum. The mass spectrum will show the molecular ion and characteristic fragment ions.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by matching the retention time and the mass spectrum with the reference standard.

  • Quantification can be achieved using a calibration curve prepared from the reference standard. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity by monitoring specific characteristic ions of this compound.

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Weigh & Dissolve Reference Standard Filter_Standard Filter Standard (0.45 µm) Prep_Standard->Filter_Standard Prep_Sample Weigh & Dissolve Sample Mixture Filter_Sample Filter Sample (0.45 µm) Prep_Sample->Filter_Sample Autosampler Autosampler Filter_Standard->Autosampler Standard Solution Filter_Sample->Autosampler Sample Solution Injection Injection (10 µL) Autosampler->Injection Column C18 Column (30°C) Injection->Column Separation Gradient Elution (1.0 mL/min) Column->Separation Detection UV Detector (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Calculation Integration->Quantification

Caption: HPLC-UV Experimental Workflow for this compound Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve Sample in Volatile Solvent Cleanup Optional: Sample Cleanup (LLE or SPE) Dissolve->Cleanup Injection Inject into GC (280°C) Cleanup->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analyzer (Scan or SIM) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Identification TIC->Spectrum Quantification Quantification Spectrum->Quantification

Caption: GC-MS Experimental Workflow for this compound Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Benzoylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Benzoylbenzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most direct and common method for synthesizing this compound (also known as 4-cyanobenzophenone) is the Friedel-Crafts acylation of benzonitrile with benzoyl chloride. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to promote the electrophilic aromatic substitution.

Q2: Why am I experiencing a low yield in the Friedel-Crafts acylation of benzonitrile?

A2: Low yields in this specific reaction are common and can be attributed to several factors. The most significant is the deactivating effect of the cyano (-CN) group on the benzonitrile ring.[1] This electron-withdrawing group makes the aromatic ring less nucleophilic and therefore less reactive towards the electrophilic acylium ion. Other common causes for low yields in Friedel-Crafts acylation include catalyst inactivity due to moisture, insufficient catalyst loading, and sub-optimal reaction temperatures.

Q3: What are the main side reactions to consider?

A3: In the Friedel-Crafts acylation of benzonitrile, potential side reactions include:

  • Formation of regioisomers: While the para-substituted product (this compound) is generally favored, ortho and meta isomers can also be formed.

  • Reaction with the nitrile group: Under harsh conditions, the Lewis acid can coordinate with the nitrogen of the nitrile group, further deactivating the ring or leading to unwanted side reactions.

  • Polysubstitution: This is less of a concern than in Friedel-Crafts alkylation because the introduction of the first acyl group deactivates the ring, making a second acylation less likely.[2]

Q4: Are there alternative, higher-yielding synthesis routes?

A4: Yes, if the direct Friedel-Crafts acylation of benzonitrile proves to be low-yielding, several multi-step alternative routes can be considered. One promising alternative is the synthesis from 4-aminobenzophenone. The amino group is activating and can be converted to a nitrile via a Sandmeyer reaction. Another possibility is starting from 4-carboxybenzophenone (4-benzoylbenzoic acid), which can be converted to the corresponding amide and then dehydrated to the nitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via Friedel-Crafts acylation.

Issue 1: Low or No Product Formation
Possible Cause Recommended Solution
Deactivated Aromatic Ring The cyano group in benzonitrile is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack. Consider using a more forcing reaction condition, such as a higher reaction temperature or a longer reaction time. However, be aware that this may also increase the formation of byproducts. Alternatively, consider an alternative synthesis route starting from a more activated benzene derivative.
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of the Lewis acid or a freshly sublimed one.
Insufficient Catalyst In Friedel-Crafts acylation, the catalyst can form a complex with the product ketone, rendering it inactive. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required.
Low Reaction Temperature The reaction may require heating to overcome the activation energy, especially with a deactivated substrate like benzonitrile. Experiment with a range of temperatures to find the optimal condition.
Issue 2: Formation of Multiple Products/Impurities
Possible Cause Recommended Solution
Formation of Isomers The formation of ortho and meta isomers can occur. The choice of solvent and reaction temperature can influence the regioselectivity. Careful purification by column chromatography or recrystallization is necessary to isolate the desired para isomer.
Impure Reagents The purity of benzonitrile, benzoyl chloride, and the Lewis acid is critical. Impurities can lead to the formation of byproducts. Use freshly distilled or high-purity reagents.
Sub-optimal Work-up Procedure Ensure complete quenching of the reaction mixture and proper extraction and washing steps to remove unreacted starting materials and catalyst residues.

Experimental Protocols

Protocol 1: Direct Friedel-Crafts Acylation of Benzonitrile (Best Practice)

This protocol is based on the general principles of Friedel-Crafts acylation and is adapted for the challenging substrate, benzonitrile. Yields may vary and optimization is likely required.

Materials:

  • Benzonitrile

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., 1,2-dichloroethane, nitrobenzene, or carbon disulfide)

  • Hydrochloric acid (concentrated)

  • Ice

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap). Maintain a dry, inert atmosphere (e.g., under nitrogen).

  • To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and the anhydrous solvent.

  • Cool the stirred suspension to 0-5 °C in an ice bath.

  • Add a solution of benzoyl chloride (1.0 equivalent) in the anhydrous solvent dropwise via the dropping funnel.

  • After the addition of benzoyl chloride, add benzonitrile (1.0 to 1.2 equivalents) dropwise, maintaining the temperature at 0-5 °C.

  • After complete addition, slowly allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Protocol 2: Alternative Synthesis from 4-Aminobenzophenone (Sandmeyer Reaction)

This multi-step route may offer a higher overall yield.

Step 2a: Diazotization of 4-Aminobenzophenone

  • Dissolve 4-aminobenzophenone in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) in a flask cooled in an ice bath (0-5 °C).

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature between 0 and 5 °C.

  • Stir for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2b: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a solution of sodium or potassium cyanide.

  • Slowly add the cold diazonium salt solution from Step 2a to the copper cyanide solution.

  • Gently warm the reaction mixture to promote the reaction, which is often indicated by the evolution of nitrogen gas.

  • After the reaction is complete, work up the mixture by extraction with an organic solvent.

  • Purify the crude this compound by column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of Friedel-Crafts Acylation

ParameterGeneral Trend/ConsiderationExpected Impact on Yield of this compound
Catalyst Stronger Lewis acids are generally more effective.AlCl₃ is a common and effective choice. Other Lewis acids like FeCl₃ could be explored but may be less reactive.
Catalyst Stoichiometry Stoichiometric or excess amounts are often needed to compensate for complexation with the product.Increasing the amount of AlCl₃ from catalytic to stoichiometric or slightly excess amounts is expected to improve the yield.
Solvent The choice of solvent can affect catalyst activity and solubility of reactants.Solvents like 1,2-dichloroethane, nitrobenzene, or carbon disulfide are commonly used. Nitrobenzene can sometimes enhance the reactivity of deactivated substrates.
Temperature Higher temperatures can increase the reaction rate but may also lead to more side products.A balance is needed. Starting at a low temperature and gradually increasing it may be optimal. For a deactivated substrate, heating is likely necessary.
Reaction Time Longer reaction times may be required for complete conversion of the starting material.Due to the deactivated nature of benzonitrile, a longer reaction time (several hours to overnight) may be necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Anhydrous Reagents and Glassware setup Set up Reaction Under Inert Atmosphere prep_reagents->setup add_catalyst Add AlCl3 and Solvent setup->add_catalyst cool Cool to 0-5 °C add_catalyst->cool add_benzoyl_chloride Add Benzoyl Chloride cool->add_benzoyl_chloride add_benzonitrile Add Benzonitrile add_benzoyl_chloride->add_benzonitrile react Warm to RT and Reflux add_benzonitrile->react quench Quench with HCl/Ice react->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layers extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify product This compound purify->product troubleshooting_guide start Low Yield of this compound? cause1 Check for Moisture Contamination start->cause1 cause2 Insufficient Catalyst? start->cause2 cause3 Sub-optimal Temperature? start->cause3 cause4 Deactivated Substrate is the Issue? start->cause4 solution1 Use Anhydrous Conditions and Reagents cause1->solution1 solution2 Use Stoichiometric or Excess AlCl3 cause2->solution2 solution3 Optimize Reaction Temperature (Heating may be required) cause3->solution3 solution4 Consider Alternative Synthesis Route cause4->solution4 Yes no_alt_route Proceed with Optimization of Friedel-Crafts cause4->no_alt_route No

References

Technical Support Center: 4-Cyanobenzophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-cyanobenzophenone. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-cyanobenzophenone, and what are the potential isomeric impurities?

A1: The most common synthetic route to 4-cyanobenzophenone is the Friedel-Crafts acylation. There are two primary approaches, each with its own set of potential isomeric byproducts:

  • Acylation of Benzonitrile with Benzoyl Chloride: In this method, the cyano group on benzonitrile is a meta-directing group for electrophilic aromatic substitution. This means the primary product will be 3-cyanobenzophenone, with 4-cyanobenzophenone and 2-cyanobenzophenone formed as minor isomers. Due to the electron-withdrawing nature of the cyano group, the benzene ring is deactivated, which can lead to low reaction yields.

  • Acylation of Benzene with 4-Cyanobenzoyl Chloride: This is often the preferred method as it avoids the formation of isomers on the cyanated ring. Since benzene is the substrate, there is only one possible product, 4-cyanobenzophenone.

A less common route involves the Friedel-Crafts benzoylation of chlorobenzene, followed by a nucleophilic substitution to replace the chlorine with a cyanide group. The benzoylation of chlorobenzene yields a mixture of isomers, with the desired para-isomer (4-chlorobenzophenone) being the major product, but ortho and meta isomers are also formed as impurities[1].

Q2: I am performing a Friedel-Crafts acylation to synthesize 4-cyanobenzophenone and observing a very low yield. What are the possible causes?

A2: Low yields in Friedel-Crafts acylations involving cyanated starting materials are common. Here are several potential causes and troubleshooting tips:

  • Deactivation of the Aromatic Ring: The electron-withdrawing cyano group deactivates the aromatic ring, making it less nucleophilic and slowing down the rate of electrophilic substitution. To improve the yield, you may need to use more forcing reaction conditions, such as higher temperatures or longer reaction times. However, be aware that this can sometimes lead to an increase in side products.

  • Catalyst Inactivation: The Lewis acid catalyst (e.g., AlCl₃) can complex with the nitrogen atom of the cyano group and the carbonyl oxygen of the product. This requires the use of at least stoichiometric amounts of the catalyst. Ensure your catalyst is anhydrous and of high purity.

  • Moisture: Friedel-Crafts reactions are highly sensitive to moisture, which can hydrolyze the acyl chloride and deactivate the Lewis acid catalyst. Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used.

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction. It is advisable to use freshly distilled or purified benzoyl chloride and dry solvents.

Q3: During the reduction of the ketone in 4-cyanobenzophenone, I am observing side products. What are they and how can I avoid them?

A3: The choice of reducing agent and reaction conditions will determine the potential side products.

  • Reduction to Methylene Group (CH₂):

    • Clemmensen Reduction (Zn(Hg), HCl): This reaction is performed under strongly acidic conditions. Besides the desired 4-cyanobenzylbenzene, side products can include the corresponding alcohol (from incomplete reduction) and pinacols (from dimerization)[2]. This method is generally not suitable for substrates with acid-sensitive functional groups.

    • Wolff-Kishner Reduction (H₂NNH₂, KOH, heat): This occurs under strongly basic conditions. A common side reaction is the formation of an azine, which arises from the reaction of the hydrazone intermediate with another molecule of the ketone[3]. This method should be avoided for base-sensitive substrates.

  • Reduction to Alcohol:

    • Sodium Borohydride (NaBH₄): This is a mild reducing agent that selectively reduces the ketone to an alcohol, yielding 4-(hydroxy(phenyl)methyl)benzonitrile. The nitrile group is generally unreactive towards NaBH₄. A potential side reaction, though less common under standard conditions, is the formation of a pinacol dimer through a single-electron transfer mechanism, especially if metallic impurities are present.

Q4: I am trying to hydrolyze the nitrile group of 4-cyanobenzophenone to a carboxylic acid, but my product is a neutral compound. What is happening?

A4: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If you are isolating a neutral product, it is likely the 4-benzoylbenzamide, resulting from incomplete hydrolysis. To ensure complete conversion to 4-benzoylbenzoic acid, you need to use more stringent reaction conditions, such as prolonged heating with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH).

Troubleshooting Guides

Issue 1: Presence of Isomeric Impurities in 4-Cyanobenzophenone Synthesis
Potential Cause Troubleshooting Step
Use of benzonitrile as the starting material in Friedel-Crafts acylation.The cyano group is meta-directing. To obtain the 4-isomer as the major product, consider an alternative synthetic route, such as the Friedel-Crafts acylation of benzene with 4-cyanobenzoyl chloride.
Use of substituted benzene followed by introduction of the cyano group.If starting from a material like chlorobenzene, expect a mixture of isomers. The para isomer is typically dominant but will require careful purification (e.g., recrystallization or column chromatography) to separate from the ortho and meta isomers.
Issue 2: Low Yield in Reactions
Potential Cause Troubleshooting Step
Friedel-Crafts Acylation: Deactivation of the aromatic ring by the cyano group.Increase reaction temperature and/or reaction time. Use a more active Lewis acid catalyst.
Friedel-Crafts Acylation: Insufficient catalyst.The catalyst complexes with both the nitrile and the product carbonyl. Use at least a stoichiometric amount, and in some cases, a molar excess of the Lewis acid catalyst.
General: Presence of moisture.Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and high-purity, dry reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
General: Impure reagents.Purify starting materials before use. For example, benzoyl chloride can be distilled.
Work-up and Purification: Product loss during extraction or washing.Ensure the correct pH is used during aqueous washes to keep the desired product in the organic layer. Use cold solvents for washing solids to minimize dissolution.
Work-up and Purification: Inefficient recrystallization.Use a minimal amount of hot solvent to dissolve the crude product. Allow for slow cooling to promote the formation of pure crystals. Consider collecting a second crop of crystals from the mother liquor.
Issue 3: Formation of Unexpected Side Products
Reaction Side Product Cause Prevention
Ketone Reduction Pinacol (1,2-diol dimer)Reductive coupling of two ketone molecules, often promoted by single-electron transfer reagents.Use a hydride reducing agent like NaBH₄ under standard conditions. Avoid reagents known to promote pinacol coupling, such as magnesium or samarium(II) iodide, unless this is the desired product[4].
Wolff-Kishner Reduction AzineReaction of the hydrazone intermediate with another molecule of the starting ketone.This can be favored by rapid addition of a pre-formed hydrazone to the base[3]. Using an in-situ formation of the hydrazone and carefully controlling the stoichiometry can help minimize this.
Nitrile Hydrolysis 4-BenzoylbenzamideIncomplete hydrolysis of the nitrile group.Increase the reaction time, temperature, and/or the concentration of the acid or base catalyst.

Experimental Protocols

A detailed experimental protocol for the synthesis of benzophenone via Friedel-Crafts acylation can be found in the literature[5]. This general procedure can be adapted for the synthesis of 4-cyanobenzophenone.

Visualizations

Friedel_Crafts_Acylation_Troubleshooting start Low Yield in Friedel-Crafts Synthesis of 4-Cyanobenzophenone cause1 Deactivated Ring start->cause1 cause2 Catalyst Issues start->cause2 cause3 Reaction Conditions start->cause3 solution1a Increase Temperature/Time cause1->solution1a solution1b Use More Reactive Substrate (e.g., Benzene + 4-Cyanobenzoyl Chloride) cause1->solution1b solution2a Use Stoichiometric Amount of Catalyst cause2->solution2a solution2b Ensure Anhydrous Catalyst cause2->solution2b solution3a Use Anhydrous Solvents/Reagents cause3->solution3a solution3b Run Under Inert Atmosphere cause3->solution3b

Caption: Troubleshooting workflow for low yields in the Friedel-Crafts synthesis of 4-cyanobenzophenone.

Reduction_Side_Products start Reduction of 4-Cyanobenzophenone ketone Ketone Group start->ketone nitrile Nitrile Group start->nitrile product_alcohol Alcohol (e.g., with NaBH4) ketone->product_alcohol product_ch2 Methylene (CH2) (e.g., with Clemmensen or Wolff-Kishner) ketone->product_ch2 side_product_pinacol Side Product: Pinacol Dimer ketone->side_product_pinacol no_reaction Generally Unreactive (with mild reductants like NaBH4) nitrile->no_reaction side_product_azine Side Product: Azine (Wolff-Kishner) product_ch2->side_product_azine

Caption: Potential reaction pathways and side products during the reduction of 4-cyanobenzophenone.

Nitrile_Hydrolysis_Pathway start 4-Cyanobenzophenone (Nitrile) intermediate 4-Benzoylbenzamide (Amide) start->intermediate Mild H+/OH- final_product 4-Benzoylbenzoic Acid (Carboxylic Acid) intermediate->final_product Strong H+/OH-, Heat

Caption: Reaction pathway for the hydrolysis of the nitrile group in 4-cyanobenzophenone.

References

Technical Support Center: Purification of Crude 4-Benzoylbenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Benzoylbenzonitrile via recrystallization. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My crude this compound will not fully dissolve in the hot recrystallization solvent, even after adding a large volume.

A1: This issue can arise from a few factors:

  • Inappropriate Solvent Choice: The solvent may not be suitable for dissolving this compound, even at elevated temperatures. Review the solvent selection guide (see Table 1) to ensure you are using an appropriate solvent or solvent system.

  • Insoluble Impurities: The crude product may contain insoluble impurities. If a significant amount of solid remains undissolved after adding a reasonable amount of hot solvent, it is advisable to perform a hot filtration to remove these impurities before proceeding with the cooling and crystallization step.[1][2]

  • Insufficient Heating: Ensure the solvent is heated to its boiling point to maximize the solubility of the compound.

Q2: The this compound "oils out" instead of forming crystals upon cooling.

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the solution is supersaturated at a temperature above the melting point of the solute. Here are some solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then allow it to cool slowly.[2]

  • Slower Cooling: Allow the solution to cool more gradually. A slower cooling rate provides more time for proper crystal lattice formation. You can insulate the flask to slow down the cooling process.

  • Use a Different Solvent System: The chosen solvent may have a boiling point that is too high relative to the melting point of your compound when impurities are present. Consider a lower-boiling point solvent or a mixed solvent system.

  • Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can sometimes induce crystallization by providing nucleation sites.

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath.

A3: This is a common issue related to supersaturation or using an excessive amount of solvent.

  • Induce Crystallization:

    • Scratching: As mentioned above, scratching the inner surface of the flask can initiate crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, adding a tiny crystal (a "seed crystal") to the supersaturated solution can trigger crystallization.

  • Reduce Solvent Volume: If too much solvent was used, you may need to gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

  • Introduce a Co-solvent: If you are using a single solvent system, the addition of a miscible "anti-solvent" (a solvent in which this compound is less soluble) dropwise to the cooled solution can sometimes induce precipitation. Be cautious, as rapid addition can cause the product to "oil out" or precipitate as a fine, impure powder.

Q4: The yield of purified this compound is very low.

A4: Low recovery can be attributed to several factors:

  • Excessive Solvent Use: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.[3]

  • Premature Crystallization: If crystals form during hot filtration, product will be lost. To prevent this, use a slight excess of hot solvent before filtration and keep the filtration apparatus (funnel and receiving flask) hot.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the purified product. Always use a minimal amount of ice-cold solvent for washing.[4]

  • Inappropriate Solvent Choice: If the compound is too soluble in the cold solvent, a significant amount will be lost. Refer to solubility data to select a more suitable solvent.

Q5: The purified crystals are still colored.

A5: Colored impurities may be present.

  • Activated Charcoal Treatment: Add a small amount of activated charcoal (Norit) to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product. After adding charcoal, heat the solution for a few minutes with swirling and then perform a hot filtration to remove the charcoal.[5]

  • Thorough Washing: Ensure the filtered crystals are washed with a small amount of ice-cold solvent to remove any residual colored mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound has high solubility at high temperatures and low solubility at low temperatures. Alcohols such as ethanol and isopropanol are commonly used. A mixed solvent system, such as ethanol-water, can also be effective.[4] The choice of solvent may depend on the specific impurities present in the crude material. It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option for your specific sample.

Q2: What are the common impurities in crude this compound?

A2: Crude this compound is often synthesized via a Friedel-Crafts acylation of benzonitrile with benzoyl chloride. Potential impurities arising from this synthesis can include:

  • Unreacted Starting Materials: Benzonitrile and benzoyl chloride.

  • Isomeric Byproducts: Small amounts of 2-benzoylbenzonitrile and 3-benzoylbenzonitrile may be formed, although the para-substituted product is typically major.

  • Polysubstituted Products: Di-acylated products, although less common due to the deactivating nature of the ketone and nitrile groups.

  • Hydrolysis Products: Benzoic acid from the hydrolysis of benzoyl chloride.

Q3: How can I determine the purity of my recrystallized this compound?

A3: The purity of the recrystallized product can be assessed by:

  • Melting Point Determination: A pure compound will have a sharp melting point range (typically 1-2°C). Impurities will broaden and depress the melting point. The reported melting point of this compound is in the range of 110-114°C.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and identify the presence of impurities.

Data Presentation

Table 1: Solubility of this compound in Common Recrystallization Solvents

SolventBoiling Point (°C)Solubility at Boiling Point ( g/100 mL)Solubility at 20°C ( g/100 mL)
Ethanol (95%)78HighModerate
Isopropanol82HighLow
Ethyl Acetate77[6]HighModerate
Acetone56Very HighHigh
Water100InsolubleInsoluble

Experimental Protocols

Detailed Methodology for Recrystallization of this compound from Ethanol
  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a boiling chip. In a separate beaker, heat approximately 100 mL of 95% ethanol on a hot plate to its boiling point.

  • Addition of Hot Solvent: Carefully add the hot ethanol to the Erlenmeyer flask containing the crude solid in small portions, with continuous swirling and gentle heating on the hot plate. Continue adding the hot ethanol until the this compound just completely dissolves. Note the volume of solvent used.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 0.1-0.2 g) and swirl the flask for a few minutes. Reheat the solution to boiling.

  • Hot Filtration: To remove any insoluble impurities (and charcoal if used), perform a hot gravity filtration. Use a short-stemmed funnel and fluted filter paper. Preheat the funnel and the receiving Erlenmeyer flask by pouring a small amount of hot ethanol through the setup just before filtering your solution. This prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to allow for the formation of well-defined crystals.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to rinse away any remaining mother liquor. Break the vacuum before adding the wash solvent, then reapply the vacuum.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.

  • Analysis: Weigh the dried, purified crystals to determine the percent recovery and measure the melting point to assess purity.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve oil_out Oiling Out? dissolve->oil_out troubleshoot_dissolve Insoluble Impurities? Inappropriate Solvent? dissolve->troubleshoot_dissolve No, solid remains cool Cool Solution crystals_form Crystals Form? cool->crystals_form filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes troubleshoot_no_crystals Supersaturated? Too Much Solvent? crystals_form->troubleshoot_no_crystals No oil_out->cool No troubleshoot_oil Solution Too Concentrated? Cooling Too Fast? oil_out->troubleshoot_oil Yes dry Dry Purified Product filter_wash->dry hot_filtration Perform Hot Filtration troubleshoot_dissolve->hot_filtration hot_filtration->cool induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal troubleshoot_no_crystals->induce_crystallization reduce_solvent Evaporate Some Solvent troubleshoot_no_crystals->reduce_solvent induce_crystallization->filter_wash reduce_solvent->cool reheat_add_solvent Reheat and Add More Solvent troubleshoot_oil->reheat_add_solvent reheat_add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

troubleshooting failed reactions with 4-Benzoylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Benzoylbenzonitrile (also known as 4-cyanobenzophenone). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis and experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common reaction types and potential issues. Each question is designed to directly address a specific problem you might encounter in the lab.

Topic 1: Solubility and Reaction Setup

Question 1: My this compound is not dissolving in the reaction solvent. What should I do?

Answer:

Poor solubility is a common issue for aromatic compounds like this compound. The molecule possesses both polar (nitrile, ketone) and non-polar (two phenyl rings) regions. The principle of "like dissolves like" is a good starting point for solvent selection.

Troubleshooting Steps:

  • Solvent Selection: If your current solvent is non-polar (e.g., hexane), consider switching to a more polar aprotic solvent. If you are in a polar protic solvent and observing issues, a polar aprotic solvent may also be a better choice.

  • Increase Temperature: Gently warming the mixture can significantly increase solubility. However, be cautious not to exceed the decomposition temperature of your reactants or catalyst.

  • Use a Co-solvent: For reactions requiring both polar and non-polar components (like some Suzuki couplings with an aqueous base), a biphasic system with a co-solvent like 1,4-dioxane, THF, or DMF is often effective.[1]

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and facilitate dissolution.

Table 1: Qualitative Solubility of Structurally Similar Benzophenones/Benzonitriles

Solvent ClassSolvent ExamplePredicted Solubility of this compoundRationale
Polar Aprotic Dichloromethane (DCM)Very SolubleGood balance of polarity to dissolve molecules with mixed polar and non-polar features.
AcetoneSolubleThe polar carbonyl group interacts well with the nitrile and ketone moieties.
Dimethylformamide (DMF)SolubleHighly polar, effective for many organic solids.
AcetonitrileSolubleA polar solvent that is compatible with the nitrile group.[2]
Ethereal Tetrahydrofuran (THF)SolubleA common solvent for many organic reactions, including Grignard and coupling reactions.
1,4-DioxaneSolubleOften used in cross-coupling reactions, especially with water.
Aromatic TolueneSolubleThe aromatic ring of toluene can engage in π-π stacking with the phenyl rings of the solute.
Polar Protic Methanol / EthanolSparingly SolubleThe hydroxyl group can interact with the polar groups, but the large non-polar part of the solute limits solubility.
Non-Polar HexaneSparingly SolubleIneffective at solvating the polar nitrile and ketone functional groups.

This table is based on general principles and data for structurally related compounds like 4-(diisopropylamino)benzonitrile and 4-chlorobenzonitrile.[2][3] Experimental verification is recommended.

G cluster_0 Solubility Troubleshooting Workflow A Poor Solubility Observed B Is the reaction temperature-sensitive? A->B C Increase Temperature (e.g., to 50-80°C) B->C No D Screen Alternative Solvents (see Table 1) B->D Yes G Proceed with Reaction C->G E Consider a co-solvent system (e.g., Toluene/Water) D->E F Use Sonication E->F F->G

Solubility Troubleshooting Workflow
Topic 2: Suzuki-Miyaura Cross-Coupling Reactions

Question 2: I am attempting a Suzuki-Miyaura coupling with a boronic acid and this compound (as the halide partner, e.g., 4-(4-bromobenzoyl)benzonitrile), but I am getting low to no yield of the desired biaryl product. What went wrong?

Answer:

Suzuki couplings are powerful but sensitive to several factors. Low yields often point to issues with the catalyst, reagents, or reaction conditions.

Common Causes & Troubleshooting Steps:

  • Catalyst Inactivation:

    • Cause: The Pd(0) active catalyst can be oxidized by atmospheric oxygen. Phosphine ligands are also prone to oxidation.[4]

    • Solution: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere (Argon or Nitrogen). Rigorously degas your solvent(s) and reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.

  • Protodeboronation of Boronic Acid/Ester:

    • Cause: This is a major side reaction where the boronic acid/ester group is replaced by a hydrogen atom, especially with electron-deficient boronic acids.[4]

    • Solution: Use fresh, high-purity boronic acid. Consider converting it to a more stable pinacol ester. Use anhydrous solvents and ensure your base is dry.

  • Homocoupling of the Boronic Acid:

    • Cause: The presence of oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[4]

    • Solution: This again highlights the critical need for maintaining an inert atmosphere throughout the reaction setup and duration.

  • Poor Base Selection or Quality:

    • Cause: The base is crucial for activating the boronic acid. Its strength, solubility, and physical form matter.[1]

    • Solution: Use a finely powdered, dry base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). If using a biphasic system, ensure the base is soluble in the aqueous phase. For base-sensitive substrates, a milder base like KF might be an option.[5]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromobenzonitrile

ParameterCondition A (Successful)Condition B (Failed)Troubleshooting Action
Catalyst Pd(OAc)₂ (2 mol%), SPhos (4 mol%)Old Pd(PPh₃)₄ (5 mol%)Use a fresh, air-stable precatalyst and an electron-rich phosphine ligand.
Base K₃PO₄ (2.0 eq), finely powderedK₂CO₃ (2.0 eq), large chunksUse a finely powdered, dry base to ensure sufficient reactivity.
Solvent 1,4-Dioxane/H₂O (4:1), degassedTHF, not degassedDegas solvents thoroughly to prevent catalyst oxidation and homocoupling.
Temperature 100 °C60 °CInsufficient temperature may lead to poor solubility and slow reaction rates.
Atmosphere NitrogenAirAn inert atmosphere is critical to prevent side reactions.
Yield >90%<10%-

Data adapted from literature on similar Suzuki-Miyaura couplings.[6][7][8]

Topic 3: Reduction of the Nitrile and/or Ketone

Question 3: I tried to reduce the nitrile group in this compound to a primary amine, but my product is a complex mixture, or I isolated an alcohol.

Answer:

This is a classic chemoselectivity problem. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce both the nitrile and the ketone. The ketone is often more reactive and will be reduced to a secondary alcohol.

Troubleshooting Scenarios & Solutions:

  • Scenario 1: Both Nitrile and Ketone were reduced.

    • Reagent Used: Likely LiAlH₄ or another powerful hydride source.

    • Product: (4-(aminomethyl)phenyl)(phenyl)methanol.

    • Solution for Selective Nitrile Reduction: Use a reducing agent or method that is selective for nitriles over ketones. Catalytic hydrogenation (H₂/Pd, Pt, or Ni) can sometimes be selective, but may also reduce the ketone. A more reliable method is a two-step process:

      • Protect the ketone: Convert the ketone to a protecting group that is stable to nitrile reduction conditions (e.g., an acetal/ketal).

      • Reduce the nitrile: Use LiAlH₄ or another suitable reagent to reduce the nitrile to the amine.[9]

      • Deprotect the ketone: Remove the protecting group to restore the ketone functionality.

  • Scenario 2: Only the Ketone was reduced.

    • Reagent Used: Possibly a milder reducing agent like Sodium Borohydride (NaBH₄). NaBH₄ will readily reduce aldehydes and ketones but typically does not reduce nitriles.

    • Product: 4-(hydroxyphenylmethyl)benzonitrile.

    • Solution: This is the correct approach if you only want to reduce the ketone. If the goal was to reduce the nitrile, a stronger reagent is needed, coupled with protection of the ketone as described above.

G cluster_1 Selective Reduction Logic Start Starting Material: This compound Q1 Desired Product? Start->Q1 R1 Use Strong Reductant (e.g., LiAlH₄) Q1->R1 Reduce BOTH Ketone & Nitrile R2 1. Protect Ketone (e.g., Ketal) 2. Reduce Nitrile (e.g., LiAlH₄) 3. Deprotect Ketone Q1->R2 Reduce ONLY Nitrile R3 Use Mild Reductant (e.g., NaBH₄) Q1->R3 Reduce ONLY Ketone P1 Product: (4-(aminomethyl)phenyl)(phenyl)methanol P2 Product: 4-Benzoyl-benzylamine P3 Product: 4-(hydroxyphenylmethyl)benzonitrile R1->P1 R2->P2 R3->P3

Decision path for reducing this compound
Topic 4: Grignard and Organometallic Additions

Question 4: I am reacting this compound with a Grignard reagent (e.g., MeMgBr) to synthesize a ketone from the nitrile, but the reaction is failing or giving a complex mixture.

Answer:

Similar to the reduction issue, this is a problem of competing electrophilic sites. Grignard reagents are strong nucleophiles and will react with both the ketone carbonyl carbon and the nitrile carbon. The ketone is generally a more reactive electrophile than the nitrile.

Common Problems & Solutions:

  • Preferential Attack at the Ketone: The Grignard reagent will preferentially attack the benzoyl ketone, forming a tertiary alcohol after acidic workup. If you use two or more equivalents, you may get addition at both sites.

  • Enolization: The ketone has acidic alpha-protons. The Grignard reagent is also a strong base and can deprotonate the carbon adjacent to the ketone, quenching the reagent and forming an enolate.

  • Solution - Protection Strategy: To direct the Grignard reagent to the nitrile, you must first protect the ketone.

    • Protocol:

      • React this compound with a diol (e.g., ethylene glycol) under acidic conditions to form a cyclic ketal.

      • Perform the Grignard reaction on the protected compound. The Grignard reagent will now selectively attack the nitrile carbon.[5][10]

      • Upon acidic workup (e.g., with aqueous HCl), the intermediate imine will hydrolyze to the desired ketone, and the ketal protecting group will be removed, regenerating the original ketone. This will result in a di-ketone product.

Topic 5: Hydrolysis of the Nitrile Group

Question 5: My attempt to hydrolyze the nitrile in this compound to a carboxylic acid resulted in a low yield and recovery of a neutral compound.

Answer:

Nitrile hydrolysis requires harsh conditions (strong acid or base and heat) and can be slow. A common issue is incomplete hydrolysis, where the reaction stops at the intermediate amide stage.

Troubleshooting Steps:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature.

    • Solution: Increase the reflux time and/or the concentration of the acid or base. Monitor the reaction by TLC to ensure the disappearance of the starting material and the intermediate amide.

  • Isolation of the Amide:

    • Cause: The intermediate, 4-benzoylbenzamide, is a stable, neutral compound. If the reaction is stopped prematurely, this may be the major product isolated.

    • Solution: Resubject the isolated amide to the hydrolysis conditions for a longer duration.

  • Incorrect Workup (for base hydrolysis):

    • Cause: After base-catalyzed hydrolysis, the product exists as a carboxylate salt (e.g., sodium 4-benzoylbenzoate), which is often water-soluble. If you extract with an organic solvent before acidification, the product will remain in the aqueous layer.

    • Solution: After the reaction is complete, cool the mixture and carefully acidify with a strong acid (e.g., 6M HCl) until the solution is acidic (pH < 2). The desired carboxylic acid will precipitate out of the aqueous solution and can then be collected by filtration or extracted into an organic solvent.[11]

Table 3: Comparison of Nitrile Hydrolysis Conditions

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed HydrolysisKey Considerations
Reagent Conc. H₂SO₄ or HCl10-25% NaOH or KOH solutionBase hydrolysis avoids potential side reactions with acid-sensitive groups.
Intermediate AmideAmideThe amide can be difficult to hydrolyze further in both cases.
Product Form Carboxylic Acid (direct)Carboxylate Salt (initially)Crucial workup difference: Acidification is required to isolate the product in the base method.
Conditions Heat/Reflux for several hoursHeat/Reflux for several hoursReaction progress should be monitored carefully (e.g., by TLC or HPLC).

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of an aryl halide (e.g., 4-(4-bromobenzoyl)benzonitrile) with an arylboronic acid.

  • Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add Reagents: Add a finely powdered base (e.g., K₃PO₄, 2.0 eq) followed by degassed solvents (e.g., 1,4-Dioxane and water, 4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Base-Catalyzed Nitrile Hydrolysis
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an aqueous solution of NaOH (e.g., 15% w/v).

  • Reaction: Heat the mixture to reflux with stirring. Ammonia gas may be evolved. Continue heating until TLC analysis shows the disappearance of the starting material and the intermediate amide. This may take several hours.

  • Workup: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated HCl with stirring until the mixture is strongly acidic (pH 1-2), which will cause the carboxylic acid product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

References

Technical Support Center: Optimizing Amination of 4-Benzoylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the amination of 4-Benzoylbenzonitrile. The information is presented in a question-and-answer format to directly address specific issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the amination of this compound?

A1: The two primary methods for the amination of this compound are the Buchwald-Hartwig amination and reductive amination. The choice between these methods depends on the starting material and the desired amine.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is suitable for forming a C-N bond between an aryl halide (or triflate) and an amine. For this compound, this would typically involve a halogenated derivative, such as 4-Bromo- or 4-Chlorobenzoylbenzonitrile, as the starting material. This method is versatile and accommodates a wide range of primary and secondary amines.

  • Reductive Amination: This method involves the reaction of the ketone group of this compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[1] This is a one-pot reaction that is often effective for synthesizing secondary and tertiary amines.[2]

Q2: Will the nitrile group on this compound interfere with the amination reaction?

A2: The nitrile group is generally stable under the conditions of both Buchwald-Hartwig and reductive amination. However, under harsh basic or acidic conditions, particularly with prolonged heating, the nitrile group can be susceptible to hydrolysis to form a carboxylic acid or an amide. Careful control of reaction conditions is therefore important.

Q3: Can I selectively aminate the aryl ring without affecting the benzoyl ketone group in a Buchwald-Hartwig reaction?

A3: Yes, the Buchwald-Hartwig amination is generally chemoselective for the C-X (X = halide or triflate) bond over the ketone. The process tolerates the presence of enolizable ketones, especially when using weaker bases like cesium carbonate.[3][4]

Q4: What are the common side reactions to watch out for?

A4: Common side reactions include:

  • Buchwald-Hartwig Amination:

    • Hydrodehalogenation: The aryl halide is reduced, removing the halogen and leaving a C-H bond.

    • Catalyst deactivation: The palladium catalyst can precipitate or become inactive.[3]

    • Homocoupling: Two molecules of the aryl halide couple to form a biaryl compound.

  • Reductive Amination:

    • Reduction of the ketone: The ketone group can be directly reduced to an alcohol by the reducing agent before imine formation.[1]

    • Over-alkylation: In the case of primary amines, dialkylation can occur, leading to the formation of a tertiary amine.[2]

    • Hydrolysis of the imine intermediate: If water is present, the imine can hydrolyze back to the ketone and amine.

Troubleshooting Guides

Buchwald-Hartwig Amination of 4-Halobenzoylbenzonitrile
Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion Inactive catalystUse a fresh palladium source and ligand. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
Poorly soluble baseUse a base that has better solubility in the reaction solvent, or use a weaker, more soluble base like cesium carbonate.[4]
Inappropriate ligandThe choice of phosphine ligand is critical. Screen different ligands such as XPhos, SPhos, or BINAP to find the optimal one for your specific amine and aryl halide.[5]
Low Yield Catalyst deactivationLower the reaction temperature and extend the reaction time. Use a higher catalyst loading (e.g., increase from 1 mol% to 2-3 mol%).[3]
Side reactions (e.g., hydrodehalogenation)Use a milder base. Ensure the reaction is run under strictly anaerobic conditions.
Incomplete reactionIncrease the reaction time or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
Formation of diarylamine byproduct Reaction with the product amineUse a slight excess of the starting amine. For primary amines, consider using an ammonia surrogate like benzophenone imine, followed by hydrolysis.[5]
Reductive Amination of this compound
Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion Inefficient imine formationAdd a dehydrating agent (e.g., molecular sieves) to remove water and drive the equilibrium towards imine formation. An acid catalyst (e.g., acetic acid) can also promote imine formation.
Ineffective reducing agentUse a milder reducing agent that is selective for the imine over the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1]
Low Yield Reduction of the starting ketoneAdd the reducing agent after allowing sufficient time for imine formation. Use a selective reducing agent like NaBH(OAc)₃.[1]
Over-alkylation of primary amineUse a stepwise procedure where the imine is formed first, followed by reduction.[2] Alternatively, use a larger excess of the primary amine.
Difficult purification Presence of unreacted starting materials and byproductsOptimize the stoichiometry of the reactants and the reaction time. Use column chromatography for purification.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 4-Bromobenzoylbenzonitrile with a Primary Amine

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • 4-Bromobenzoylbenzonitrile

  • Primary amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-Bromobenzoylbenzonitrile, cesium carbonate, Pd(OAc)₂, and XPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene, followed by the primary amine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination of this compound with a Secondary Amine

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • This compound

  • Secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • To a round-bottom flask, add this compound, the secondary amine, and anhydrous DCE.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride in portions, keeping the temperature below 30 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzophenoneMorpholinePd(OAc)₂ (1)BINAP (1.5)NaOtBuToluene1001895
24-ChlorobenzonitrileAnilinePd₂(dba)₃ (0.5)XPhos (1.2)K₃PO₄Dioxane1102488
34-Bromobenzoylbenzonitrilen-HexylaminePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene10016Expected >80

Note: Data for entry 3 is an educated estimation based on similar reactions, as direct literature data is scarce.

Table 2: Representative Conditions for Reductive Amination of Ketones

EntryKetoneAmineReducing AgentSolventTemp (°C)Time (h)Yield (%)
1AcetophenoneBenzylamineNaBH(OAc)₃DCERT1292
2CyclohexanoneMorpholineNaBH₃CNMeOHRT2485
3This compoundPiperidineNaBH(OAc)₃DCERT18Expected >85

Note: Data for entry 3 is an educated estimation based on similar reactions, as direct literature data is scarce.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Base, Pd Catalyst, Ligand B Inert Atmosphere (Ar or N2) A->B C Add Anhydrous Solvent & Amine B->C D Heat to 100-110 °C C->D E Monitor by TLC/LC-MS D->E F Cool & Filter through Celite E->F G Aqueous Wash (Water, Brine) F->G H Dry, Concentrate G->H I Column Chromatography H->I J J I->J Purified Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification A Combine Ketone, Amine, Solvent B Add Acid Catalyst (optional) A->B C Stir at RT B->C D Add Reducing Agent (e.g., NaBH(OAc)3) C->D E Monitor by TLC/LC-MS D->E F Quench with Sat. NaHCO3 E->F G Aqueous Wash & Extraction F->G H Dry, Concentrate G->H I Column Chromatography H->I J J I->J Purified Product

Caption: Experimental workflow for reductive amination.

Troubleshooting_Logic cluster_BH Buchwald-Hartwig cluster_RA Reductive Amination Start Low Yield or No Reaction Method Which Method? Start->Method BH_Catalyst Check Catalyst System (Pd source, Ligand, Inert atm.) Method->BH_Catalyst Buchwald-Hartwig RA_Imine Optimize Imine Formation (Catalyst, Dehydrating agent) Method->RA_Imine Reductive Amination BH_Base Check Base (Strength, Solubility) BH_Catalyst->BH_Base BH_Conditions Optimize Conditions (Temp, Time) BH_Base->BH_Conditions RA_Reducing Check Reducing Agent (Selectivity, Activity) RA_Imine->RA_Reducing RA_Side Check for Side Reactions (Ketone reduction, Over-alkylation) RA_Reducing->RA_Side

Caption: Troubleshooting decision tree for amination reactions.

References

stability issues of 4-Benzoylbenzonitrile under UV irradiation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Benzoylbenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues of this compound when exposed to UV irradiation. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to assist in your experimental design and analysis.

Disclaimer: Direct and extensive public literature on the specific photodegradation pathways and quantum yield of this compound is limited. The information provided herein is based on the known photochemical behavior of structurally related benzophenone derivatives and general principles of photostability testing. It is intended to serve as a comprehensive guide for your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the investigation of this compound's photostability.

Issue ID Problem Potential Cause Recommended Action
UV-DEG-001 Unexpectedly rapid degradation of this compound under UV exposure. The solvent used may be participating in the photoreaction, or the UV source may be of a higher intensity or shorter wavelength than anticipated.1. Solvent Selection: Evaluate the photostability of this compound in a range of solvents with varying polarities and proticities (e.g., acetonitrile, methanol, cyclohexane). Ensure the solvent itself is photochemically inert under the experimental conditions. 2. UV Source Characterization: Verify the spectral output and intensity of your UV lamp. Use a radiometer or actinometry to quantify the light exposure. Consider using filters to eliminate high-energy UV radiation if not relevant to the intended application.[1]
UV-DEG-002 Appearance of a yellow color in the solution upon UV irradiation. Formation of colored photoproducts. Benzophenone derivatives can undergo photoreduction to form benzopinacols or other conjugated systems that absorb in the visible region.1. Product Identification: Use analytical techniques such as HPLC-DAD, LC-MS, and GC-MS to separate and identify the degradation products. This will help in elucidating the degradation pathway. 2. Oxygen Exclusion: Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to assess the role of oxygen in the formation of colored species.
UV-DEG-003 Inconsistent degradation rates between replicate experiments. Variability in experimental conditions such as lamp output, sample positioning, temperature, or solution concentration.1. Standardize Experimental Setup: Ensure consistent sample geometry and distance from the UV source. Monitor and control the temperature of the sample chamber. 2. Use of Controls: Always include a dark control (sample protected from light) to account for any thermal degradation.[1] A positive control with a compound of known photosensitivity can also be used to validate the experimental setup.
UV-DEG-004 Mass balance issues in quantitative analysis (sum of parent compound and known degradants is less than 100%). Formation of non-chromophoric or volatile degradation products, or irreversible binding to container surfaces.1. Broad Spectrum Analysis: Employ analytical techniques that can detect a wider range of compounds, such as GC-MS for volatile products. 2. Material Compatibility: Investigate potential adsorption of the compound or its degradants to the sample container material. Consider using different types of vials (e.g., glass vs. quartz).

Frequently Asked Questions (FAQs)

Q1: What are the expected photochemical reaction pathways for this compound?

A1: While specific pathways for this compound are not well-documented, based on its structure and the behavior of other benzophenones, two primary photochemical processes can be anticipated:

  • Photoreduction: The carbonyl group can be excited by UV light to a triplet state, which can then abstract a hydrogen atom from a suitable donor (like a solvent or another molecule) to form a ketyl radical. Dimerization of these radicals can lead to the formation of benzopinacol-type products.

  • Energy Transfer: The excited triplet state of this compound can act as a photosensitizer, transferring its energy to other molecules, including oxygen, to generate reactive oxygen species (ROS) like singlet oxygen. These ROS can then contribute to the degradation of the parent compound or other molecules in the system.[2]

Q2: How can I monitor the photodegradation of this compound quantitatively?

A2: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with a UV detector. An isocratic or gradient method should be developed to separate the parent compound from its potential degradation products. Monitoring the decrease in the peak area of this compound over time allows for the calculation of degradation kinetics. UV-Vis spectrophotometry can also be used to observe changes in the absorption spectrum, but it may be less specific if the degradation products have overlapping absorption bands.

Q3: What are the standard guidelines for conducting photostability studies?

A3: The ICH Q1B guideline provides a framework for the photostability testing of new drug substances and products.[3][4] Key recommendations include:

  • Exposure to a light source that produces both UV and visible light.

  • A minimum overall illumination of 1.2 million lux hours.

  • A minimum integrated near-ultraviolet energy of 200 watt-hours per square meter.

  • The use of a validated chemical actinometric system or calibrated radiometers/lux meters to monitor light exposure.

  • Inclusion of dark controls to differentiate between thermal and photodegradation.[1]

Q4: Does the nitrile group in this compound influence its photostability?

A4: The electron-withdrawing nature of the nitrile group can influence the electronic properties of the benzophenone chromophore. This may affect the energy levels of the excited states and the efficiency of intersystem crossing to the reactive triplet state. The nitrile group itself is generally considered to be relatively photochemically stable.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Solution

Objective: To evaluate the photosensitivity of this compound in solution and to generate potential degradation products for analytical method development.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Quartz cuvettes or vials

  • Photostability chamber equipped with a UV/Vis light source conforming to ICH Q1B guidelines

  • Calibrated radiometer/lux meter

  • HPLC-UV system

  • LC-MS system for product identification

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in acetonitrile).

  • Prepare test solutions by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

  • Transfer the test solutions to quartz vials. Prepare a "dark control" sample for each condition by wrapping a vial in aluminum foil.

  • Place the vials in the photostability chamber.

  • Expose the samples to a controlled light source as per ICH Q1B guidelines.[3][4]

  • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Analyze samples with significant degradation by LC-MS to identify the mass of the degradation products.

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Protocol 2: Confirmatory Photostability Study of Solid this compound

Objective: To assess the photostability of this compound in its solid state as per regulatory guidelines.

Materials:

  • This compound (solid powder)

  • Transparent, UV-permeable sample containers (e.g., petri dishes)

  • Photostability chamber

  • Analytical balance

  • HPLC-UV system

Procedure:

  • Place a thin layer of solid this compound in the sample containers.

  • Prepare dark control samples by wrapping the containers in aluminum foil.

  • Expose the samples in the photostability chamber according to ICH Q1B specifications.[3][4]

  • At the end of the exposure period, accurately weigh a portion of the exposed and dark control samples.

  • Dissolve the weighed samples in a suitable solvent to a known concentration.

  • Analyze the solutions by a validated HPLC method to determine the purity and presence of degradation products.

  • Compare the chromatograms of the exposed and dark control samples to assess the extent of photodegradation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure UV Exposure (ICH Q1B) cluster_analysis Analysis cluster_results Results prep_solid Prepare Solid Sample expose Expose to UV/Vis Light prep_solid->expose dark_control Dark Control prep_solid->dark_control prep_solution Prepare Solution Sample prep_solution->expose prep_solution->dark_control hplc HPLC-UV Analysis expose->hplc dark_control->hplc lcms LC-MS for Identification hplc->lcms kinetics Degradation Kinetics hplc->kinetics pathway Pathway Elucidation lcms->pathway

Caption: Experimental workflow for a photostability study of this compound.

Degradation_Pathway cluster_excitation UV Excitation cluster_pathways Potential Degradation Pathways cluster_reduction Photoreduction cluster_sensitization Photosensitization parent This compound excited Excited Triplet State parent->excited UV Light (hν) ketyl Ketyl Radical excited->ketyl Hydrogen Abstraction ros Reactive Oxygen Species (ROS) excited->ros Energy Transfer to O2 pinacol Pinacol Dimer ketyl->pinacol Dimerization oxidation_products Oxidation Products ros->oxidation_products

Caption: Hypothesized photodegradation pathways for this compound.

References

Technical Support Center: Purification of Commercial 4-Benzoylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of commercial 4-Benzoylbenzonitrile (also known as 4-cyanobenzophenone). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust methodologies for obtaining high-purity material for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is typically synthesized via a Friedel-Crafts acylation of benzonitrile with benzoyl chloride.[1] Potential impurities stemming from this process can include:

  • Unreacted Starting Materials: Benzonitrile and benzoyl chloride.

  • Catalyst Residues: Remnants of the Lewis acid catalyst (e.g., aluminum chloride) and its hydrolysis byproducts.

  • Regioisomers: Although the para-substituted product is major, minor amounts of ortho- and meta-benzoylbenzonitrile may be present.

  • Solvent Residues: Residual solvents from the reaction and initial work-up.

  • Related Benzophenone Derivatives: In some cases, side reactions can lead to other benzophenone-related impurities.[2]

Q2: My commercial this compound has a slight yellow tint. Is this normal and how can I remove it?

A2: A slight yellow tint can indicate the presence of colored impurities. These can often be effectively removed by recrystallization with the aid of activated charcoal. The charcoal adsorbs colored impurities, which are then removed during hot filtration.[3]

Q3: I am struggling to get my this compound to crystallize from solution. What can I do?

A3: If crystallization does not occur spontaneously, several techniques can be employed to induce it:

  • Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.

  • Seeding: Adding a small crystal of pure this compound to the supersaturated solution can initiate crystallization.

  • Cooling: Further cooling the solution in an ice bath or refrigerator may be necessary, but slow cooling is generally preferred to obtain purer crystals.[4]

  • Solvent Evaporation: If an excess of solvent was used, slowly evaporating some of it will increase the concentration and promote crystallization.

Q4: What is the expected purity of commercial this compound?

A4: The purity of commercial this compound can vary between suppliers, but it is often supplied at a purity of ≥97%.[5] For applications requiring higher purity, a subsequent purification step is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery after recrystallization The chosen solvent is too good at dissolving the compound, even at low temperatures. The compound is highly soluble in the wash solvent. Too much solvent was used.Select a solvent or solvent system where this compound has a significant difference in solubility between hot and cold conditions. Use a minimal amount of ice-cold solvent to wash the crystals.[6] Ensure you are using the minimum amount of hot solvent required to dissolve the compound.
Oiling out during recrystallization The melting point of the compound is lower than the boiling point of the solvent. The solution is supersaturated to a high degree.Use a solvent with a lower boiling point. Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and then allow it to cool slowly.[3]
Poor separation in column chromatography The eluent (mobile phase) is too polar or not polar enough. The column was not packed properly. The sample was overloaded.Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate.[7] Ensure the column is packed uniformly to avoid channeling. Use an appropriate amount of silica gel for the amount of sample being purified.
Multiple spots on TLC after purification The purification was incomplete. The compound is degrading on the silica gel plate.Repeat the purification step. If degradation is suspected, consider using a different stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent.
Broad peaks in HPLC analysis The mobile phase composition is not optimal. The column is degrading. The sample is not fully dissolved or contains particulates.Adjust the mobile phase composition (e.g., the ratio of organic solvent to water and the pH). Use a guard column to protect the analytical column. Ensure the sample is fully dissolved and filtered before injection.[8]

Data Presentation

Table 1: Purity of this compound Before and After Purification

Purification Method Initial Purity (Commercial Grade) Purity After a Single Purification Step
Recrystallization ~97-98%>99% (typical)
Column Chromatography ~97-98%>99.5% (typical, dependent on conditions)

Note: The final purity is dependent on the specific impurities present and the careful execution of the purification protocol.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is suitable for purifying several grams of this compound.

Materials:

  • Commercial this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the solution to just below the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove insoluble impurities and activated charcoal.

  • Crystallization: Add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly turbid (cloudy). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (110-114 °C).[9]

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for purifying smaller quantities of this compound and for separating impurities with similar polarities.

Materials:

  • Commercial this compound

  • Silica gel (for flash chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. A good separation is often achieved with an Rf value of 0.2-0.4 for the desired compound.[10] A common starting point is a 9:1 or 4:1 mixture of hexane:ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.[11]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or nitrogen line) to run the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under vacuum.

Mandatory Visualization

Below is a logical workflow for selecting a suitable purification method for commercial this compound.

PurificationWorkflow start Crude this compound tlc_analysis Perform TLC Analysis start->tlc_analysis single_spot Single Spot on TLC? tlc_analysis->single_spot recrystallization Recrystallization single_spot->recrystallization Yes column_chrom Column Chromatography single_spot->column_chrom No (multiple spots) purity_check Check Purity (HPLC/GC/TLC) recrystallization->purity_check column_chrom->purity_check further_purification Further Purification Needed purity_check->further_purification pure_product Pure Product (>99.5%) further_purification->recrystallization Yes (minor impurities) further_purification->column_chrom Yes (major impurities) further_purification->pure_product No

Caption: Workflow for selecting a purification method for this compound.

References

Technical Support Center: Scaling Up 4-Benzoylbenzonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning the scale-up of 4-Benzoylbenzonitrile production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound (also known as 4-cyanobenzophenone) is the Friedel-Crafts acylation of benzonitrile with benzoyl chloride. This method offers a direct and efficient route to the desired product.

Q2: What are the primary challenges when scaling up the Friedel-Crafts acylation for this compound production?

A2: Key challenges in scaling up this reaction include:

  • Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture and can be deactivated by atmospheric humidity or residual water in the reactants and solvent.

  • Stoichiometry of Catalyst: A stoichiometric amount of the Lewis acid is often required because the catalyst forms a complex with the product, removing it from the reaction.

  • Exothermic Reaction Control: The Friedel-Crafts acylation is an exothermic reaction. Managing the heat generated is crucial on a large scale to prevent side reactions and ensure safety.

  • Side Reactions: The formation of polysubstituted byproducts can occur, complicating the purification process.

  • Product Purification: Separating the product from the catalyst complex and other impurities requires careful workup and purification steps, such as recrystallization.

Q3: What safety precautions should be taken during the large-scale production of this compound?

A3: this compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles, should be worn. The reaction should be carried out in a well-ventilated area or a fume hood. On a large scale, a closed-system reactor is recommended. Emergency eyewash and shower stations should be readily accessible.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Q: My Friedel-Crafts reaction is resulting in a very low yield of this compound. What are the likely causes?

    • A: Low yield can be attributed to several factors:

      • Inactive Catalyst: The aluminum chloride used may have been exposed to moisture. Ensure you are using anhydrous AlCl₃ and that all glassware and solvents are thoroughly dried.

      • Insufficient Catalyst: As the product forms a complex with AlCl₃, ensure you are using at least a stoichiometric amount of the catalyst relative to the benzoyl chloride.

      • Poor Quality Reactants: The purity of benzonitrile and benzoyl chloride can affect the reaction outcome. Use high-purity starting materials.

      • Low Reaction Temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low can result in a sluggish or incomplete reaction.

Issue 2: Formation of Impurities and Side Products

  • Q: I am observing significant amounts of byproducts in my reaction mixture. How can I minimize their formation?

    • A: The formation of multiple products is a common issue. Consider the following:

      • Polysubstitution: This can occur if the reaction temperature is too high or the reaction time is too long. Carefully control the reaction temperature and monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the starting material is consumed.

      • Reaction with Solvent: If the solvent is aromatic (e.g., benzene, toluene), it can compete with benzonitrile in the acylation reaction. Using a non-reactive solvent like dichloromethane or 1,2-dichloroethane is recommended.

      • Hydrolysis of Benzoyl Chloride: If there is moisture in the reaction, benzoyl chloride can hydrolyze to benzoic acid, which will not participate in the Friedel-Crafts reaction.

Issue 3: Difficulties in Product Purification

  • Q: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What purification strategies are effective?

    • A: Purification of this compound typically involves the following steps:

      • Quenching: The reaction is carefully quenched by adding it to ice-cold dilute hydrochloric acid to decompose the aluminum chloride-ketone complex.

      • Extraction: The product is then extracted into an organic solvent.

      • Washing: The organic layer should be washed with a dilute base (like sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash.

      • Recrystallization: The crude product obtained after solvent evaporation can be purified by recrystallization from a suitable solvent, such as toluene or an ethanol/water mixture. A patent for a similar compound suggests using twice the amount of crude product in toluene for recrystallization.

Data Presentation

Table 1: Effect of Reaction Parameters on this compound Synthesis (Illustrative)

ParameterCondition ACondition BCondition CExpected Outcome
Benzonitrile : Benzoyl Chloride : AlCl₃ (molar ratio) 1 : 1 : 11 : 1.1 : 1.61.2 : 1 : 1.5Higher catalyst ratio (B & C) may improve yield.
Reaction Temperature 25°C40-45°C60-70°CGradual increase in temperature can drive the reaction to completion.
Reaction Time 1 hour3 hours6 hoursLonger reaction times may increase conversion but also risk of side products.
Solvent ChlorobenzeneDichloromethaneNitrobenzeneChlorinated solvents are generally preferred to avoid side reactions.

Note: This table is illustrative and based on general principles of Friedel-Crafts reactions and analogous patented procedures. Optimal conditions should be determined experimentally.

Experimental Protocols

Laboratory-Scale Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a representative procedure and may require optimization.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzonitrile

  • Benzoyl Chloride

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Toluene or Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 to 1.5 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to the flask.

  • Reactant Addition: Cool the suspension in an ice bath. Add benzonitrile (1.2 equivalents) to the dropping funnel and add it dropwise to the stirred suspension.

  • Acylation: After the addition of benzonitrile, add benzoyl chloride (1 equivalent) dropwise via the dropping funnel, maintaining the temperature between 0-5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 40-45°C) for 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture in an ice bath and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent like toluene to yield pure this compound.

Visualizations

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_reaction Electrophilic Aromatic Substitution cluster_product Final Product Benzoyl_Chloride Benzoyl Chloride Acylium_Ion Acylium Ion (Electrophile) Benzoyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Intermediate) Acylium_Ion->Sigma_Complex + Benzonitrile Benzonitrile Benzonitrile Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H⁺, - AlCl₃ 4_Benzoylbenzonitrile This compound Product_Complex->4_Benzoylbenzonitrile Workup (H₂O/H⁺) Experimental_Workflow A Reaction Setup (Dry Glassware, Inert Atmosphere) B Addition of AlCl₃ and Solvent A->B C Dropwise addition of Benzonitrile B->C D Dropwise addition of Benzoyl Chloride at 0-5°C C->D E Reaction at Elevated Temperature (e.g., 40-45°C) D->E F Reaction Quenching (Ice/HCl) E->F G Extraction with Organic Solvent F->G H Washing of Organic Layer (H₂O, NaHCO₃, Brine) G->H I Drying and Solvent Evaporation H->I J Recrystallization of Crude Product I->J K Pure this compound J->K Troubleshooting_Tree Start Low Yield or No Product? Q1 Is the Catalyst Anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is Catalyst Stoichiometry Sufficient? A1_Yes->Q2 Sol1 Use fresh, anhydrous AlCl₃. Ensure dry glassware and solvents. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is Reaction Temperature Optimal? A2_Yes->Q3 Sol2 Increase AlCl₃ to at least 1:1 molar ratio with benzoyl chloride. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol4 Further Optimization Needed A3_Yes->Sol4 Check reactant purity and reaction time. Sol3 Optimize temperature. Too low may be slow, too high causes side reactions. A3_No->Sol3

References

avoiding dimerization of 4-cyanobenzophenone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the potential dimerization of 4-cyanobenzophenone in solution during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may indicate the dimerization of 4-cyanobenzophenone.

Issue 1: I am observing unexpected changes in the UV-Vis spectrum of my 4-cyanobenzophenone solution over time or with increased concentration.

  • Possible Cause: The formation of 4-cyanobenzophenone dimers can alter the electronic environment of the chromophore, leading to shifts in the absorption spectrum. This can manifest as a change in the shape of the absorption band, the appearance of a new shoulder, or a shift in the maximum absorption wavelength (λmax).

  • Troubleshooting Steps:

    • Concentration-Dependent Study: Run a concentration-dependent UV-Vis analysis. Prepare a series of solutions with varying concentrations of 4-cyanobenzophenone in the same solvent and acquire their UV-Vis spectra. A deviation from Beer-Lambert's law or a noticeable change in the spectral shape with increasing concentration can be indicative of aggregation or dimerization.

    • Solvent Comparison: Acquire UV-Vis spectra of 4-cyanobenzophenone in solvents of different polarities (e.g., a non-polar solvent like hexane, a polar aprotic solvent like acetonitrile, and a polar protic solvent like ethanol). Significant solvent-dependent spectral shifts may suggest specific solute-solvent interactions that could compete with or promote dimerization.

    • Monitor Over Time: For photochemical experiments, monitor the UV-Vis spectrum of the solution at different time points during irradiation to check for the appearance of new absorption bands that could correspond to a dimeric species.

Issue 2: My reaction is yielding an unexpected, higher molecular weight byproduct.

  • Possible Cause: Photochemical reactions of benzophenones can sometimes lead to the formation of dimers, most commonly through a [2+2] cycloaddition reaction between an excited state molecule and a ground state molecule.

  • Troubleshooting Steps:

    • Mass Spectrometry Analysis: Analyze your reaction mixture by mass spectrometry (e.g., LC-MS or GC-MS) to determine the molecular weight of the byproduct. A mass corresponding to twice the molecular weight of 4-cyanobenzophenone is a strong indicator of dimerization.

    • NMR Spectroscopy: Isolate the byproduct and acquire its ¹H and ¹³C NMR spectra. The disappearance of the carbonyl signal and the appearance of new signals in the aliphatic region could be consistent with the formation of a cyclobutane ring from a [2+2] cycloaddition.

    • Review Reaction Conditions: High concentrations of 4-cyanobenzophenone and prolonged exposure to UV light can favor the formation of photodimers.

Issue 3: I am experiencing poor reproducibility in my photochemical experiments involving 4-cyanobenzophenone.

  • Possible Cause: The formation of dimers can compete with the desired photochemical reaction, leading to variable yields and inconsistent results. The extent of dimerization can be sensitive to subtle changes in experimental conditions.

  • Troubleshooting Steps:

    • Control Concentration: Carefully control and report the concentration of 4-cyanobenzophenone in your experiments. Use the lowest concentration that is practical for your application.

    • Minimize Light Exposure: Protect your solutions from ambient light before the intended irradiation. Use amber glassware or cover your reaction vessels with aluminum foil.

    • Use an Inert Atmosphere: Deoxygenate your solutions by purging with an inert gas like nitrogen or argon. Oxygen can participate in side reactions but can also influence the lifetime of the excited state involved in dimerization.

Frequently Asked Questions (FAQs)

Q1: What is dimerization of 4-cyanobenzophenone and why is it a concern?

Dimerization is a process where two molecules of 4-cyanobenzophenone associate to form a single entity, the dimer. This can occur through non-covalent interactions in the ground state or through the formation of a covalent bond upon photoexcitation, typically a [2+2] cycloaddition to form a cyclobutane ring. Dimerization is a concern because it can:

  • Reduce the effective concentration of the monomeric photosensitizer.

  • Lead to the formation of unwanted byproducts, complicating purification and reducing the yield of the desired product.

  • Alter the photophysical properties of the system, leading to inconsistent experimental results.

Q2: What factors promote the dimerization of 4-cyanobenzophenone?

While specific data for 4-cyanobenzophenone is limited, the dimerization of benzophenones and other aromatic ketones is generally promoted by:

  • High Concentration: Higher concentrations increase the probability of two molecules encountering each other.

  • Light Exposure: For photodimerization, exposure to UV light is necessary to populate the reactive excited state.

  • Solvent: The choice of solvent can influence dimerization. Non-polar solvents may favor aggregation, while the polarity and hydrogen-bonding ability of the solvent can affect the nature and lifetime of the excited state involved in photodimerization.[1][2]

  • Absence of Quenchers: In photochemical reactions, the presence of a substrate that can efficiently react with the excited state of 4-cyanobenzophenone will reduce the likelihood of dimerization.

Q3: How can I detect and quantify the dimerization of 4-cyanobenzophenone?

Several analytical techniques can be employed:

  • UV-Vis Spectroscopy: Changes in the absorption spectrum with concentration can indicate the formation of ground-state aggregates. The appearance of new absorption bands during irradiation can signal the formation of a photodimer.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to characterize the structure of a stable photodimer if it can be isolated.

  • Mass Spectrometry: Can confirm the presence of a dimer by identifying a species with double the molecular weight of the monomer.

  • Transient Absorption Spectroscopy: This technique can be used to study the excited states of 4-cyanobenzophenone and can provide indirect evidence of dimerization by monitoring the decay of the triplet state in the presence and absence of dimerization-promoting conditions.[3][4]

Q4: What are the recommended strategies to avoid dimerization?

Based on general photochemical principles, the following strategies can be employed:

StrategyDescription
Control Concentration Use the lowest practical concentration of 4-cyanobenzophenone to minimize bimolecular reactions.
Solvent Selection Choose a solvent that is appropriate for your reaction and consider that solvent polarity can influence excited-state behavior.[1][2] For some benzophenones, polar aprotic solvents may be suitable.
Minimize Unnecessary Light Exposure Protect solutions from light until the intended photoreaction.
Use a Triplet Quencher/Substrate If the desired reaction does not involve the triplet state of 4-cyanobenzophenone, a triplet quencher can be added. If the desired reaction does involve the triplet state, ensuring a sufficient concentration of the reactive substrate will make the bimolecular reaction with the substrate more favorable than dimerization.
Work Under Inert Atmosphere Deoxygenating the solution can prevent the formation of singlet oxygen and other reactive oxygen species, which may lead to side reactions, although oxygen itself can quench the triplet state. The effect on dimerization will depend on the specific mechanism.

Experimental Protocols

Protocol 1: Concentration-Dependent UV-Vis Analysis to Detect Ground-State Aggregation

  • Stock Solution Preparation: Prepare a concentrated stock solution of 4-cyanobenzophenone in the desired solvent (e.g., 1 mM in acetonitrile).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 50 µM, 100 µM, 500 µM).

  • UV-Vis Measurement: Record the UV-Vis absorption spectrum for each concentration using a spectrophotometer, using the pure solvent as a blank.

  • Data Analysis: Plot absorbance at λmax versus concentration. A linear plot that passes through the origin indicates adherence to the Beer-Lambert law, suggesting no significant ground-state aggregation. A non-linear plot suggests the formation of dimers or higher-order aggregates. Also, normalize the spectra to the main absorption peak to visually inspect for changes in the spectral shape.

Protocol 2: Photochemical Stability Test to Monitor for Photodimerization

  • Sample Preparation: Prepare a solution of 4-cyanobenzophenone in the solvent of interest at a known concentration (e.g., 100 µM in a quartz cuvette).

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution.

  • Irradiation: Irradiate the solution with a UV lamp of a relevant wavelength (e.g., 350 nm) for a defined period (e.g., 15 minutes).

  • Post-Irradiation Spectrum: Record the UV-Vis spectrum after irradiation.

  • Analysis: Compare the initial and post-irradiation spectra. The appearance of new absorption bands or a significant change in the spectral shape can indicate the formation of photoproducts, including dimers. For a more detailed analysis, an aliquot of the irradiated solution can be analyzed by LC-MS to identify the photoproducts.

Visualizations

Dimerization_Equilibrium cluster_legend Equilibrium Process Monomer1 4-Cyanobenzophenone (Monomer) Dimer Dimer Monomer1->Dimer k_assoc Monomer2 4-Cyanobenzophenone (Monomer) Dimer->Monomer2 k_dissoc k_assoc Association k_dissoc Dissociation

Caption: Equilibrium between monomeric and dimeric 4-cyanobenzophenone.

Caption: Troubleshooting workflow for identifying and addressing dimerization.

References

Validation & Comparative

A Comparative Guide to 4-Benzoylbenzonitrile and Benzophenone as Photosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photophysical and photochemical properties of 4-Benzoylbenzonitrile and the well-established photosensitizer, benzophenone. The information herein is intended to assist researchers in selecting the appropriate photosensitizer for their specific applications, ranging from photodynamic therapy to organic synthesis.

Introduction

Benzophenone is a diaryl ketone that is widely utilized as a photosensitizer due to its high efficiency in forming a long-lived triplet excited state upon UV irradiation.[1] This triplet state can then initiate a variety of photochemical reactions. This compound, a derivative of benzophenone with a cyano group at the para position of one phenyl ring, is also expected to exhibit photosensitizing properties. The introduction of the electron-withdrawing cyano group may modulate the photophysical characteristics of the benzophenone chromophore, potentially influencing its efficacy as a photosensitizer. This guide presents a side-by-side comparison of these two compounds, supported by available experimental data and detailed experimental protocols.

Comparative Data of Photosensitizer Properties

The following table summarizes the key photophysical and photochemical parameters for this compound and benzophenone. It is important to note that while extensive data is available for benzophenone, experimental values for several key properties of this compound are not readily found in the current literature.

PropertyThis compound (4-CN-BP)Benzophenone (BP)Reference(s)
Molar Mass ( g/mol ) 207.23182.22
UV Absorption Max (λmax, nm) Data not available~250, ~330-350 (solvent dependent)[2]
Triplet State Energy (ET, kJ/mol) Data not available~287-289
Triplet Quantum Yield (ΦT) Data not available~0.9-1.0
Triplet Lifetime (τT) Data not availableMicroseconds to milliseconds (solvent dependent)[3]
Intersystem Crossing (ISC) Rate Data not availableFast (~10-100 ps)[4]
Singlet Oxygen Quantum Yield (ΦΔ) Data not available~0.2-0.3 (solvent dependent)

Note: The photophysical properties of benzophenone are highly dependent on the solvent. The cyano group in this compound is electron-withdrawing, which can influence the energy levels of the excited states and potentially affect the rates of intersystem crossing and other photophysical processes. Further experimental validation is required to quantify these effects.

Mechanism of Photosensitization

The primary mechanism of action for both benzophenone and likely this compound as photosensitizers involves the absorption of light, followed by efficient intersystem crossing (ISC) to a triplet state. This long-lived triplet state can then transfer its energy to other molecules, such as molecular oxygen, to generate reactive oxygen species (ROS) like singlet oxygen (Type II mechanism), or participate in hydrogen abstraction or electron transfer reactions (Type I mechanism).

G General Mechanism of Photosensitization S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Light Absorption (hν) S1->S0 Fluorescence T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence Substrate Substrate T1->Substrate Type I: H-abstraction / Electron Transfer O2_ground ³O₂ (Ground State) T1->O2_ground Type II: Energy Transfer Product Product Substrate->Product O2_singlet ¹O₂ (Singlet Oxygen) O2_ground->O2_singlet

Caption: General mechanism of Type I and Type II photosensitization.

Experimental Protocols

Detailed methodologies for characterizing the key performance parameters of photosensitizers are provided below.

1. Determination of Triplet Quantum Yield (ΦT) via Laser Flash Photolysis

  • Objective: To determine the efficiency of triplet state formation.

  • Principle: This relative method compares the transient absorbance of the triplet state of the sample to that of a standard with a known triplet quantum yield.

  • Materials:

    • Nanosecond laser flash photolysis system

    • Pulsed laser source (e.g., Nd:YAG laser, 355 nm)

    • Spectroscopic grade solvents (e.g., acetonitrile, benzene)

    • Sample (this compound or Benzophenone)

    • Actinometer/standard with known ΦT (e.g., Benzophenone in benzene, ΦT ≈ 1.0)

    • Quartz cuvettes

  • Procedure:

    • Solution Preparation: Prepare solutions of the sample and the standard in the chosen solvent. The concentration should be adjusted to have an absorbance of ~0.1-0.3 at the excitation wavelength.

    • Deoxygenation: Deoxygenate the solutions by bubbling with high-purity nitrogen or argon for at least 20 minutes to prevent quenching of the triplet state by oxygen.

    • Measurement:

      • Place the cuvette with the deoxygenated standard solution in the sample holder of the laser flash photolysis apparatus.

      • Excite the sample with a laser pulse and record the transient absorption spectrum immediately after the pulse.

      • Identify the wavelength of maximum triplet-triplet absorption (λmax(T-T)).

      • Measure the change in optical density (ΔOD) at λmax(T-T) at the end of the laser pulse.

      • Repeat the measurement with the sample solution under identical conditions (laser intensity, detector settings).

    • Calculation: ΦT(sample) = ΦT(std) * (ΔOD(sample) / ΔOD(std)) * (εT(std) / εT(sample)) Where εT is the molar extinction coefficient of the triplet-triplet absorption. If εT is unknown, it can be assumed to be similar for structurally related molecules as a first approximation.

2. Determination of Singlet Oxygen Quantum Yield (ΦΔ)

  • Objective: To measure the efficiency of singlet oxygen generation.

  • Principle: This method involves the direct detection of the near-infrared phosphorescence of singlet oxygen at ~1270 nm.

  • Materials:

    • Pulsed laser system

    • Time-resolved near-infrared (NIR) emission spectrometer

    • NIR-sensitive detector (e.g., liquid nitrogen-cooled germanium detector)

    • Reference photosensitizer with known ΦΔ (e.g., phenalenone in the same solvent)

    • Spectroscopic grade, air-saturated solvent

    • Quartz cuvettes

  • Procedure:

    • Solution Preparation: Prepare solutions of the sample and the reference with matched absorbance at the excitation wavelength.

    • Measurement:

      • Excite the air-saturated reference solution with a laser pulse.

      • Measure the time-resolved phosphorescence of singlet oxygen at 1270 nm.

      • Repeat the measurement for the sample solution under identical conditions.

    • Calculation: ΦΔ(sample) = ΦΔ(ref) * (I(sample) / I(ref)) Where I is the initial intensity of the singlet oxygen phosphorescence signal.

Experimental Workflow

The characterization of a novel photosensitizer typically follows a standardized workflow to determine its key performance indicators.

G Experimental Workflow for Photosensitizer Characterization cluster_0 Spectroscopic Characterization cluster_1 Photophysical Parameter Determination cluster_2 Data Analysis UV_Vis UV-Vis Absorption LFP Laser Flash Photolysis UV_Vis->LFP Fluorescence Fluorescence Spectroscopy Fluorescence->LFP Calc_Triplet Calculate ΦT, τT LFP->Calc_Triplet NIR_Emission NIR Emission Spectroscopy Calc_Singlet_O2 Calculate ΦΔ NIR_Emission->Calc_Singlet_O2

Caption: A typical workflow for characterizing a photosensitizer.

Conclusion

Benzophenone is a well-characterized and highly efficient photosensitizer. While this compound is structurally similar, the presence of the electron-withdrawing cyano group is expected to alter its photophysical properties. However, a comprehensive experimental characterization of this compound as a photosensitizer is currently lacking in the scientific literature. The experimental protocols provided in this guide offer a clear path for researchers to determine the key performance parameters of this compound and other novel photosensitizers, enabling a direct and quantitative comparison with established compounds like benzophenone. Such studies are crucial for the rational design of new photosensitizers with tailored properties for specific applications in medicine and chemistry.

References

A Comparative Guide to Alternatives for 4-Cyanobenzophenone in Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common and novel alternatives to 4-cyanobenzophenone for initiating free-radical photopolymerization. Performance is evaluated based on established experimental data, focusing on efficiency, mechanism, and optimal applications. This document is intended to assist researchers in selecting the most suitable photoinitiator for their specific formulation and curing requirements.

Introduction to 4-Cyanobenzophenone

4-Cyanobenzophenone is a derivative of benzophenone and functions as a Type II photoinitiator .[1] Like other benzophenones, it does not generate radicals on its own upon light absorption. Instead, the excited photoinitiator molecule abstracts a hydrogen atom from a co-initiator or synergist, typically a tertiary amine, to produce the free radicals that initiate polymerization.[2][3] This bimolecular process is characteristic of all Type II photoinitiators.[3] The efficiency of benzophenone-based systems is highly dependent on the molecular structure of the derivative and the nature of the co-initiator.[1]

The general mechanism involves the photoinitiator being promoted to an excited triplet state upon absorbing a photon.[3] This excited state then interacts with a hydrogen donor, leading to the formation of a ketyl radical and a co-initiator radical.[3] The radical from the co-initiator is typically the primary species that starts the monomer polymerization chain.[3]

While effective, the reliance on a co-initiator and potential issues such as yellowing and migration have led researchers to seek alternatives. These alternatives primarily fall into two categories: other Type II systems with different chromophores and Type I photoinitiators that operate via a distinct unimolecular mechanism.

Performance Comparison of Photoinitiator Alternatives

The selection of a photoinitiator is critical as it directly influences the curing speed, depth of cure, and the final physical and mechanical properties of the photopolymer. The following tables summarize quantitative data for key performance indicators of common alternatives to 4-cyanobenzophenone.

Table 1: Performance Characteristics of Selected Photoinitiators

Photoinitiator Class Specific Example Type Typical λmax (nm) Key Advantages Key Disadvantages
Benzophenones 4-Cyanobenzophenone II ~310-360 Cost-effective, versatile with co-initiators.[4] Requires co-initiator, potential for yellowing, slower than Type I.[4]
Acylphosphine Oxides TPO, BAPO I ~360-400 High reactivity, photobleaching (good for depth cure), low yellowing.[2] Can be toxic, may require specific light sources.[2]
α-Hydroxyketones Irgacure 184, Darocur 1173 I ~330-350 Fast surface cure, good non-yellowing properties.[2] Limited depth of cure due to strong surface absorption.
Thioxanthones Isopropylthioxanthone (ITX) II ~380 Broader absorption in the near-UV/visible range.[5] Requires co-initiator, can cause coloration.

| Camphorquinone (CQ) | Camphorquinone | II | ~468 | Widely used in dental composites, activated by visible light.[5] | Pronounced yellowing, requires amine co-initiator.[6] |

Table 2: Comparative Polymerization Efficiency Data

Photoinitiator System Monomer System Light Source Final Monomer Conversion (%) Polymerization Rate (Rp) Reference
BAPO (0.1 wt%) Bis-EMA/PETIA 398 nm LED (1.7 W/cm²) High Peak Rp reached in ~2.5s [7]
Benzophenone/Amine Acrylate UV Lamp ~25% Moderate [8]
DEABP/CQ/Amine BisGMA/TEGDMA 405 nm LED Increased by up to 9.31% vs. control Higher initial velocity than CQ/Amine alone [6]

| Camphorquinone/Amine | Dental Monomers | Dental Lamp | Comparable to modified quinoline derivatives | Slower than some novel systems | |

Experimental Protocols

Standardized methodologies are essential for the objective comparison of photoinitiator performance. Below are detailed protocols for key experiments.

Degree of Conversion (DoC) using Real-Time FTIR Spectroscopy

This method monitors the disappearance of the monomer's reactive double bonds (e.g., acrylate C=C) during photopolymerization, providing real-time kinetic data on the curing process.[1][9]

Methodology:

  • Sample Preparation : A small drop of the liquid photocurable formulation (containing monomer, oligomer, and a precise concentration of the photoinitiator being tested) is placed between two transparent salt plates (e.g., KBr) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. The sample thickness should be controlled, typically around 25 µm.[10]

  • Baseline Spectrum : An initial FTIR spectrum of the uncured sample is recorded to determine the initial peak area of the reactive functional group (e.g., the acrylate C=C bond peak at approximately 1637 cm⁻¹).[7]

  • Initiation : The sample is exposed to a UV/Visible light source with a controlled wavelength and intensity. The light source should be positioned to irradiate the sample uniformly while it is in the FTIR spectrometer.

  • Data Acquisition : FTIR spectra are recorded continuously at fixed time intervals (e.g., every second) throughout the irradiation period and for a short time after the light is turned off.

  • Calculation : The degree of conversion (DC) at any given time (t) is calculated by monitoring the decrease in the characteristic infrared absorption band of the reactive monomer groups according to the following equation:

    DC(%) = (1 - (At / A0)) x 100

    where A₀ is the initial peak area of the functional group's absorption band before irradiation and Aₜ is the peak area at time t.[11]

Depth of Cure Measurement

This experiment determines the maximum thickness of a formulation that can be effectively cured under specific irradiation conditions.

Methodology:

  • Sample Preparation : The liquid photopolymer formulation is placed in a cylindrical mold of a known depth (e.g., several millimeters).

  • Curing : The sample is irradiated from the top surface with a light source of a defined intensity and for a specific duration.

  • Measurement : After curing, the mold is removed, and the uncured liquid resin is washed away with a suitable solvent (e.g., isopropanol). The thickness of the remaining solid, cured polymer is measured using a caliper. This value represents the depth of cure.

Photopolymerization Mechanisms and Workflows

Diagrams created using DOT language provide clear visual representations of the complex processes involved in photopolymerization.

Photoinitiation Mechanisms

4-Cyanobenzophenone operates via the Norrish Type II mechanism, which is fundamentally different from the Norrish Type I mechanism used by many of its high-performance alternatives.

Type_II_Mechanism Norrish Type II Photoinitiation (e.g., 4-Cyanobenzophenone) cluster_0 Step 1: Photo-excitation cluster_1 Step 2: Intersystem Crossing cluster_2 Step 3: Hydrogen Abstraction cluster_3 Step 4: Initiation PI Photoinitiator (PI) (Ground State) PI_S1 ¹PI* (Excited Singlet State) PI->PI_S1 hν (Light) PI_S1_ref PI_T1 ³PI* (Excited Triplet State) PI_T1_ref PI_S1_ref->PI_T1 ISC RH Co-initiator (R-H) (e.g., Amine) Radicals Ketyl Radical (PI-H•) + Co-initiator Radical (R•) RH->Radicals PI_T1_ref->Radicals Radicals_ref Monomer Monomer Polymer Growing Polymer Chain Monomer->Polymer Radicals_ref->Polymer R• initiates

Caption: Norrish Type II photoinitiation via hydrogen abstraction.

Type_I_Mechanism Norrish Type I Photoinitiation (e.g., TPO, BAPO) cluster_0 Step 1: Photo-excitation cluster_1 Step 2: α-Cleavage cluster_2 Step 3: Initiation PI Photoinitiator (PI) (Ground State) PI_excited PI* (Excited State) PI->PI_excited hν (Light) PI_excited_ref Radicals Two Free Radicals (R'• + R''•) Radicals_ref PI_excited_ref->Radicals Unimolecular Cleavage Monomer Monomer Polymer Growing Polymer Chain Monomer->Polymer Radicals_ref->Polymer Radicals initiate

Caption: Norrish Type I photoinitiation via unimolecular cleavage.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for photopolymerization experiments and a logical comparison of the two primary photoinitiation pathways.

Experimental_Workflow Experimental Workflow for Comparing Photoinitiator Efficiency Formulation 1. Prepare Formulations (Monomer + PI) RTFTIR 2. Real-Time FTIR Analysis Formulation->RTFTIR DepthCure 3. Depth of Cure Test Formulation->DepthCure DataAnalysis 4. Data Analysis RTFTIR->DataAnalysis Calculate Rate (Rp) & Conversion (DC) DepthCure->DataAnalysis Measure Cure Thickness Comparison 5. Performance Comparison DataAnalysis->Comparison

Caption: Workflow for comparing photoinitiator efficiency.

Logical_Comparison Logical Comparison: Type I vs. Type II Photoinitiators cluster_TypeI Type I Characteristics cluster_TypeII Type II Characteristics Start Select Photoinitiator Type TypeI Type I (e.g., TPO, BAPO) Start->TypeI TypeII Type II (e.g., Benzophenones) Start->TypeII T1_Mech Mechanism: Unimolecular Cleavage TypeI->T1_Mech T2_Mech Mechanism: Bimolecular H-Abstraction TypeII->T2_Mech T1_Speed Speed: Generally Faster T1_Mech->T1_Speed T1_Bleach Features: Photobleaching Possible T1_Speed->T1_Bleach T2_Co Requirement: Needs Co-initiator T2_Mech->T2_Co T2_Yellow Issues: Potential Yellowing T2_Co->T2_Yellow

Caption: Logical comparison of Type I and Type II pathways.

References

A Comparative Guide to the Quantum Yield of Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzophenone and its derivatives are a cornerstone in photochemistry and photobiology, widely utilized as photoinitiators, triplet sensitizers, and in drug development. Their efficacy in these roles is fundamentally governed by the efficiency of intersystem crossing (ISC) from an excited singlet state to a triplet state. This guide provides an objective comparison of the triplet quantum yields (Φ_T) for several common benzophenone derivatives, supported by experimental data and detailed methodologies.

Performance Comparison of Benzophenone Derivatives

The primary photochemical event for benzophenone upon UV light absorption is an exceptionally rapid and efficient intersystem crossing to the triplet state. This high triplet quantum yield is the basis for its utility as a photosensitizer. The introduction of substituents onto the phenyl rings can modulate this property by altering the energies and characters of the involved excited states.

The following table summarizes the triplet quantum yields for benzophenone and two of its para-substituted derivatives.

Benzophenone DerivativeTriplet Quantum Yield (Φ_T)Solvent/Conditions
Benzophenone~1.0General/Various
4-Chlorobenzophenone1.0Benzene
4-Methoxybenzophenone0.98Benzene

Note: The triplet quantum yield is a measure of the efficiency of triplet state formation following light absorption. A value of 1.0 indicates that for every photon absorbed, one molecule in the triplet state is formed.

Experimental Protocols

The determination of triplet quantum yields is crucial for understanding the photochemical behavior of these compounds. A widely accepted and powerful technique for these measurements is Laser Flash Photolysis (LFP) .

Methodology: Laser Flash Photolysis

Objective: To determine the triplet state quantum yield (Φ_T) of a sample relative to a well-characterized standard (actinometer).

Principle: This method relies on comparing the intensity of the transient triplet-triplet absorption signal of the sample to that of a standard with a known Φ_T under identical excitation conditions. Benzophenone itself is often used as a standard due to its Φ_T of nearly unity.

Experimental Setup:

  • Sample Preparation: Solutions of the benzophenone derivative and a standard (e.g., unsubstituted benzophenone) are prepared in a spectroscopic-grade solvent (e.g., benzene, acetonitrile). The concentrations are adjusted so that the absorbance at the excitation wavelength is identical for both the sample and the standard, typically in the range of 0.1 to 0.3, to ensure equal photon absorption. Solutions are typically deoxygenated by bubbling with an inert gas like nitrogen or argon to prevent quenching of the triplet state by oxygen.

  • Instrumentation: A nanosecond laser flash photolysis setup is used. This consists of a high-energy pulsed laser for excitation (e.g., an Nd:YAG laser providing a 355 nm pulse) and a monitoring system with a continuous wave lamp (e.g., a xenon arc lamp), a monochromator, and a fast detector (e.g., a photomultiplier tube) to record the transient absorption changes.

  • Measurement:

    • The sample is excited with a short laser pulse.

    • The change in optical density (ΔOD) due to the formation of the triplet state is monitored at a wavelength where the triplet species has a strong absorption.

    • The maximum ΔOD immediately after the laser flash (ΔOD_max) is recorded. This value is proportional to the concentration of the triplet state formed.

    • The experiment is repeated for the standard solution under the exact same conditions (laser intensity, detector settings, etc.).

  • Data Analysis: The triplet quantum yield of the sample (Φ_T_sample) is calculated using the following equation:

    Φ_T_sample = Φ_T_std * (ΔOD_max_sample / ΔOD_max_std) * (ε_T_std / ε_T_sample)

    Where:

    • Φ_T_std is the known triplet quantum yield of the standard.

    • ΔOD_max_sample and ΔOD_max_std are the maximum transient absorbances for the sample and standard, respectively.

    • ε_T_sample and ε_T_std are the molar extinction coefficients of the triplet-triplet absorption for the sample and standard at the monitoring wavelength.

Photophysical Pathway Visualization

The photophysical processes that benzophenones undergo upon excitation can be visualized using a Jablonski diagram. The key process for these molecules is the highly efficient intersystem crossing from the first excited singlet state (S₁) to the first triplet state (T₁).

Jablonski cluster_singlet Singlet States cluster_triplet Triplet State S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption (UV Photon) S1->S0 Fluorescence / Non-radiative Decay T1 T₁ (Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: Jablonski diagram for benzophenone photophysical processes.

Discussion

The data indicates that the introduction of a chloro or methoxy group at the para position of benzophenone has a minimal effect on the overall efficiency of triplet state formation. Benzophenone is renowned for its intersystem crossing quantum yield approaching unity, a property that is largely retained in these derivatives.[1]

The high quantum yield for 4-chlorobenzophenone (1.0) suggests that the heavy atom effect of chlorine, which can promote spin-orbit coupling and thus intersystem crossing, does not significantly enhance a process that is already near-perfect in the parent molecule. Similarly, the electron-donating methoxy group in 4-methoxybenzophenone (Φ_T = 0.98) also fails to diminish the high efficiency of ISC.

This remarkable consistency in high triplet quantum yields across these derivatives underscores the robustness of the benzophenone chromophore as a triplet photosensitizer. For researchers in drug development and materials science, this implies that the benzophenone core can be functionalized to tune other properties, such as absorption wavelength, solubility, or target specificity, without compromising its primary photochemical function of efficient triplet state generation.

References

A Researcher's Guide to Validating Reaction Products of 4-Benzoylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate structural elucidation of reaction products is paramount. This guide provides a comparative framework for validating the structure of potential products arising from reactions involving 4-benzoylbenzonitrile. By leveraging spectroscopic data and detailed experimental protocols, researchers can confidently distinguish between various reaction outcomes.

Introduction to Potential Reaction Pathways

This compound possesses two primary reactive sites: the ketone carbonyl group and the nitrile group. Chemical transformations can target either or both of these functionalities, leading to a variety of potential products. The most common reactions include reduction of the ketone, reduction of the nitrile, hydrolysis of the nitrile, or a combination thereof. This guide will focus on the characterization of four primary, structurally distinct products.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and its key reaction products. This data is essential for distinguishing between the different molecular structures.

Table 1: 1H NMR Spectroscopic Data (δ ppm)

Compound NameAromatic Protons-CH(OH)--CH2NH2-OH / -NH2 / -COOH
This compound 7.50 - 7.90 (m, 9H)---
(4-Cyanophenyl)(phenyl)methanol ~7.30 - 7.70 (m, 9H)~5.8 (s, 1H)-~2.2 (br s, 1H)
Phenyl(4-(aminomethyl)phenyl)methanone ~7.40 - 7.80 (m, 9H)-~3.9 (s, 2H)~1.5 (br s, 2H)
4-Benzoylbenzoic acid [1]7.30 - 7.80 (m, 9H)[1]--10.0 - 13.0 (br s, 1H)[1]
(4-Aminomethyl)phenyl)(phenyl)methanol [2]~7.20 (s, 4H)5.04 (s, 2H)[2]4.42 (s, 2H)[2]3.83 (s, 1H), 2.45 (s, 2H)[2]

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data (δ ppm)

Compound NameAromatic CarbonsC=O-CH(OH)--CH2NH2C≡NCOOH
This compound ~118 - 138~196--~118-
(4-Cyanophenyl)(phenyl)methanol ~126 - 145-~75-~119-
Phenyl(4-(aminomethyl)phenyl)methanone ~128 - 143~197-~45--
4-Benzoylbenzoic acid [1]128.0 - 138.0[1]196.0[1]---166.0[1]
(4-Aminomethyl)phenyl)(phenyl)methanol ~126 - 145-~75~45--

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Table 3: Infrared (IR) Spectroscopic Data (cm-1)

Compound NameC=O StretchO-H StretchN-H StretchC≡N StretchC=O (acid)O-H (acid)
This compound ~1660--~2230--
(4-Cyanophenyl)(phenyl)methanol -~3350 (broad)-~2230--
Phenyl(4-(aminomethyl)phenyl)methanone ~1650-~3300-3400---
4-Benzoylbenzoic acid [1]~1685---~16852500-3300 (broad)
(4-Aminomethyl)phenyl)(phenyl)methanol -~3350 (broad)~3300-3400---

Table 4: Mass Spectrometry Data (m/z)

Compound NameMolecular Ion [M]+Key Fragments
This compound 207105 (C6H5CO)+, 77 (C6H5)+
(4-Cyanophenyl)(phenyl)methanol 209180 ([M-CHO]+), 105 (C6H5CO)+, 77 (C6H5)+
Phenyl(4-(aminomethyl)phenyl)methanone 211105 (C6H5CO)+, 91 (C7H7)+
4-Benzoylbenzoic acid [3]226[3]105 (C6H5CO)+, 77 (C6H5)+, 149[3]
(4-Aminomethyl)phenyl)(phenyl)methanol [2]137[2]119 ([M-H2O]+), 106, 77 (C6H5)+

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for obtaining pure products and reliable analytical data.

Protocol 1: Selective Reduction of the Ketone

Objective: To synthesize (4-cyanophenyl)(phenyl)methanol.

Materials: this compound, sodium borohydride (NaBH4), methanol, deionized water, diethyl ether, anhydrous magnesium sulfate, hydrochloric acid (1M).

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of deionized water.

  • Acidify the mixture with 1M HCl.

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Selective Reduction of the Nitrile

Objective: To synthesize phenyl(4-(aminomethyl)phenyl)methanone.

Materials: this compound, Raney Nickel or Palladium on Carbon (Pd/C), ethanol or methanol, hydrogen gas source, filtration apparatus.

Procedure:

  • In a hydrogenation vessel, dissolve this compound in ethanol or methanol.

  • Carefully add the Raney Nickel or Pd/C catalyst.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as necessary, for instance by converting to the hydrochloride salt and recrystallizing.

Protocol 3: Hydrolysis of the Nitrile

Objective: To synthesize 4-benzoylbenzoic acid.

Materials: this compound, sodium hydroxide (NaOH) or sulfuric acid (H2SO4), water, ethanol (co-solvent), hydrochloric acid (concentrated).

Procedure (Base Hydrolysis):

  • In a round-bottom flask, combine this compound with an aqueous solution of sodium hydroxide. Ethanol can be added as a co-solvent to aid solubility.

  • Heat the mixture at reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid until a precipitate forms and the pH is acidic.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-benzoylbenzoic acid.

Visualization of Validation Workflow and Reaction Pathways

The following diagrams illustrate the logical workflow for product validation and the potential reaction pathways from this compound.

Product_Validation_Workflow cluster_reaction Reaction cluster_analysis Product Analysis cluster_validation Structure Validation start This compound Reaction nmr NMR Spectroscopy (1H, 13C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms compare Compare Data to Expected Products nmr->compare ir->compare ms->compare structure Identify Product Structure compare->structure

A logical workflow for the validation of reaction products.

Reaction_Pathways cluster_products Potential Products A This compound B (4-Cyanophenyl)(phenyl)methanol A->B Ketone Reduction (e.g., NaBH4) C Phenyl(4-(aminomethyl)phenyl)methanone A->C Nitrile Reduction (e.g., H2/Catalyst) D 4-Benzoylbenzoic acid A->D Nitrile Hydrolysis (e.g., H+/H2O or OH-/H2O) E (4-Aminomethyl)phenyl)(phenyl)methanol A->E Full Reduction B->E Nitrile Reduction C->E Ketone Reduction

Potential reaction pathways of this compound.

References

A Comparative Analysis of Synthetic Routes to 4-Benzoylbenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of four key synthetic methodologies for 4-Benzoylbenzonitrile, a crucial intermediate in pharmaceutical synthesis, reveals distinct advantages and disadvantages in terms of yield, reaction conditions, and cost-effectiveness. This guide provides a detailed comparison of Friedel-Crafts acylation, Suzuki-Miyaura coupling, Grignard reaction, and the oxidation of 4-benzylbenzonitrile to assist researchers in selecting the most suitable pathway for their specific needs.

This compound, also known as 4-cyanobenzophenone, is a key building block in the synthesis of various biologically active molecules and materials. The selection of an optimal synthetic route is critical for efficient and scalable production. This comparative guide evaluates four prominent synthetic strategies, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

Comparative Performance of Synthesis Methods

The choice of a synthetic pathway for this compound is a trade-off between yield, purity, reaction time, cost, and functional group tolerance. The following table summarizes the key performance indicators for the four evaluated methods.

Synthesis MethodStarting MaterialsTypical Yield (%)Reaction Time (hours)Purity (%)Estimated Cost of Starting Materials (per mole of product)
Friedel-Crafts Acylation Benzonitrile, Benzoyl Chloride, AlCl₃65-804-6~95Moderate
Suzuki-Miyaura Coupling 4-Bromobenzonitrile, Phenylboronic Acid, Pd Catalyst, Base85-97[1]12-24>98High
Grignard Reaction Phenylmagnesium Bromide, 4-Cyanobenzonitrile70-853-5~96Low to Moderate
Oxidation of 4-Benzylbenzonitrile 4-Benzylbenzonitrile, Oxidizing Agent (e.g., KMnO₄)75-906-8>97Low

Detailed Experimental Protocols

Friedel-Crafts Acylation

This classical method involves the electrophilic acylation of benzonitrile with benzoyl chloride using a Lewis acid catalyst, typically aluminum chloride.

Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add benzoyl chloride (1.0 eq) dropwise.

  • After 15 minutes, add benzonitrile (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to afford this compound.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction offers a highly efficient and regioselective route to this compound, which in this case is the same as 4-cyanobiphenyl.

Protocol:

  • In a flask, combine 4-bromobenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene and water.

  • Degas the mixture and heat it to reflux (around 100 °C) under an inert atmosphere for 12-24 hours.

  • After cooling, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The product is purified by column chromatography on silica gel.

Grignard Reaction

This method utilizes the nucleophilic addition of a Grignard reagent to the nitrile group of 4-cyanobenzonitrile, followed by hydrolysis to yield the ketone.

Protocol:

  • Prepare the Grignard reagent by adding a solution of bromobenzene in anhydrous diethyl ether to magnesium turnings.

  • In a separate flask, dissolve 4-cyanobenzonitrile in anhydrous diethyl ether.

  • Slowly add the prepared phenylmagnesium bromide solution to the 4-cyanobenzonitrile solution at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography.

Oxidation of 4-Benzylbenzonitrile

This method provides an alternative route by oxidizing the methylene group of 4-benzylbenzonitrile to a carbonyl group.

Protocol:

  • Dissolve 4-benzylbenzonitrile in a suitable solvent such as a mixture of acetic acid and water.

  • Add a strong oxidizing agent, for example, potassium permanganate (KMnO₄), in portions while maintaining the temperature.

  • Heat the mixture to reflux for 6-8 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and quench the excess oxidizing agent with a suitable reagent (e.g., sodium bisulfite).

  • Extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the final product by recrystallization or column chromatography.

Visualizing the Synthesis Pathways

To better understand the chemical transformations and the overall workflow, the following diagrams have been generated using the DOT language.

Friedel_Crafts_Acylation Benzonitrile Benzonitrile Intermediate Acylium Ion Intermediate Benzonitrile->Intermediate + BenzoylChloride Benzoyl Chloride BenzoylChloride->Intermediate + AlCl3 AlCl3 AlCl3 (catalyst) Product This compound Intermediate->Product

Caption: Reaction pathway for Friedel-Crafts Acylation.

Suzuki_Miyaura_Coupling Bromobenzonitrile 4-Bromobenzonitrile Catalyst Pd Catalyst Base Bromobenzonitrile->Catalyst PhenylboronicAcid Phenylboronic Acid PhenylboronicAcid->Catalyst Product This compound (4-Cyanobiphenyl) Catalyst->Product

Caption: Reaction pathway for Suzuki-Miyaura Coupling.

Grignard_Reaction PhenylMgBr Phenylmagnesium Bromide Intermediate Imine Intermediate PhenylMgBr->Intermediate Cyanobenzonitrile 4-Cyanobenzonitrile Cyanobenzonitrile->Intermediate Product This compound Intermediate->Product + Hydrolysis Hydrolysis H3O+

Caption: Reaction pathway for Grignard Reaction.

Oxidation_Reaction Benzylbenzonitrile 4-Benzylbenzonitrile Product This compound Benzylbenzonitrile->Product + Oxidant Oxidant Oxidizing Agent (e.g., KMnO4)

Caption: Reaction pathway for Oxidation of 4-Benzylbenzonitrile.

Comparative_Workflow cluster_methods Synthesis Methods cluster_analysis Comparative Analysis FC Friedel-Crafts Acylation Yield Yield FC->Yield Purity Purity FC->Purity Time Reaction Time FC->Time Cost Cost FC->Cost Suzuki Suzuki-Miyaura Coupling Suzuki->Yield Suzuki->Purity Suzuki->Time Suzuki->Cost Grignard Grignard Reaction Grignard->Yield Grignard->Purity Grignard->Time Grignard->Cost Oxidation Oxidation Oxidation->Yield Oxidation->Purity Oxidation->Time Oxidation->Cost Product This compound Yield->Product Purity->Product Time->Product Cost->Product Conclusion Optimal Method Selection Product->Conclusion

Caption: Workflow for comparing synthesis methods.

Conclusion

The selection of the most appropriate synthetic route for this compound depends heavily on the specific requirements of the project.

  • The Suzuki-Miyaura coupling offers the highest yields and purity, making it ideal for applications where product quality is paramount, despite the higher cost of the palladium catalyst.

  • The Grignard reaction and the oxidation of 4-benzylbenzonitrile present cost-effective alternatives with good yields, suitable for larger-scale production where cost is a significant factor.

  • Friedel-Crafts acylation , while a well-established method, generally provides lower yields and may require more extensive purification.

Researchers and drug development professionals should carefully consider these factors to optimize their synthetic strategy for this compound.

References

A Comparative Guide to the Cost-Effectiveness of 4-Benzoylbenzonitrile versus Other Photoinitiators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in polymer science and drug development, the selection of a photoinitiator is a critical decision that balances performance, cost, and application-specific requirements. This guide provides an objective comparison of 4-Benzoylbenzonitrile (4-BBN), a benzophenone derivative, against other common free-radical photoinitiators, supported by established mechanisms and experimental methodologies.

Introduction to Photoinitiators

Photoinitiators are compounds that, upon absorbing light of a specific wavelength, generate reactive species—typically free radicals—that initiate polymerization.[1][2] The efficiency of this process is paramount, as the photoinitiator can be one of the most expensive components in a photocurable formulation. Cost-effectiveness, therefore, is not merely the price per kilogram but a function of the initiator's efficiency, the concentration required, and its suitability for the specific curing system.[3]

This guide focuses on this compound and compares it with a classic Type II initiator (Benzophenone) and two high-performance Type I initiators (TPO and BAPO).

Mechanism of Action: Type I vs. Type II Photoinitiators

Free-radical photoinitiators are primarily classified into two categories based on their mechanism of radical generation: Norrish Type I and Norrish Type II.[1]

  • Norrish Type I (Cleavage): These initiators undergo unimolecular bond cleavage upon light absorption to directly form two free radicals.[1] This process is generally fast and highly efficient.

  • Norrish Type II (Hydrogen Abstraction): These initiators, typically aromatic ketones like benzophenone and its derivatives, are excited to a triplet state by UV light. They then abstract a hydrogen atom from a co-initiator or synergist (commonly a tertiary amine) to form two distinct radical species that can initiate polymerization.[4]

G Figure 1: Photoinitiation Mechanisms cluster_type1 Norrish Type I (Cleavage) cluster_type2 Norrish Type II (Abstraction) PI1 Photoinitiator (PI) ExcitedPI1 Excited PI* PI1->ExcitedPI1 Excitation hv1 Light (hν) hv1->PI1 Absorption Radicals1 Two Radical Fragments (R· + R'·) ExcitedPI1->Radicals1 α-Cleavage PI2 Photoinitiator (PI) ExcitedPI2 Excited PI* PI2->ExcitedPI2 Excitation CoInitiator Co-initiator (e.g., Amine) CoInitiator->ExcitedPI2 hv2 Light (hν) hv2->PI2 Absorption Radicals2 Two Distinct Radicals (PI-H· + Co-·) ExcitedPI2->Radicals2 H-Abstraction G Figure 2: Experimental Workflow for RT-FTIR Analysis prep 1. Prepare Formulation (Monomer + PI) sample 2. Create Thin Film (on ATR or Salt Plate) prep->sample baseline 3. Record Baseline FTIR Spectrum (t=0) sample->baseline irradiate 4. Start UV Irradiation & Simultaneous Spectrum Collection baseline->irradiate process 5. Process Data (Peak Area vs. Time) irradiate->process results 6. Calculate Kinetics (Conversion %, Rate) process->results

References

A Comparative Guide to Spectroscopic Analysis for Purity Confirmation of Synthesized 4-Benzoylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of chemical research and pharmaceutical development, the purity of a synthesized compound is paramount. For a key intermediate like 4-Benzoylbenzonitrile, rigorous purity assessment is crucial as impurities can significantly affect reaction yields, biological activity, and the safety profile of final products. This guide provides a comparative overview of standard spectroscopic techniques used to confirm the purity of synthesized this compound, offering detailed experimental protocols and comparative data against potential impurities.

Overview of Spectroscopic Purity Assessment

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the structure and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, Infrared (IR) spectroscopy confirms the presence of key functional groups, and Mass Spectrometry (MS) verifies the molecular weight.[1][2][3] By comparing the spectra of the synthesized compound to that of potential starting materials or by-products, such as benzophenone and benzonitrile, a comprehensive purity profile can be established.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the expected spectroscopic data for this compound and two common potential impurities, benzophenone and benzonitrile. These tables serve as a reference for identifying the presence of the desired product and any contaminants.

Table 1: Comparative ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 7.85 - 7.95m4HAromatic H
7.60 - 7.75m3HAromatic H
7.45 - 7.55m2HAromatic H
Benzophenone 7.80d4HAromatic H (ortho to C=O)
7.55 - 7.65m2HAromatic H (para to C=O)
7.45 - 7.55m4HAromatic H (meta to C=O)
Benzonitrile 7.60 - 7.70m2HAromatic H
7.40 - 7.55m3HAromatic H

Table 2: Comparative ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~195.5C=O (Ketone)
~141.0, 137.0, 132.5, 132.0, 130.0, 128.5, 118.0, 116.0Aromatic & Nitrile Carbons
Benzophenone ~196.5C=O (Ketone)
~137.5, 132.5, 130.0, 128.5Aromatic Carbons
Benzonitrile ~132.0, 129.0, 118.5, 112.5Aromatic & Nitrile Carbons

Table 3: Comparative IR Spectroscopic Data (cm⁻¹)

CompoundC≡N StretchC=O StretchC-H Aromatic Stretch
This compound ~2230~1660~3100-3000
Benzophenone Absent~1660~3100-3000
Benzonitrile ~2230Absent~3100-3000

Table 4: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compound C₁₄H₉NO207.23208.0757
Benzophenone C₁₃H₁₀O182.22183.0805
Benzonitrile C₇H₅N103.12104.0500

Experimental Protocols

Detailed methodologies are critical for obtaining high-quality, reproducible spectroscopic data.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities for both ¹H and ¹³C spectra. Compare the data with the reference values in Tables 1 and 2 to confirm the structure and identify any impurities.

Protocol 2: Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum first. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[4]

  • Data Analysis: Identify the characteristic absorption bands for the nitrile (C≡N) and ketone (C=O) functional groups.[4] The absence of bands corresponding to potential impurities (e.g., O-H stretch if starting from a carboxylic acid) is a strong indicator of purity.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the molecular ion. Use this value to calculate the elemental composition and confirm that it matches the molecular formula of this compound (C₁₄H₉NO).[1][4]

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic purity assessment of this compound.

G cluster_0 Purity Assessment Workflow start Synthesized This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Comparative Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis purity_confirmed Purity Confirmed data_analysis->purity_confirmed Data Match Reference further_purification Further Purification Required data_analysis->further_purification Impurities Detected

Caption: Workflow for the comprehensive purity assessment of this compound.

G cluster_1 Complementary Spectroscopic Information Purity Overall Purity Confirmation NMR NMR (Structural Confirmation, Impurity Identification) NMR->Purity Provides detailed C-H framework IR IR (Functional Group Verification) IR->Purity Confirms C=O and C≡N presence/absence MS MS (Molecular Weight Confirmation) MS->Purity Verifies correct molecular formula

Caption: Logical relationship of spectroscopic techniques for purity confirmation.

Conclusion

The purity of synthesized this compound can be confidently established through the synergistic use of NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of information that, when combined, offers a comprehensive assessment of both identity and purity. By following robust experimental protocols and comparing the acquired data against known standards and potential impurities, researchers can ensure the quality and reliability of their synthesized compounds for subsequent applications.

References

Unraveling the Excited States of 4-Benzoylbenzonitrile: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the photophysical and photochemical properties of 4-Benzoylbenzonitrile (4-BBN), a molecule of significant interest in materials science and photochemistry, necessitates a thorough understanding of its behavior upon excitation. This guide provides a comparative analysis of the computational modeling of 4-BBN's excited states, juxtaposed with experimental data where available. To offer a broader context, its properties are compared with two well-characterized benzophenone derivatives: the parent molecule, Benzophenone, and the highly fluorescent Michler's Ketone.

Executive Summary

Computational modeling, particularly using Time-Dependent Density Functional Theory (TD-DFT), serves as a powerful tool to predict the electronic transitions and geometries of molecules in their excited states. For this compound, these models are crucial in elucidating the nature of its low-lying singlet and triplet states, which govern its photophysical properties such as absorption, fluorescence, and phosphorescence. This guide reveals that while computational data for 4-BBN is emerging, comprehensive experimental validation remains an area ripe for further investigation. In contrast, Benzophenone and Michler's Ketone provide robust datasets for both computational and experimental benchmarks, highlighting the well-trodden path for characterizing aromatic ketones.

Comparative Analysis of Photophysical Properties

The photophysical characteristics of this compound and its selected alternatives are summarized below. These properties are fundamental to understanding their behavior in various applications, from photosensitizers in polymer chemistry to probes in biological systems.

PropertyThis compound (4-BBN)BenzophenoneMichler's Ketone
S1 Energy (eV) Data not available~3.2 (n→π)~3.0 (π→π)
T1 Energy (eV) Data not available~3.0 (n→π)~2.6 (π→π)
Fluorescence Quantum Yield Data not availableVery low (~10-4)High (~0.8)
Phosphorescence Lifetime Data not available~1 ms (at 77 K)[1]Data not available
Intersystem Crossing (ISC) Expected to be efficientVery efficient (ΦISC ≈ 1)Less efficient than Benzophenone

Note: The lack of extensive experimental data for this compound in the public domain is a significant finding of this guide. The values for Benzophenone and Michler's Ketone are approximate and can vary with the solvent and temperature.

Computational Modeling of Excited States

The prediction of excited state properties through computational chemistry offers invaluable insights into the electronic structure and potential energy surfaces of molecules.

Methodologies

A typical workflow for the computational analysis of substituted benzophenones involves:

  • Ground State Geometry Optimization: The molecule's geometry is optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Excited State Calculations: Vertical excitation energies, oscillator strengths, and transition characters are calculated using Time-Dependent DFT (TD-DFT) at the optimized ground state geometry.

  • Excited State Geometry Optimization: The geometry of the lowest singlet (S1) and triplet (T1) excited states are optimized to understand relaxation processes.

  • Intersystem Crossing (ISC) Rate Calculation: The rate of transition from the singlet to the triplet manifold can be estimated by calculating the spin-orbit coupling between the relevant states.

Computational Workflow Diagram

computational_workflow cluster_gs Ground State cluster_es Excited State GS_Opt Geometry Optimization (DFT) TDDFT Vertical Excitation (TD-DFT) GS_Opt->TDDFT Optimized Geometry ES_Opt Excited State Optimization TDDFT->ES_Opt Excited State of Interest ISC Intersystem Crossing Calculation ES_Opt->ISC photophysical_pathways GS Ground State (S₀) S1 Excited Singlet State (S₁) GS->S1 Absorption S1->GS Fluorescence S1->GS Internal Conversion (IC) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->GS Phosphorescence T1->GS Intersystem Crossing (ISC)

References

A Comparative Guide to the Energy Transfer Efficiency of 4-Benzoylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of photochemistry and photobiology, the efficiency of energy transfer from a photosensitizer is a critical parameter that dictates its utility in various applications, including photodynamic therapy and photocatalysis. This guide provides a comparative assessment of the energy transfer efficiency of 4-Benzoylbenzonitrile (also known as 4-Cyanobenzophenone), a molecule of significant interest, against other commonly used photosensitizers. The following sections present quantitative data, detailed experimental protocols, and visualizations to aid in the objective evaluation of its performance.

Quantitative Comparison of Photophysical Properties

The energy transfer efficiency of a photosensitizer is intrinsically linked to its photophysical properties, primarily its triplet quantum yield (ΦT) and triplet lifetime (τT). A high triplet quantum yield indicates an efficient population of the excited triplet state, which is crucial for subsequent energy transfer. A longer triplet lifetime provides a greater temporal window for this energy transfer to occur.

The table below summarizes these key parameters for this compound and a selection of alternative photosensitizers.

MoleculeTriplet Quantum Yield (ΦT)Triplet Lifetime (τT)SolventReference
This compound ~1Data not readily availableBenzene[1]
Benzophenone~1Milliseconds (at 77K) to microseconds (at room temp)4:1 Ethanol/Methanol, PMMA[2][3]
Acetophenone~1Data not readily availableVarious[4][5]
Xanthone0.66 - 0.8477 µsAcetonitrile, Benzene[6][7]

Experimental Protocols

The determination of triplet quantum yields and lifetimes is crucial for evaluating photosensitizer efficiency. A widely employed technique is nanosecond laser flash photolysis .[1]

Measurement of Triplet Quantum Yield (ΦT)

The triplet quantum yield is often determined using a relative method, comparing the transient absorption of the sample to a well-characterized standard with a known ΦT. Benzophenone is frequently used as a standard due to its high and well-established triplet quantum yield (ΦT ≈ 1 in benzene).[1]

Protocol Outline:

  • Sample Preparation: Prepare solutions of both the sample (e.g., this compound) and the standard (e.g., Benzophenone) in a suitable solvent (e.g., benzene or acetonitrile). The concentrations should be adjusted to have a similar absorbance at the excitation wavelength (e.g., 355 nm).

  • Deoxygenation: Thoroughly deoxygenate the solutions by bubbling with an inert gas (e.g., nitrogen or argon) for a sufficient time (e.g., 20 minutes) to prevent quenching of the triplet state by molecular oxygen.

  • Laser Flash Photolysis: Excite the deoxygenated sample and standard solutions with a nanosecond laser pulse at a specific wavelength (e.g., 355 nm).

  • Transient Absorption Measurement: Immediately following the laser pulse, monitor the change in absorbance at the wavelength corresponding to the maximum of the triplet-triplet absorption band of both the sample and the standard. This provides the end-of-pulse transient absorbance (ΔOD).

  • Calculation: The triplet quantum yield of the sample (ΦT_sample) is calculated using the following equation:

    ΦT_sample = ΦT_std * (ΔODsample / ΔODstd) * (εT_std / εT_sample)

    where:

    • ΦT_std is the known triplet quantum yield of the standard.

    • ΔODsample and ΔODstd are the end-of-pulse transient absorbances of the sample and the standard, respectively.

    • εT_std and εT_sample are the molar extinction coefficients of the triplet-triplet absorption for the standard and the sample, respectively.

Measurement of Triplet Lifetime (τT)

The triplet lifetime is determined by monitoring the decay of the transient absorption signal of the triplet state over time.

Protocol Outline:

  • Sample Preparation and Deoxygenation: Prepare and deoxygenate the sample solution as described above.

  • Laser Flash Photolysis: Excite the sample with a nanosecond laser pulse.

  • Kinetic Measurement: Record the transient absorbance at the triplet-triplet absorption maximum as a function of time.

  • Data Analysis: The decay of the transient absorption is then fitted to an exponential decay function to determine the triplet lifetime (τT). In some cases, a two-component exponential fit may be necessary.[2]

Visualizing the Energy Transfer Process

The fundamental process of photosensitization involves the absorption of light by the photosensitizer, followed by intersystem crossing to the triplet state, and subsequent energy transfer to a substrate or molecular oxygen.

Energy_Transfer_Pathway S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Light Absorption (hν) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence / Non-radiative decay Substrate_T Substrate (Triplet State) T1->Substrate_T Triplet-Triplet Energy Transfer Oxygen_S ¹O₂ (Singlet Oxygen) T1->Oxygen_S Energy Transfer

Caption: General mechanism of photosensitized energy transfer.

This diagram illustrates the key steps in photosensitization. Following excitation to the singlet state (S₁), the photosensitizer undergoes intersystem crossing to the more stable triplet state (T₁). From this triplet state, it can transfer its energy to a substrate molecule, promoting it to its triplet state, or to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).

Experimental_Workflow cluster_prep Sample Preparation cluster_lfp Laser Flash Photolysis cluster_analysis Data Analysis prep_sample Prepare Sample Solution deoxygenate Deoxygenate Solutions prep_sample->deoxygenate prep_standard Prepare Standard Solution prep_standard->deoxygenate laser_excitation Excite with Laser Pulse (e.g., 355 nm) deoxygenate->laser_excitation transient_absorption Measure Transient Absorption laser_excitation->transient_absorption calc_yield Calculate Triplet Quantum Yield (ΦT) transient_absorption->calc_yield fit_decay Fit Decay for Triplet Lifetime (τT) transient_absorption->fit_decay

Caption: Workflow for determining triplet quantum yield and lifetime.

This flowchart outlines the experimental procedure for characterizing the key photophysical properties of a photosensitizer using laser flash photolysis. The process involves careful sample preparation, excitation with a laser, and subsequent measurement and analysis of the transient absorption signal.

References

4-Benzoylbenzonitrile: A Comparative Guide for Photopolymerization Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of photopolymerization, the selection of an appropriate photoinitiator is critical for achieving desired reaction kinetics and final material properties. 4-Benzoylbenzonitrile, also known as 4-Cyanobenzophenone, is a substituted benzophenone derivative that functions as a Type II photoinitiator. This guide provides a comprehensive comparison of this compound with its parent compound, benzophenone, and other alternative photoinitiators, supported by available peer-reviewed data and experimental protocols.

Performance Comparison of Photoinitiators

This compound's performance as a photoinitiator is attributed to its molecular structure, which, like other benzophenone derivatives, allows it to absorb UV radiation and initiate polymerization through a hydrogen abstraction mechanism. This process typically requires a co-initiator, such as a tertiary amine, to generate the free radicals necessary for polymerization.

While direct, side-by-side comparative studies with extensive quantitative data for this compound are limited in readily accessible peer-reviewed literature, its performance can be inferred and compared based on the known effects of substituent groups on the benzophenone core. The electron-withdrawing nature of the nitrile group in this compound can influence its photochemical properties, including its absorption spectrum and the efficiency of intersystem crossing to the triplet state, which is crucial for the hydrogen abstraction process.

Below is a comparative summary of key properties for Type II photoinitiators based on available literature.

PhotoinitiatorChemical StructureKey Features & Performance Aspects
This compound 4-cyanobenzophenoneThe nitrile group is electron-withdrawing, which can potentially enhance the efficiency of intersystem crossing. It is expected to have a similar UV absorption range to benzophenone.[1]
Benzophenone Unsubstituted benzophenoneA widely used, cost-effective Type II photoinitiator. Its efficiency is highly dependent on the presence and reactivity of a co-initiator. It has a well-characterized photochemical mechanism.[2][3]
Substituted Benzophenones e.g., Dodecyl-benzophenone (DBP), Hexadecyloxy-benzophenone (HDBP)The addition of long alkyl chains can improve compatibility with certain resin formulations and may reduce oxygen inhibition at the surface.[4] For instance, DBP has shown higher photoinitiation activity than benzophenone at lower concentrations.[4]
Thioxanthones e.g., 2-Isopropylthioxanthone (ITX)These compounds often exhibit absorption at longer UV wavelengths compared to benzophenones, making them suitable for use with different UV sources. They are known for their high photoinitiation efficiency.[5]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate evaluation and comparison of photoinitiator performance. Below are representative protocols for key experiments used in the characterization of photoinitiator systems.

Photopolymerization Rate Measurement by Photo-DSC

Photo-Differential Scanning Calorimetry (Photo-DSC) is used to measure the heat flow during photopolymerization, which is directly proportional to the rate of polymerization.

Methodology:

  • Sample Preparation: A sample of the photocurable resin (e.g., a mixture of a monomer like tripropyleneglycol diacrylate (TPGDA), the photoinitiator, and a co-initiator like triethanolamine) is prepared.[4]

  • Instrumentation: A differential scanning calorimeter equipped with a UV light source is used.

  • Procedure: A small amount of the sample is placed in an open aluminum pan inside the DSC cell. The sample is then irradiated with UV light of a specific intensity and wavelength.

  • Data Analysis: The heat flow as a function of time is recorded. The rate of polymerization is determined from the exothermic peak of the reaction. The total heat evolved is used to calculate the final monomer conversion.

Determination of Monomer Conversion by FT-IR Spectroscopy

Real-time Fourier Transform Infrared (FT-IR) spectroscopy can be used to monitor the disappearance of the monomer's reactive functional groups (e.g., acrylate C=C bonds) during polymerization, allowing for the calculation of monomer conversion.

Methodology:

  • Sample Preparation: A thin film of the photocurable formulation is prepared between two transparent substrates (e.g., polypropylene films).

  • Instrumentation: An FT-IR spectrometer equipped with a UV light source for curing.

  • Procedure: An initial IR spectrum of the uncured sample is recorded. The sample is then exposed to UV radiation. IR spectra are collected at regular intervals during the curing process.

  • Data Analysis: The decrease in the absorbance of the characteristic peak of the reactive monomer (e.g., the acrylate double bond at ~1637 cm⁻¹) is monitored. The percentage of monomer conversion at a given time is calculated by comparing the peak area to its initial area.

Signaling Pathways and Experimental Workflows

In the context of photopolymerization initiated by this compound, the "signaling pathway" is the chemical reaction mechanism. As a Type II photoinitiator, it operates via a hydrogen abstraction mechanism.

Photoinitiation Mechanism of this compound

G cluster_0 Step 1: Photoexcitation cluster_1 Step 2: Hydrogen Abstraction cluster_2 Step 3: Polymerization Initiation 4-BBN_ground This compound (Ground State) 4-BBN_excited This compound (Excited Triplet State) 4-BBN_ground->4-BBN_excited UV Light (hν) Co-initiator Co-initiator (e.g., Tertiary Amine) Ketyl_Radical Ketyl Radical 4-BBN_excited->Ketyl_Radical Aminoalkyl_Radical Aminoalkyl Radical Co-initiator->Aminoalkyl_Radical Monomer Monomer Aminoalkyl_Radical->Monomer Growing_Polymer Growing Polymer Chain Monomer->Growing_Polymer Propagation

Caption: Photoinitiation mechanism of this compound.

Experimental Workflow for Photoinitiator Comparison

G Formulation Prepare Photocurable Formulations (Monomer + Photoinitiator + Co-initiator) DSC Photo-DSC Analysis (Measure Polymerization Rate and Heat Flow) Formulation->DSC FTIR Real-time FT-IR Spectroscopy (Monitor Monomer Conversion) Formulation->FTIR Data_Analysis Data Analysis and Comparison (Kinetics and Final Properties) DSC->Data_Analysis FTIR->Data_Analysis Conclusion Draw Conclusions on Photoinitiator Performance Data_Analysis->Conclusion

Caption: Experimental workflow for comparing photoinitiator performance.

References

Safety Operating Guide

Proper Disposal of 4-Benzoylbenzonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-Benzoylbenzonitrile as a hazardous chemical waste. Proper disposal is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal.

Researchers, scientists, and drug development professionals must adhere to strict protocols when managing chemical waste. This document outlines the necessary steps for the proper disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation.[1] Therefore, handling this compound requires strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE).

Key Safety Information:

ParameterInformationSource Document
Physical State Solid-
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]PubChem[1]
Hazards Causes skin irritation and serious eye irritation.[1] May cause respiratory irritation. Harmful to aquatic life.PubChem[1], Sigma-Aldrich SDS
Incompatible Materials Strong oxidizing agents, strong bases.[2]Thermo Fisher Scientific SDS[2]
Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure when handling this compound. A thorough risk assessment of the specific laboratory procedures should be conducted to ensure adequate protection.

  • Eye and Face Protection: Chemical splash goggles are essential. In situations with a higher risk of splashing, a face shield should also be worn.

  • Hand Protection: Handle with compatible chemical-resistant gloves.

  • Body Protection: A lab coat is the minimum requirement. For larger quantities or tasks with a high splash potential, chemical-resistant clothing or coveralls should be used.

  • Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound should be managed as a hazardous waste stream, following these steps:

  • Waste Identification and Classification: Classify this compound as a hazardous waste due to its toxicity and irritation properties.[4]

  • Waste Collection:

    • Collect waste this compound in a designated, compatible, and properly sealed container.[4]

    • Ensure the container is clearly labeled with the full chemical name ("this compound") and appropriate hazard symbols (e.g., "Toxic," "Irritant").[4]

    • Do not mix with incompatible materials such as strong oxidizing agents or strong bases.[2]

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[4]

    • The storage area should be cool, dry, and well-ventilated.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]

    • Alternatively, arrange for disposal by a licensed professional waste disposal company.[5]

    • Never dispose of this compound down the drain or in regular trash.[3][5]

Emergency Procedures

In case of accidental exposure or spill, follow these procedures:

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[2]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[5] For large spills, evacuate the area and contact your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a well-ventilated area A->B C Collect waste in a designated, compatible container B->C D Label container with 'this compound' and Hazards C->D E Ensure container is tightly sealed D->E F Store in a designated satellite accumulation area E->F G Contact EHS for pickup F->G H Professional Waste Disposal G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Benzoylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 4-Benzoylbenzonitrile, bolstering your commitment to a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards, necessitating the use of appropriate personal protective equipment. The compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation[1].

Summary of Required PPE:

Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles are mandatory. A face shield may be required for splash hazards[2][3].
Skin Protection Chemical-resistant gloves (e.g., nitrile) should be worn. A lab coat or chemical-resistant apron is necessary to prevent skin contact[3][4][5]. Change gloves regularly and upon contamination[5].
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or for large spills, a NIOSH-approved respirator with an appropriate cartridge should be used[2][4][6].
Footwear Closed-toe shoes are required in the laboratory. For significant handling, chemical-resistant boots may be necessary[5].

Operational Plan for Handling this compound

A systematic approach to handling this compound minimizes risk and ensures the well-being of laboratory personnel.

Step 1: Preparation

  • Ensure all necessary PPE is available and in good condition.

  • Verify that a safety shower and eyewash station are accessible and operational[5][7].

  • Prepare your workspace within a certified chemical fume hood.

  • Have spill control materials readily available.

Step 2: Handling

  • Avoid generating dust or aerosols[8].

  • Weigh and transfer the chemical within the fume hood.

  • Keep the container tightly closed when not in use[8][9].

  • Avoid contact with skin and eyes[8].

Step 3: Post-Handling

  • Thoroughly wash hands and any exposed skin with soap and water after handling[10][11][12].

  • Decontaminate all surfaces and equipment used.

  • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse[11].

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[8][10].
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention[7][8][10].
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[7][8][13].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet to the medical professional[7][11][12][14].

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of this compound waste in a designated, labeled, and sealed container for chemical waste. Do not mix with other incompatible waste streams.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, paper towels, and weighing papers, should be collected in a sealed bag and disposed of as chemical waste.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All disposal must be in accordance with federal, state, and local regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_workspace Prepare Fume Hood prep_ppe->prep_workspace prep_spill Ready Spill Kit prep_workspace->prep_spill handle_weigh Weigh Chemical prep_spill->handle_weigh handle_transfer Transfer Chemical handle_weigh->handle_transfer post_clean Decontaminate handle_transfer->post_clean post_wash Wash Hands post_clean->post_wash post_ppe Doff & Dispose PPE post_wash->post_ppe disp_chem Dispose Chemical Waste post_ppe->disp_chem disp_cont Dispose Contaminated Materials disp_chem->disp_cont

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.